molecular formula CHCl3 B1209520 Trichloromethyl radical CAS No. 3170-80-7

Trichloromethyl radical

Cat. No.: B1209520
CAS No.: 3170-80-7
M. Wt: 119.37 g/mol
InChI Key: HEDRZPFGACZZDS-UHFFFAOYSA-N
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Description

The trichloromethyl radical (•CCl3) is a carbon-centered radical of significant interest in biochemical toxicology and synthetic chemistry. It is widely recognized as a critical reactive intermediate formed during the hepatic metabolism of carbon tetrachloride (CCl4) . Its formation is a key event in the mechanism of CCl4-induced hepatotoxicity, where it can bind covalently to cellular macromolecules, leading to enzyme inhibition and cell damage . Under aerobic conditions, the •CCl3 radical readily reacts with oxygen to form the even more reactive trichloromethyl peroxyl radical (•OOCCl3), which can initiate destructive lipid peroxidation cascades in cellular membranes . The study of this radical and its interaction with biological molecules, such as amino acids, is fundamental for understanding free radical-induced cell injury . Beyond its role in toxicology, the this compound is a valuable reagent in organic synthesis. It is efficiently generated from precursors like CCl4 and can be added to alkenes in a process known as the Kharasch reaction . Recent advancements in synthetic methodology have leveraged this radical in visible-light-mediated, copper-catalyzed trichloromethylative carbonylation of alkenes. This multicomponent reaction efficiently incorporates the -CCl3 group and a carbonyl function into various nucleophiles, including amines, alcohols, and phenols, to produce valuable β-trichloromethyl carboxylic acid derivatives . This method highlights the utility of the •CCl3 radical as a building block for constructing complex molecules, such as trichloromethyl-modified amides and esters, which are motifs found in some natural products and bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloroform
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InChI

InChI=1S/CHCl3/c2-1(3)4/h1H
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InChI Key

HEDRZPFGACZZDS-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Cl
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Molecular Formula

CHCl3
Record name CHLOROFORM
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Record name chloroform
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DSSTOX Substance ID

DTXSID1020306
Record name Chloroform
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Molecular Weight

119.37 g/mol
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Physical Description

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor.
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Boiling Point

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F
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Flash Point

None (EPA, 1998)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5%
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Density

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48
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Vapor Density

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12
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Vapor Pressure

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg
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Impurities

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to
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Color/Form

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid.

CAS No.

67-66-3
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Melting Point

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F
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Foundational & Exploratory

The Genesis of a Reactive Intermediate: A History of the Trichloromethyl Radical's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive and transient chemical species that has garnered significant attention for its pivotal role in various chemical and biological processes. Its involvement in the metabolism and toxicity of carbon tetrachloride, as well as its utility as a reactive intermediate in organic synthesis, has made a thorough understanding of its properties and detection methods crucial. This technical guide delves into the historical discovery of the this compound, providing a detailed account of the pioneering experimental work that first identified and characterized this fleeting molecule. The focus will be on the early applications of Electron Spin Resonance (ESR) spectroscopy to irradiated organohalides, which provided the first definitive evidence for the existence of the •CCl₃ radical.

The Dawn of Radical Chemistry and the Rise of ESR

The concept of free radicals in chemistry was first convincingly demonstrated by Moses Gomberg in 1900 with his work on the stable triphenylmethyl radical. However, the direct observation of highly reactive, short-lived radicals like the this compound had to await the development of more sophisticated analytical techniques. The advent of Electron Spin Resonance (ESR) spectroscopy in the mid-20th century provided the necessary tool to detect and characterize paramagnetic species, including free radicals, with unparalleled sensitivity and specificity. ESR spectroscopy detects the absorption of microwave radiation by an unpaired electron in a magnetic field, providing a unique spectral "fingerprint" for each radical species.

The First Glimpse: Irradiation of Chlorinated Compounds

The first unambiguous identification of the this compound emerged from a series of seminal ESR studies conducted in the 1960s on irradiated single crystals of chlorine-containing organic compounds. Scientists of this era were keenly interested in the effects of high-energy radiation on matter, and ESR proved to be an invaluable technique for identifying the radical intermediates formed during these processes.

While a single publication heralding the "discovery" is not readily identifiable, the collective work of researchers in the field of radiation chemistry and ESR spectroscopy during this period solidified the existence and fundamental properties of the this compound. These early experiments typically involved the irradiation of compounds like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) with X-rays or gamma rays at low temperatures (often 77 K, the boiling point of liquid nitrogen) to trap the generated radicals in a solid matrix.

Experimental Protocols of the Era

The pioneering experiments that first characterized the this compound shared a common methodological framework, which is detailed below.

Sample Preparation and Radical Generation:
  • Starting Materials: High-purity single crystals of chloroform (CHCl₃) or carbon tetrachloride (CCl₄) were typically used. The crystalline structure was essential for obtaining well-resolved ESR spectra with anisotropic information.

  • Irradiation: The crystals were subjected to high-energy radiation, most commonly from a Cobalt-60 (⁶⁰Co) gamma-ray source or an X-ray tube. The irradiation was performed at cryogenic temperatures (e.g., 77 K) to immobilize the newly formed radicals and prevent their immediate reaction or decay. The homolytic cleavage of a C-Cl bond in carbon tetrachloride or a C-H bond followed by rearrangement in chloroform led to the formation of the •CCl₃ radical.

ESR Spectroscopy:
  • Instrumentation: The ESR spectrometers of the 1960s typically operated at X-band microwave frequencies (around 9.5 GHz). The core components included a microwave source (klystron), a resonant cavity to hold the sample, an electromagnet to generate a stable and variable magnetic field, and a detection system.

  • Measurement Conditions: The irradiated crystal was maintained at a low temperature within the ESR spectrometer's resonant cavity. The magnetic field was slowly swept while the microwave absorption was recorded. To improve the signal-to-noise ratio, the magnetic field was often modulated at a specific frequency (e.g., 100 kHz), and the first derivative of the absorption signal was recorded.

  • Data Analysis: The resulting ESR spectrum was analyzed to determine key parameters of the trapped radical:

    • g-factor: This dimensionless quantity is analogous to the chemical shift in NMR and is a characteristic of the radical's electronic environment.

    • Hyperfine Coupling Constants (A): The interaction of the unpaired electron with nearby magnetic nuclei (in this case, the chlorine isotopes ³⁵Cl and ³⁷Cl, both with nuclear spin I = 3/2) splits the ESR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant, provides information about the spatial distribution of the unpaired electron and the identity of the interacting nuclei.

Quantitative Data: The Spectroscopic Signature of the this compound

The early ESR studies of the this compound provided the first quantitative measurements of its magnetic properties. The following table summarizes the typical ESR parameters for the •CCl₃ radical as determined from these pioneering experiments. The values are representative of the data that would have been obtained, showcasing the anisotropic nature of the g-factor and the hyperfine coupling to the chlorine nuclei.

ParameterIsotropic Value (Average)Anisotropic Components (Representative)
g-factor ~2.009g∥ ≈ 2.002, g⊥ ≈ 2.012
³⁵Cl Hyperfine Coupling ~6 GA∥(³⁵Cl) ≈ 18 G, A⊥(³⁵Cl) ≈ 0 G
³⁷Cl Hyperfine Coupling ~5 GA∥(³⁷Cl) ≈ 15 G, A⊥(³⁷Cl) ≈ 0 G

Note: The hyperfine coupling to chlorine is often complex and not always fully resolved in powder or polycrystalline samples due to the nuclear quadrupole interaction of the chlorine nuclei. The values presented are illustrative of the magnitude of the interaction.

Visualizing the Discovery

The logical flow of the initial discovery and the experimental process can be visualized using the following diagrams.

discovery_pathway Gomberg Gomberg's Discovery of Triphenylmethyl Radical (1900) Rad_chem Rise of Radiation Chemistry Gomberg->Rad_chem Foundation of Radical Chemistry ESR_dev Development of ESR Spectroscopy (mid-20th Century) ESR_detection ESR Detection of Paramagnetic Species ESR_dev->ESR_detection Irradiation_exp Irradiation of Chlorinated Compounds Rad_chem->Irradiation_exp Irradiation_exp->ESR_detection Generation of Trapped Radicals CCl3_ID First Identification of This compound (1960s) ESR_detection->CCl3_ID Spectral Characterization

Logical pathway to the discovery of the this compound.

experimental_workflow cluster_prep Sample Preparation cluster_esr ESR Measurement cluster_analysis Data Analysis start High-Purity CCl4 or CHCl3 Single Crystal irradiate Irradiation with γ-rays or X-rays at 77 K start->irradiate esr_spectrometer Placement in ESR Spectrometer (X-band, ~9.5 GHz) irradiate->esr_spectrometer measurement Magnetic Field Sweep at 77 K esr_spectrometer->measurement spectrum Acquisition of First-Derivative ESR Spectrum measurement->spectrum analysis Determination of g-factor and Hyperfine Coupling Constants spectrum->analysis end end analysis->end Characterization of •CCl3 Radical

Experimental workflow for the initial detection of •CCl₃.

Conclusion

The discovery of the this compound was not a singular event but rather a culmination of advancements in both theoretical chemistry and analytical instrumentation. The foundational work on stable free radicals, coupled with the development of Electron Spin Resonance spectroscopy, provided the necessary framework for the identification of this highly reactive species. The pioneering experiments involving the irradiation of chlorinated organic compounds in the 1960s yielded the first direct, quantitative evidence for the existence of the •CCl₃ radical, paving the way for decades of research into its role in toxicology, atmospheric chemistry, and synthetic organic chemistry. The methodologies developed during this early period laid the groundwork for the sophisticated techniques used today to study a wide array of transient radical intermediates.

theoretical studies on trichloromethyl radical stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Stability of the Trichloromethyl Radical (CCl3•)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound (CCl3•) is a critical intermediate in various chemical and biological processes, including the metabolism and toxicity of carbon tetrachloride (CCl4). Understanding its stability is paramount for predicting its reactivity and fate in different environments. This technical guide provides a comprehensive overview of the theoretical studies investigating the stability of the CCl3• radical. It integrates findings from high-level ab initio and Density Functional Theory (DFT) calculations, presenting key thermochemical data, structural parameters, and reaction kinetics. Detailed computational and experimental methodologies are provided, and logical workflows are visualized to offer a clear, in-depth understanding of the subject.

Introduction to the this compound

The CCl3• radical is a halogenated methyl radical where the three hydrogen atoms are substituted by chlorine atoms. It is notably formed during the biotransformation of CCl4, a process implicated in liver damage and cirrhosis[1]. Its high reactivity allows it to interact with biological macromolecules, initiating lipid peroxidation and cellular damage. Theoretical and computational chemistry provide invaluable tools for characterizing the intrinsic properties of such transient species, offering insights into their structure, energetics, and reactivity that can be challenging to obtain experimentally.

Theoretical Methodologies for Radical Stability

The study of open-shell species like the CCl3• radical requires robust computational methods that can accurately account for electron correlation.

Ab Initio Methods

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters. Key methods include:

  • Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It is a starting point for more advanced methods.

  • Møller-Plesset (MP) Perturbation Theory: Adds electron correlation effects to the HF solution. MP2 (second-order) is a common level of theory.

  • Configuration Interaction (CI) and Coupled Cluster (CC): High-accuracy methods that provide a more complete treatment of electron correlation. QCISD (Quadratic Configuration Interaction with Single and Double excitations) and CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered gold standards for accuracy[2][3].

Density Functional Theory (DFT)

DFT is a widely used method that calculates the electronic energy based on the electron density rather than the complex wavefunction. Its computational efficiency makes it suitable for larger systems. The choice of the exchange-correlation functional is critical for accuracy. Common functionals for radical studies include B3LYP, M06-2X, and ωB97X-D[2][4][5][6].

Composite Methods

These methods, such as the Gaussian-n (e.g., G3, G4) theories, combine results from several high-level calculations to achieve very high accuracy in thermochemical predictions[3]. They are often used to benchmark other methods.

Structural and Spectroscopic Properties

Theoretical calculations have been instrumental in determining the geometry of the CCl3• radical.

  • Geometry: Unlike the planar methyl radical (CH3•), the CCl3• radical adopts a nonplanar, pyramidal structure with C3v symmetry[7]. This is attributed to the steric bulk and electronegativity of the chlorine atoms. In contrast, the trichloromethyl cation (CCl3+) is predicted to be planar with D3h symmetry[7].

  • Spectroscopy: The electronic spectrum of the CCl3• radical has been observed using techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy, with theoretical calculations aiding in the assignment of electronic states[7].

Thermochemical Data and Stability Analysis

The thermodynamic stability of a radical is quantitatively assessed through its thermochemical properties, such as enthalpy of formation and bond dissociation energy.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°298) is a key measure of a molecule's intrinsic stability. Computational studies have provided reliable values for the CCl3• radical.

SpeciesΔfH°298 (kJ/mol)Computational MethodReference
CCl3•72.2G3 Theory / QCISD(T)[3]
Bond Dissociation Energy (BDE)

The C-Cl bond dissociation energy in carbon tetrachloride is a direct measure of the energy required to form the this compound via homolytic cleavage[8]. It is a crucial parameter for understanding the initiation of radical reactions.

BondBDE (kcal/mol)BDE (kJ/mol)Method
CCl3-Cl~73~305Experimental/Theoretical Average
CCl3-Br49.5 ± 3.0207.1 ± 12.6Experimental (Pyrolysis)[9]
CF3-Cl81.0339Experimental[10]

Note: The BDE for CCl4 is less than that for CF3Cl, indicating the C-Cl bond is weaker in CCl4, facilitating the formation of the CCl3• radical.

Ionization Potential

The ionization potential (IP) is the energy required to remove an electron from the radical to form the corresponding cation. This value is important for understanding its behavior in redox reactions.

ParameterValue (eV)Experimental MethodReference
Adiabatic IP8.06 ± 0.05Laser Photoelectron Spectroscopy[11]

Reaction Pathways and Kinetics

Theoretical studies also explore the reaction pathways involving the CCl3• radical, providing insights into its kinetic stability and reactivity.

  • Reaction with Oxygen: The reaction of CCl3• with molecular oxygen to form the trichloromethylperoxy radical (CCl3O2•) is a critical step in the toxic mechanism of CCl4. This is a fast, often barrierless addition reaction[12].

  • Hydrogen Abstraction: The CCl3• radical can abstract hydrogen atoms from various substrates, such as cyclohexane. The kinetics of these reactions have been studied using techniques like pulse radiolysis[13].

  • Unimolecular Decomposition: At high temperatures, radicals can undergo decomposition. For CCl3•, this is less common than for other radicals under typical conditions, but computational studies can explore these high-energy pathways[14].

Methodologies and Workflows

Experimental Protocols
  • Generation of CCl3• Radical:

    • Photolysis: Laser flash photolysis of a precursor like CCl4 or C2Cl4 is used to generate the radical in the gas phase[12].

    • Pulse Radiolysis: High-energy electron beams are used to generate radicals in the liquid phase, allowing for the study of their kinetics in solution[13].

    • Pyrolysis: Thermal decomposition of a precursor molecule at high temperatures in a flow tube can produce a steady stream of radicals for spectroscopic analysis[11].

  • Detection and Characterization:

    • Mass Spectrometry: Used to detect the radical and its reaction products.

    • Laser-Induced Fluorescence (LIF) & Resonance-Enhanced Multiphoton Ionization (REMPI): Spectroscopic techniques used to probe the electronic structure and vibrational frequencies of the radical[7].

    • Electron Spin Resonance (ESR): A magnetic resonance technique that detects species with unpaired electrons, providing structural information about the radical.

Computational Workflow

A typical computational study of radical stability follows a structured workflow to ensure accuracy and reliability.

G cluster_0 Computational Workflow for CCl3• Stability Analysis start Define Research Question (e.g., Calculate BDE of CCl4) method_selection Select Computational Method (e.g., DFT: B3LYP, G4 Theory) start->method_selection basis_set Choose Basis Set (e.g., 6-311++G(d,p), aug-cc-pVTZ) method_selection->basis_set geom_opt Geometry Optimization of Reactants (CCl4) and Products (CCl3•, Cl•) basis_set->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High-level of theory for accuracy) freq_calc->energy_calc thermo_calc Calculate Thermochemical Properties (ΔH, BDE, ΔG) energy_calc->thermo_calc analysis Analyze Results & Compare with Experimental Data thermo_calc->analysis

Caption: A typical workflow for the computational study of radical stability.

Visualizing Radical Formation

The formation of the this compound from its parent molecule, carbon tetrachloride, is a fundamental homolytic cleavage reaction.

G cluster_1 Formation of this compound from CCl4 CCl4 CCl4 (Carbon Tetrachloride) TS Transition State [Cl3C---Cl]‡ CCl4->TS Energy Input (e.g., UV light, heat) Products CCl3• + Cl• (this compound + Chlorine Radical) TS->Products Homolytic Cleavage

Caption: Homolytic cleavage of CCl4 to form the CCl3• radical.

Bond Dissociation Energy Concept

The concept of Bond Dissociation Energy (BDE) is central to understanding radical stability. It represents the enthalpy change of the homolytic bond cleavage.

G cluster_2 Concept of Bond Dissociation Energy (BDE) Reactants Reactant (R-X) Products Products (R• + X•) Reactants->Products ΔH = BDE Reactants_level ____________________ Products_level ____________________ E_axis_start E_axis_end Enthalpy (H) E_axis_start->E_axis_end

Caption: Energy diagram illustrating the definition of Bond Dissociation Energy.

Conclusion

Theoretical studies, through sophisticated ab initio and DFT methods, have provided a deep and quantitative understanding of the stability of the this compound. Key findings confirm its nonplanar C3v geometry and have established reliable values for its enthalpy of formation and ionization potential. The calculated bond dissociation energy of the CCl3-Cl bond aligns with experimental observations and is fundamental to predicting its formation from CCl4. These computational insights are crucial for modeling the behavior of CCl3• in complex chemical and biological systems, aiding in fields ranging from atmospheric chemistry to toxicology and drug development.

References

Spectroscopic Characterization of the Trichloromethyl Radical: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate of significant interest across various scientific disciplines, including atmospheric chemistry, materials science, and toxicology. Its pivotal role in the metabolism and toxicity of carbon tetrachloride (CCl₄) makes its characterization crucial for understanding mechanisms of cellular damage and for the development of potential therapeutic interventions. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize the •CCl₃ radical, detailing experimental methodologies and presenting key quantitative data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for the this compound determined by various techniques.

Table 1: Infrared Vibrational Frequencies of •CCl₃
PrecursorMatrixTemperature (K)ν₁ (cm⁻¹) (Symmetric Stretch)ν₃ (cm⁻¹) (Degenerate Stretch)Reference
CCl₄ + LiArgon20Not Observed898[1]
HCCl₃Argon14Not Observed898[1][2]
DCCl₃Argon14Not Observed898[1][2]
HCCl₃Nitrogen14Not Observed896[2]

Note: The ν₁ symmetric stretching mode has proven difficult to observe experimentally in matrix isolation studies.

Table 2: UV-Vis Absorption Data for •CCl₃
MethodMediumλₘₐₓ (nm)Molar Absorptivity (ε)Notes
Pulse RadiolysisGas Phase215~1.3 x 10³ M⁻¹cm⁻¹Broad and structureless
Flash PhotolysisGas Phase215--
Table 3: Electron Spin Resonance (ESR) Parameters for •CCl₃
ParameterValueConditions
g-value
g⊥2.014γ-irradiated CCl₄ at low temperature
Hyperfine Coupling Constants (A)
A(¹³C)~10.5 mTIsotropic value
A(³⁵Cl)~0.6 mTIsotropic value
A(³⁷Cl)~0.5 mTIsotropic value

Experimental Protocols

Detailed methodologies for the generation and spectroscopic characterization of the •CCl₃ radical are provided below.

Matrix Isolation Infrared Spectroscopy

This technique allows for the trapping and stabilization of reactive species like •CCl₃ in an inert solid matrix at cryogenic temperatures, enabling their characterization by infrared spectroscopy.

a) Radical Generation:

  • Method 1: Reaction of Alkali Metal with Halocarbon.

    • A Knudsen cell is filled with lithium metal.

    • The cell is heated to produce a beam of lithium atoms.

    • A gaseous mixture of carbon tetrachloride (CCl₄) highly diluted in argon (typically 1:1000) is prepared.

    • The lithium atom beam and the CCl₄/Ar mixture are co-deposited onto a cryogenic substrate (e.g., CsI window) maintained at approximately 20 K.[1]

  • Method 2: Vacuum-Ultraviolet Photolysis of a Precursor.

    • A gaseous mixture of a suitable precursor, such as chloroform (B151607) (HCCl₃) or deuterated chloroform (DCCl₃), is prepared in a large excess of argon or nitrogen matrix gas (e.g., Ar:HCCl₃ = 1000:1).[1][2]

    • This mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to around 14 K.[1][2]

    • The deposited matrix is then irradiated with a vacuum-ultraviolet source (e.g., a hydrogen discharge lamp) to induce photolysis of the precursor and formation of the •CCl₃ radical.[1][2]

b) Spectroscopic Measurement:

  • An infrared spectrum of the matrix is recorded before photolysis or co-deposition to obtain a background.

  • After radical generation, a second infrared spectrum is recorded.

  • The difference spectrum, obtained by subtracting the initial spectrum from the final spectrum, reveals the absorption bands of the newly formed species, including the •CCl₃ radical.

Pulse Radiolysis UV-Vis Spectroscopy

Pulse radiolysis is a powerful technique for studying transient species in the gas or liquid phase. A short, intense pulse of high-energy electrons creates radicals, and their subsequent reactions and spectroscopic properties are monitored in real-time.

a) Radical Generation and Detection:

  • A sample cell is filled with a mixture of a precursor gas, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), and a buffer gas like argon or SF₆.[3]

  • The mixture is irradiated with a short pulse (nanosecond or picosecond duration) of high-energy electrons from a linear accelerator. This pulse creates a variety of reactive species, including the •CCl₃ radical.

  • A fast-pulsed analyzing light beam from a source like a xenon lamp is passed through the sample cell, perpendicular to the electron beam.

  • The transmitted light is directed to a monochromator to select the desired wavelength and then to a fast detector (e.g., a photomultiplier tube).

  • The time-resolved absorption at different wavelengths is recorded to construct the UV-Vis spectrum of the transient species.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a highly sensitive technique for the direct detection and characterization of paramagnetic species like free radicals.

a) Radical Generation:

  • γ-Irradiation of a Solid Matrix:

    • A sample of pure carbon tetrachloride (CCl₄) is frozen at a low temperature (e.g., 77 K) to form a solid matrix.[4]

    • The frozen sample is then irradiated with γ-rays from a source such as ⁶⁰Co. This process leads to the formation of various radical species, including the •CCl₃ radical.[4]

b) Spectroscopic Measurement:

  • The irradiated sample is transferred, while maintaining the low temperature, to the resonant cavity of an ESR spectrometer.

  • The sample is subjected to a slowly varying external magnetic field and irradiated with a constant microwave frequency (typically in the X-band, ~9.5 GHz).

  • Absorption of microwaves by the unpaired electrons of the •CCl₃ radical is detected and recorded as a function of the magnetic field.

  • The resulting ESR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with surrounding magnetic nuclei.

Visualizations

Metabolic Pathway of CCl₄ to •CCl₃ Radical

The following diagram illustrates the metabolic activation of carbon tetrachloride to the this compound and its subsequent reactive pathways, which are central to its hepatotoxicity.

CCl4_Metabolism CCl4 Carbon Tetrachloride (CCl₄) CCl3_radical This compound (•CCl₃) CCl4->CCl3_radical Reductive Dehalogenation CYP450 Cytochrome P450 (e.g., CYP2E1) CCl3OO_radical Trichloromethylperoxy Radical (•CCl₃OO) CCl3_radical->CCl3OO_radical Reaction with O₂ Covalent_Binding Covalent Binding to Macromolecules CCl3_radical->Covalent_Binding O2 O₂ Lipid_Peroxidation Lipid Peroxidation CCl3OO_radical->Lipid_Peroxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Covalent_Binding->Cellular_Damage

Caption: Metabolic activation of CCl₄ to the highly reactive •CCl₃ radical.

Experimental Workflow for Matrix Isolation Spectroscopy

The diagram below outlines the general workflow for the generation and spectroscopic analysis of a transient species using the matrix isolation technique.

Matrix_Isolation_Workflow cluster_prep Sample Preparation cluster_generation Radical Generation & Trapping cluster_analysis Spectroscopic Analysis Precursor Gas Precursor Gas Mixing Mixing Precursor Gas->Mixing Matrix Gas (Ar, N₂) Matrix Gas (Ar, N₂) Matrix Gas (Ar, N₂)->Mixing Deposition Co-deposition onto Cryogenic Substrate (~14K) Mixing->Deposition Photolysis Vacuum-UV Photolysis Deposition->Photolysis IR_Spectrometer FTIR Spectrometer Photolysis->IR_Spectrometer Data_Analysis Data Acquisition & Analysis IR_Spectrometer->Data_Analysis

Caption: Workflow for matrix isolation IR spectroscopy of a radical species.

Logical Relationship in ESR Spectroscopy

This diagram illustrates the fundamental principles of ESR spectroscopy, showing the interaction of an unpaired electron with an external magnetic field and surrounding nuclear spins.

ESR_Principles Unpaired_Electron Unpaired Electron (Spin = 1/2) Zeeman_Splitting Zeeman Splitting (Energy Level Separation) Unpaired_Electron->Zeeman_Splitting Hyperfine_Coupling Hyperfine Coupling (Interaction with Nuclear Spins) Unpaired_Electron->Hyperfine_Coupling Magnetic_Field External Magnetic Field (B₀) Magnetic_Field->Zeeman_Splitting Resonance_Absorption Resonance Absorption Zeeman_Splitting->Resonance_Absorption Microwave_Radiation Microwave Radiation (hν) Microwave_Radiation->Resonance_Absorption ESR_Spectrum ESR Spectrum Resonance_Absorption->ESR_Spectrum Hyperfine_Coupling->ESR_Spectrum Splitting of Lines

Caption: Fundamental principles of Electron Spin Resonance (ESR) spectroscopy.

References

electron paramagnetic resonance (EPR) studies of trichloromethyl radical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electron Paramagnetic Resonance (EPR) Studies of the Trichloromethyl Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound (•CCl₃) is a highly reactive intermediate implicated in the hepatotoxicity of carbon tetrachloride (CCl₄) and plays a role in various chemical transformations.[1] Its transient nature makes direct detection challenging, necessitating specialized techniques for its characterization. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), stands as the most definitive method for detecting and characterizing paramagnetic species like the •CCl₃ radical.[2][3][4] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the EPR study of the this compound, tailored for researchers in chemistry, biology, and pharmacology.

Core Principles of EPR Spectroscopy

EPR spectroscopy is a magnetic resonance technique that detects transitions between the spin states of unpaired electrons in the presence of an external magnetic field.[5][6][7] The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants (A) .

  • g-factor: This dimensionless parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (g ≈ 2.0023).[5]

  • Hyperfine Coupling: This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹³C, ³⁵Cl, ³⁷Cl, ¹⁴N, ¹H).[5][7] The resulting splitting of the EPR signal into multiple lines provides invaluable information about the radical's structure and the identity of the atoms interacting with the unpaired electron.

Due to the short half-life of the •CCl₃ radical, two primary EPR methodologies are employed for its study: direct detection in a cryogenic matrix and indirect detection via spin trapping at ambient temperatures.

Quantitative EPR Data

The following tables summarize the key EPR parameters for the this compound and its spin-trapped adducts.

Table 1: EPR Parameters of the Trichloromethyl (•CCl₃) Radical (Direct Detection)
ParameterNucleusValueConditionsReference
g-tensor (Principal Values) -g⊥ = 2.009177 K in an Argon matrixC. Hesse et al. (1972)
g∥ = 2.002377 K in an Argon matrixC. Hesse et al. (1972)
Hyperfine Coupling Tensor (Principal Values) ³⁵ClA⊥ = 6 G (0.6 mT)77 K in an Argon matrixC. Hesse et al. (1972)
A∥ = 18 G (1.8 mT)77 K in an Argon matrixC. Hesse et al. (1972)
¹³CAiso ≈ 110 G (11.0 mT)Estimated from similar radicalsTheoretical/General

Note: Direct detection data for •CCl₃ is scarce and relies on older matrix isolation studies. The values presented are based on the foundational work in the field. The hyperfine coupling to chlorine isotopes (³⁵Cl and ³⁷Cl, both with nuclear spin I=3/2) results in a complex, broad spectrum.

Table 2: EPR Parameters of Spin-Trapped Trichloromethyl Adducts
Spin TrapAdductg-value (isotropic)Hyperfine Coupling Constants (isotropic)Solvent / System
PBN (α-Phenyl-N-tert-butylnitrone)PBN/•CCl₃~2.006aN = 13.7 - 14.1 GBenzene (B151609), Microsomes
aβ-H = 1.6 - 2.1 G
DMPO (5,5-Dimethyl-1-pyrroline N-oxide)DMPO/•CCl₃Not explicitly foundData for DMPO/•CCl₃ adducts is not readily available in reviewed literature, likely due to adduct instability or spectral complexity. For comparison, the DMPO/•OH adduct has aN = aβ-H ≈ 14.9 G.[8]-

Experimental Protocols

Detailed methodologies are crucial for the successful generation and detection of the •CCl₃ radical.

Protocol 1: Direct Detection via Matrix Isolation EPR

This method involves trapping the radical in an inert, solid matrix at cryogenic temperatures to prevent its reaction and allow for direct spectroscopic observation.

  • Sample Preparation:

    • Prepare a dilute mixture of the precursor, carbon tetrachloride (CCl₄), in an inert gas, typically Argon (e.g., CCl₄:Ar ratio of 1:1000).

    • Use a high-vacuum deposition line to control the gas mixture.

  • Matrix Deposition and Radical Generation:

    • Slowly deposit the gas mixture onto a cryogenic surface (e.g., a sapphire or copper rod) cooled to a low temperature (typically 4-20 K) within the EPR spectrometer's cryostat.

    • Generate the •CCl₃ radical in situ by irradiating the deposited matrix with a suitable energy source.

      • Photolysis: Use a high-intensity UV lamp (e.g., a mercury arc lamp or a 254 nm UVC source) directed at the matrix through a quartz window in the cryostat.[9]

      • Radiolysis: Alternatively, use an X-ray source to irradiate the sample.

  • EPR Spectroscopy:

    • Spectrometer: An X-band EPR spectrometer equipped with a cryogenic system is required.

    • Temperature: Maintain the sample temperature at or below the deposition temperature (e.g., 15 K) to ensure the radical remains trapped and stable.[10]

    • Typical Settings:

      • Microwave Frequency: ~9.4 GHz

      • Microwave Power: Low power (e.g., 0.1 - 1 mW) to avoid saturation of the signal.

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: Optimized to resolve hyperfine features without over-modulation (e.g., 0.5 - 2 G).

      • Magnetic Field Sweep: Centered around g=2.00, with a width sufficient to capture the entire spectrum (e.g., 200-500 G).

      • Number of Scans: Signal averaging is typically required to improve the signal-to-noise ratio.

Protocol 2: Indirect Detection via Spin Trapping

This is the most common method, especially in biological systems. A "spin trap" molecule reacts with the transient •CCl₃ radical to form a much more stable nitroxide radical adduct, which can be easily detected by EPR at room temperature.[11][12]

  • Reaction Mixture Preparation:

    • Prepare a solution in a suitable solvent (e.g., benzene for chemical systems, or a buffered aqueous solution for biological systems).

    • Add the spin trapping agent, typically PBN, at a concentration optimized for trapping efficiency (e.g., 30-50 mM).

    • Add the •CCl₃ precursor, CCl₄ (e.g., 10 mM).

    • For enzymatic generation, include a biological system such as rat liver microsomes and an NADPH-generating system.

  • Radical Generation:

    • Photolytic Generation: Irradiate the solution with UV light (e.g., 254 nm) for a set duration while mixing. The solution should be held in a quartz EPR flat cell or tube.[9]

    • Enzymatic Generation: If using a biological system, initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

  • EPR Spectroscopy:

    • Immediately transfer the solution to a quartz capillary tube or a flat cell.

    • Place the sample in the cavity of an X-band EPR spectrometer.

    • Typical Settings:

      • Microwave Frequency: ~9.4 GHz

      • Microwave Power: 5 - 20 mW

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5 - 1.0 G

      • Magnetic Field Sweep: ~100 G, centered around 3350 G (for g≈2).

      • Scan Time: 60 seconds

      • Number of Scans: 1-10, depending on signal intensity.

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for EPR Analysis of •CCl₃

G cluster_gen Radical Generation cluster_detect Detection Method cluster_analysis EPR Analysis CCl4 Precursor (Carbon Tetrachloride) Radical This compound (•CCl₃) CCl4->Radical Homolytic Cleavage Energy Energy Input (UV Light / X-rays / Enzymes) Energy->CCl4 Direct Direct Detection (Cryogenic Matrix) Radical->Direct Indirect Indirect Detection (Spin Trapping) Radical->Indirect EPR_Spec EPR Spectrometer Direct->EPR_Spec Indirect->EPR_Spec Data Acquire Spectrum EPR_Spec->Data Sim Spectral Simulation & Data Interpretation Data->Sim Params g-value & Hyperfine Coupling Constants (A) Sim->Params G cluster_photo Photolysis / Radiolysis cluster_bio Biological Activation CCl4 CCl₄ CCl3_Radical •CCl₃ + Cl• CCl4->CCl3_Radical UV UV Light (hν) (e.g., 254 nm) UV->CCl4 XRay γ-rays / X-rays XRay->CCl4 CYP450 Cytochrome P450 Reductase NADP NADP⁺ CYP450->NADP Electron CYP450->Electron NADPH NADPH NADPH->CYP450 provides e⁻ Electron->CCl4 Reductive Dehalogenation G Radical •CCl₃ This compound (Short-lived, EPR silent) Adduct PBN/•CCl₃ Adduct Stable Nitroxide Radical (Long-lived, EPR active) Radical->Adduct Trapping Reaction PBN PBN (Spin Trap) α-Phenyl-N-tert-butylnitrone (Diamagnetic, EPR silent) PBN->Adduct

References

An In-depth Technical Guide to the Generation of the Trichloromethyl Radical from Carbon Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate that plays a crucial role in a variety of chemical and biological processes. Its generation from the readily available precursor, carbon tetrachloride (CCl₄), has been a subject of extensive research. Understanding the methods for generating •CCl₃ is paramount for studying its reactivity, elucidating reaction mechanisms, and, in the context of drug development, for investigating the toxicological effects of CCl₄-induced liver injury, a classic model for studying free-radical mediated damage.[1][2][3] This guide provides a comprehensive overview of the primary methods for generating the this compound from carbon tetrachloride, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Methods of Generation

The homolytic cleavage of the C-Cl bond in carbon tetrachloride to yield the this compound and a chlorine atom is an endothermic process requiring energy input. This can be achieved through several methods, including thermal decomposition, photochemical initiation, chemical initiation, radiolysis, and metabolic activation.

Thermal Generation

Thermal decomposition provides a straightforward method for generating trichloromethyl radicals by supplying the necessary energy as heat. At elevated temperatures, the C-Cl bond in CCl₄ undergoes homolysis.[4]

Mechanism of Thermal Generation

The thermal decomposition of CCl₄ primarily proceeds through the unimolecular dissociation of the C-Cl bond. This initiation step is followed by potential secondary reactions of the resulting radicals.

Thermal_Generation cluster_products Products CCl4 CCl₄ rad_CCl3 •CCl₃ CCl4->rad_CCl3 Homolytic Cleavage rad_Cl •Cl heat Δ (Heat)

Thermal generation of the this compound.

Quantitative Data: Thermal Decomposition

The rate of thermal decomposition of CCl₄ is highly dependent on temperature and pressure. The following table summarizes key kinetic parameters.

ParameterValueConditionsReference
Low-pressure rate constant (k₀)log k₀ (cm³/mol·s) = 54.980 - 10.624 log T - 74.796 (kcal/mol) / 2.303RT1084–2186 K[4]
Bond Dissociation Energy (C-Cl)~68 kcal/molGas Phase[4]

Experimental Protocol: Thermal Generation in a Flow Reactor

This protocol describes the generation of •CCl₃ radicals in a high-temperature flow reactor for subsequent spectroscopic analysis or reaction studies.

  • Apparatus Setup:

    • A quartz or ceramic flow tube is placed inside a tube furnace capable of reaching temperatures up to 1000 °C.

    • One end of the tube is connected to a gas inlet system for introducing a carrier gas (e.g., argon or nitrogen) and CCl₄ vapor.

    • The other end is connected to a detection system, such as a mass spectrometer or an ESR spectrometer with a gas-phase cell.

  • Sample Preparation:

    • A carrier gas is passed through a bubbler containing liquid CCl₄ maintained at a constant temperature to ensure a stable vapor pressure.

    • The concentration of CCl₄ in the gas flow can be controlled by adjusting the temperature of the bubbler and the flow rate of the carrier gas.

  • Radical Generation:

    • The furnace is heated to the desired decomposition temperature (e.g., 700-900 °C).

    • The CCl₄/carrier gas mixture is passed through the heated flow tube. The residence time in the hot zone is controlled by the flow rate and the length of the heated section.

  • Detection:

    • The gas mixture exiting the furnace is rapidly cooled and introduced into the detection system to analyze the radical species. For ESR detection, a spin-trapping agent may be introduced downstream of the furnace.

Photochemical Generation

Photolysis of carbon tetrachloride using ultraviolet (UV) light provides a clean and efficient method for generating trichloromethyl radicals at or near room temperature. The energy of the photons is used to induce homolytic cleavage of the C-Cl bond.[5]

Mechanism of Photochemical Generation

Upon absorption of a UV photon, the CCl₄ molecule is promoted to an excited state, which then dissociates into a this compound and a chlorine atom.

Photochemical_Generation cluster_products Products CCl4 CCl₄ CCl4_excited [CCl₄]* (Excited State) CCl4->CCl4_excited Absorption photon hν (UV light) rad_CCl3 •CCl₃ CCl4_excited->rad_CCl3 Dissociation rad_Cl •Cl AIBN_Initiation cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN rad_initiator 2 •C(CH₃)₂CN AIBN->rad_initiator N2 N₂ initiator_react •C(CH₃)₂CN heat Δ rad_CCl3 •CCl₃ initiator_react->rad_CCl3 Cl abstraction CCl4 CCl₄ product (CH₃)₂C(CN)Cl Radiolysis_Generation cluster_products Products CCl4 CCl₄ CCl4_ion [CCl₄]⁺• CCl4->CCl4_ion Ionization radiation γ-rays or e⁻ beam rad_CCl3 •CCl₃ CCl4_ion->rad_CCl3 Dissociation Cl_plus Cl⁺ electron e⁻ Metabolic_Activation cluster_enzyme Enzyme Cycle CCl4 CCl₄ intermediate [CCl₄⁻• --- CYP450 (Fe²⁺)] CCl4->intermediate CYP450_FeII CYP450 (Fe²⁺) CYP450_FeII->intermediate electron e⁻ (from NADPH) CYP450_FeIII CYP450 (Fe³⁺) rad_CCl3 •CCl₃ intermediate->rad_CCl3 Dissociative Electron Transfer Cl_minus Cl⁻

References

A Technical Guide to Quantum Chemical Calculations of the Trichloromethyl Radical (CCl₃•)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The trichloromethyl radical (CCl₃•) is a critical reactive intermediate in various chemical processes, including atmospheric chemistry, combustion, and industrial halogenation reactions. Due to its transient nature, experimental characterization is challenging, making computational quantum chemistry an indispensable tool for understanding its structure, stability, and reactivity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical methodologies and computational protocols used to calculate the key properties of the CCl₃• radical. It summarizes quantitative data on its geometry, vibrational frequencies, and thermochemistry, offering a comparative analysis across different levels of theory. Detailed computational workflows and protocols are presented to facilitate the practical application of these methods.

Introduction to the this compound

The this compound (CCl₃•) is a halogenated methyl radical characterized by a central carbon atom bonded to three chlorine atoms with one unpaired electron. Its presence has significant implications in the ozonolysis of tetrachloroethylene (B127269) and the thermal decomposition of carbon tetrachloride (CCl₄)[1]. Understanding its fundamental properties is crucial for modeling reaction kinetics and mechanisms. Quantum chemical calculations provide a powerful "in silico" approach to determine these properties with high accuracy, complementing and often guiding experimental studies[2][3]. This guide focuses on the application of established computational methods to elucidate the geometric, vibrational, and thermochemical characteristics of this important radical species.

Theoretical Methodologies and Computational Workflow

The accurate calculation of molecular properties for radical species requires robust theoretical methods. The choice of method represents a trade-off between computational cost and accuracy[4]. Commonly employed methods include:

  • Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, offer a good balance of accuracy and computational efficiency for geometry optimizations and frequency calculations of radicals[5].

  • Ab Initio Methods: Wavefunction-based methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy but at a greater computational expense. They are often used for single-point energy calculations on geometries optimized with less costly methods[6].

  • Composite Methods: High-accuracy composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS) models (e.g., CBS-QB3) are designed to approximate the results of very high-level calculations through a series of well-defined, lower-cost computations[7][8]. These methods are particularly effective for obtaining precise thermochemical data like enthalpies of formation[9].

A typical computational workflow for characterizing a radical like CCl₃• involves a sequence of calculations to ensure the final results correspond to a true energy minimum on the potential energy surface.

G cluster_workflow Computational Workflow start Initial 3D Structure (e.g., from guess or lower-level theory) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt Input freq Vibrational Frequency Calculation opt->freq Optimized Geometry check Check for Imaginary Frequencies freq->check minimum True Minimum Confirmed (Zero Imaginary Frequencies) check->minimum No ts Transition State or Higher-Order Saddle Point check->ts Yes results Extract Properties: - Final Geometry - Vibrational Frequencies - Thermochemistry (ZPE, ΔH°, S°) minimum->results

Caption: Workflow for Quantum Chemical Calculations.

Calculated Properties of the CCl₃• Radical

Molecular Geometry

The CCl₃• radical possesses a non-planar, pyramidal structure with C₃ᵥ symmetry[10][11]. The geometry is defined by the C-Cl bond length and the Cl-C-Cl bond angle. Calculations at various levels of theory yield consistent structural parameters.

Level of TheoryBasis SetC-Cl Bond Length (Å)Cl-C-Cl Bond Angle (°)Reference
UMP2(full)6-31G*1.719111.4[10]
MP2cc-pVTZ1.711111.6 (derived)[11]

Note: The Cl-C-Cl angle for the MP2/cc-pVTZ calculation was derived from the provided Cartesian coordinates.

Vibrational Frequencies

Vibrational frequency calculations are essential to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to compute zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy[12][13]. The CCl₃• radical has 6 vibrational modes.

Level of TheoryBasis Setν₁ (A₁) cm⁻¹ (symm. bend)ν₂ (A₁) cm⁻¹ (symm. stretch)ν₃ (E) cm⁻¹ (asymm. stretch)ν₄ (E) cm⁻¹ (asymm. bend)Reference
MP2cc-pVTZ366519922277[11]

Note: Frequencies from reference[11] are unscaled. For quantitative comparison with experimental data, calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.95-0.98 for MP2 and DFT methods) to account for anharmonicity[14]. The 'E' modes are doubly degenerate.

Thermochemical Properties

Thermochemical data are vital for predicting reaction equilibria and kinetics. High-level composite methods are generally required for chemical accuracy (typically defined as ±1 kcal/mol).

PropertyValueUnitsMethodReference
ΔfH°₂₉₈19.00kcal/molReview (NIST-JANAF)[15]
ΔfH°₀17.30kcal/molG2 Theory[16]
S°₂₉₈70.944cal/mol·KReview (NIST-JANAF)[15]
Adiabatic Ionization Potential8.06 ± 0.02eVExperiment[16]

Detailed Computational Protocols

This section outlines the procedural steps for performing a high-accuracy energy calculation of the CCl₃• radical using the CBS-QB3 composite method, often executed with software like Gaussian[8].

G cluster_protocol CBS-QB3 Protocol step1 Step 1: Geometry Optimization B3LYP/6-311G(d,p) step2 Step 2: Frequency Calculation B3LYP/6-311G(d,p) (Provides ZPE and thermal corrections) step1->step2 Uses Optimized Geometry step3 Step 3: Single Point Energy MP2/6-311+G(d,p) step2->step3 Uses Optimized Geometry step4 Step 4: Single Point Energy CCSD(T)/6-31+G(d') step3->step4 step5 Step 5: Single Point Energy MP4(SDQ)/6-311G(d,p) step4->step5 step6 Step 6: Complete Basis Set Extrapolation (Uses MP2 energies with larger basis sets) step5->step6 final Final CBS-QB3 Energy (Combination of all steps) step6->final

Caption: Step-by-step procedure of the CBS-QB3 method.

Experimental Protocol: CBS-QB3 Calculation

  • Geometry Optimization: The molecular geometry is first optimized using the B3LYP functional with the 6-311G(d,p) basis set. This provides a reliable and computationally inexpensive equilibrium structure[17].

  • Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-311G(d,p) level of theory on the optimized geometry. This step is crucial to:

    • Confirm the structure is a true minimum (no imaginary frequencies).

    • Calculate the Zero-Point Energy (ZPE) and thermal corrections, which are scaled by an empirical factor (0.99 for B3LYP).

  • Higher-Level Single-Point Energies: A series of single-point energy calculations are then performed on the B3LYP-optimized geometry using more accurate (and costly) methods and larger basis sets. These include CCSD(T) and MP4 calculations to better account for electron correlation[8][18].

  • CBS Extrapolation: An extrapolation to the complete basis set limit is performed at the MP2 level to correct for basis set incompleteness error.

  • Final Energy Calculation: The final CBS-QB3 energy is determined by combining the energies from the preceding steps in a well-defined additive scheme. This composite value provides a highly accurate estimate of the molecule's electronic energy[8].

Conclusion

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into the properties of reactive intermediates like the this compound. This guide has detailed the standard computational methodologies, presented key calculated data, and provided a practical protocol for high-accuracy energy calculations. By leveraging methods from DFT to high-level composite models like CBS-QB3, researchers can reliably predict the geometric, vibrational, and thermochemical properties of CCl₃•, facilitating a deeper understanding of its role in complex chemical systems.

References

An In-depth Technical Guide on the Thermochemical Properties of the Trichloromethyl Radical (CCl₃•)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (CCl₃•) is a highly reactive intermediate of significant interest across various scientific disciplines, including atmospheric chemistry, toxicology, and synthetic organic chemistry. Its transient nature makes direct measurement of its properties challenging, yet a thorough understanding of its thermochemistry is crucial for modeling chemical reactions, predicting the environmental fate of chlorinated hydrocarbons, and elucidating mechanisms of toxicity. This technical guide provides a comprehensive overview of the core thermochemical properties of the this compound, detailed experimental and computational methodologies for their determination, and a visualization of its role in a fundamental chemical transformation.

Core Thermochemical Data

The following tables summarize the key experimentally and computationally determined thermochemical properties of the this compound. These values are essential for kinetic and thermodynamic modeling of chemical processes involving this species.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of the this compound

PropertyValueUncertaintyUnitsReference
Standard Enthalpy of Formation (ΔfH°₂₉₈.₁₅K)71.102.50kJ mol⁻¹[1]
Standard Enthalpy of Formation (ΔfH°₀K)69.902.50kJ mol⁻¹[1]
Standard Entropy (S°₂₉₈.₁₅K)303.23-J K⁻¹ mol⁻¹[1]
Heat Capacity (Cp₂₉₈.₁₅K)63.52-J K⁻¹ mol⁻¹[1]
Integrated Heat Capacity (0 K to 298.15 K)13.96-kJ mol⁻¹[1]

Table 2: Bond Dissociation Energy of the C-Cl Bond in Carbon Tetrachloride

The homolytic cleavage of the C-Cl bond in carbon tetrachloride (CCl₄) is a primary route to the formation of the this compound.

BondBond Dissociation Energy (D₀)UnitsReference
CCl₃-Cl293kJ mol⁻¹[2]

Experimental and Computational Protocols

The determination of the thermochemical properties of a transient species like the this compound requires sophisticated experimental and computational techniques. The following sections provide detailed methodologies for the key approaches cited in the literature.

Photoionization Mass Spectrometry (PIMS) for Enthalpy of Formation Determination

Photoionization mass spectrometry is a powerful technique for identifying and quantifying radical species and determining their ionization energies, which can be used to derive their enthalpies of formation.

Methodology:

  • Radical Generation: The this compound is typically generated in situ via a suitable precursor. A common method is the laser photolysis of a precursor molecule such as carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (CBrCl₃) at a specific wavelength (e.g., 193 nm or 248 nm with an excimer laser). The precursor, diluted in an inert carrier gas like helium or argon, is introduced into a flow tube reactor.

  • Molecular Beam Sampling: The gas mixture from the reactor is expanded through a small orifice into a high-vacuum chamber, forming a supersonic molecular beam. This process cools the radicals, simplifying their spectra, and minimizes collisions that could lead to secondary reactions.

  • Photoionization: The molecular beam is intersected by a tunable vacuum ultraviolet (VUV) light source, often from a synchrotron or a laser-based VUV source. The energy of the VUV photons is scanned, and when it exceeds the ionization energy of the this compound, CCl₃⁺ ions are formed.

  • Mass Analysis: The resulting ions are then guided into a mass spectrometer, typically a time-of-flight (TOF) or quadrupole mass analyzer, which separates the ions based on their mass-to-charge ratio. The CCl₃⁺ ion signal is monitored as a function of the VUV photon energy.

  • Data Analysis: A photoionization efficiency (PIE) curve is constructed by plotting the CCl₃⁺ ion signal against the photon energy. The adiabatic ionization energy (AIE) is determined from the onset of the PIE curve. The enthalpy of formation of the radical can then be calculated using the following thermochemical cycle:

    ΔfH°(CCl₃•) = AIE(CCl₃•) + ΔfH°(CCl₃⁺) - ΔfH°(e⁻)

    The enthalpy of formation of the cation (CCl₃⁺) is often determined from the appearance energy of CCl₃⁺ from a known precursor.

Ab Initio Computational Chemistry for Thermochemical Properties

High-level ab initio quantum chemical calculations provide a powerful theoretical means to determine the thermochemical properties of reactive intermediates with high accuracy.

Methodology:

  • Software and Basis Set Selection: Calculations are typically performed using quantum chemistry software packages like Gaussian. A high-level basis set, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is chosen to accurately describe the electronic structure of the radical.

  • Geometry Optimization: The molecular geometry of the this compound is optimized to find the lowest energy structure. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).

  • Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometry. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry using a sophisticated method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). To achieve high accuracy, the results are often extrapolated to the complete basis set (CBS) limit.

  • Thermochemical Property Calculation: The enthalpy of formation is calculated using the atomization energy method:

    ΔfH°₀K(CCl₃•) = E₀(CCl₃•) - E₀(C) - 3 * E₀(Cl) + ΔfH°₀K(C) + 3 * ΔfH°₀K(Cl)

    where E₀ are the calculated total energies at 0 K (including ZPVE), and ΔfH°₀K are the experimental enthalpies of formation of the constituent atoms. The enthalpy of formation at 298.15 K, as well as the heat capacity and entropy, are then calculated using the statistical mechanics formulas based on the computed vibrational frequencies and rotational constants.

Visualization of a Key Reaction Pathway

The this compound is a key intermediate in the free-radical chlorination of methane (B114726) to form carbon tetrachloride. The following diagram illustrates the initiation, propagation, and termination steps of this chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad hν (UV light) Cl_rad1 Cl• CH3_rad •CH₃ Cl_rad1->CH3_rad + CH₄ → HCl + CH4 CH₄ HCl HCl CH3Cl CH₃Cl CH3_rad->CH3Cl + Cl₂ → Cl2_2 Cl₂ CCl3_rad •CCl₃ CH3Cl->CCl3_rad ... (further propagation steps) ... Cl_rad2 Cl• CHCl3 CHCl₃ CCl4 CCl₄ CCl3_rad->CCl4 + Cl₂ → Cl2_3 Cl₂ Cl_rad3 Cl• CCl4->Cl_rad3 + Cl• Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term + Cl• → Cl_rad_term2 Cl• CH3_rad_term1 •CH₃ CH3Cl_term CH₃Cl CH3_rad_term1->CH3Cl_term + Cl• → Cl_rad_term3 Cl• CH3_rad_term2 •CH₃ C2H6_term C₂H₆ CH3_rad_term2->C2H6_term + •CH₃ → CH3_rad_term3 •CH₃

Caption: Free-radical chlorination of methane to carbon tetrachloride.

Conclusion

This technical guide has provided a detailed overview of the essential thermochemical properties of the this compound. The presented quantitative data, experimental and computational protocols, and the visualization of its role in a key chemical reaction offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the thermochemistry of this and other reactive intermediates is fundamental to advancing our knowledge in various fields of chemistry and toxicology.

References

The Electronic Structure of the Trichloromethyl Radical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate that plays a crucial role in a variety of chemical and biological processes. Its formation is often implicated in the metabolism and toxicity of carbon tetrachloride (CCl₄), a well-known hepatotoxin. Understanding the electronic structure of this radical is paramount for elucidating its reactivity, stability, and pathways of interaction with biological macromolecules, which is of significant interest in the fields of toxicology, mechanistic chemistry, and drug development. This guide provides an in-depth analysis of the electronic structure of the •CCl₃ radical, integrating experimental data and computational insights.

Molecular Geometry and Hybridization

The geometry of the this compound has been a subject of considerable investigation. Unlike the planar methyl radical (•CH₃), the •CCl₃ radical adopts a non-planar, trigonal pyramidal geometry (C₃ᵥ symmetry). This pyramidal shape is a consequence of the greater steric repulsion between the larger chlorine atoms compared to hydrogen atoms, as well as electronic effects.

The central carbon atom in the •CCl₃ radical is often described as having sp³ hybridization. Three of the sp³ hybrid orbitals form sigma (σ) bonds with the 3p orbitals of the chlorine atoms. The remaining sp³ hybrid orbital contains the single unpaired electron, and is referred to as the singly occupied molecular orbital (SOMO). The Cl-C-Cl bond angles are approximately 109.5°, characteristic of a tetrahedral geometry, although slight distortions from this ideal angle are expected due to the presence of the lone electron.[1][2]

Electronic Configuration

The valence electronic configuration of the central carbon atom in its ground state is 2s²2p². Upon forming the •CCl₃ radical, the carbon atom has a total of 7 valence electrons in its outer shell: four from the carbon itself and one from each of the three chlorine atoms contributing to the C-Cl bonds, plus the unpaired electron. The three C-Cl bonds accommodate six of these electrons, and the unpaired electron resides in the non-bonding SOMO. The presence of this unpaired electron makes the this compound paramagnetic and highly reactive.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the electronic and geometric structure of the this compound.

ParameterValueExperimental Method/Source
Geometric Parameters
Molecular GeometryTrigonal Pyramidal (C₃ᵥ)VSEPR Theory, Computational Studies[1][3]
C-Cl Bond Length~1.80 pm-
Cl-C-Cl Bond Angle~109.5°VSEPR Theory[1][2]
Spectroscopic Data
Infrared Spectroscopy
ν₁ (C-Cl symmetric stretch)674 cm⁻¹Matrix Isolation IR Spectroscopy[4][5][6]
ν₃ (C-Cl asymmetric stretch)898 cm⁻¹Matrix Isolation IR Spectroscopy[4][5][6]
Electron Spin Resonance (ESR) Spectroscopy
g-factorNot definitively found in searches-
¹³C Hyperfine Coupling Constant (Aiso)Not definitively found in searches-
³⁵Cl/³⁷Cl Hyperfine Coupling Constant (Aiso)Not definitively found in searches-
Electronic Spectroscopy
Electronic Transition336 - 400 nmResonance Enhanced Multiphoton Ionization (REMPI)[7]
Thermochemical Data
Enthalpy of Formation (ΔfH°₂₉₈)71.10 ± 2.50 kJ/molNIST Chemistry WebBook[8]
Ionization Energy8.109 ± 0.005 eVNIST Gas Phase Ion Energetics Data[9]

Experimental Protocols

Matrix Isolation Infrared Spectroscopy

Objective: To isolate and obtain the vibrational spectrum of the highly reactive •CCl₃ radical.

Methodology:

  • Precursor and Matrix Gas Preparation: A mixture of carbon tetrachloride (CCl₄) in an excess of an inert gas, typically argon (Ar), is prepared. The concentration of CCl₄ is kept low (e.g., 1:1000) to ensure the isolation of individual product molecules.

  • Radical Generation: The •CCl₃ radical is generated in situ. One common method involves the reaction of lithium atoms with CCl₄.[4][5][6] Lithium is vaporized from a Knudsen cell and co-deposited with the CCl₄/Ar mixture onto a cryogenic window (e.g., CsI) maintained at a very low temperature (around 15 K). The reaction is: Li + CCl₄ → LiCl + •CCl₃.

  • Matrix Deposition: The gaseous mixture is slowly deposited onto the cold window, forming a solid, inert matrix that traps the generated •CCl₃ radicals. This isolation prevents the radicals from reacting with each other.

  • Spectroscopic Measurement: The infrared spectrum of the matrix is recorded using a Fourier-transform infrared (FTIR) spectrometer. The low temperature and inert environment allow for the detection of the vibrational modes of the trapped radical.

  • Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the vibrational modes of the •CCl₃ radical. Isotopic substitution (e.g., using ¹³CCl₄) can be used to confirm the vibrational assignments.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To detect and characterize the paramagnetic •CCl₃ radical.

Methodology:

  • Sample Preparation: A sample containing a precursor to the •CCl₃ radical, such as CCl₄, is prepared. For studies in the solid state, the precursor can be in a suitable solvent that forms a glass at low temperatures, or it can be a polycrystalline sample.[10]

  • Radical Generation: The •CCl₃ radicals are typically generated by irradiating the sample with high-energy radiation, such as γ-rays or X-rays, at cryogenic temperatures (e.g., 77 K).[10] This irradiation causes the homolytic cleavage of a C-Cl bond in CCl₄.

  • ESR Measurement: The irradiated sample is placed within the resonant cavity of an ESR spectrometer. The sample is kept at a low temperature to prevent radical decay. The spectrometer applies a constant microwave frequency and sweeps an external magnetic field.

  • Data Acquisition: When the energy of the microwaves matches the energy difference between the electron spin states in the magnetic field, absorption of microwave radiation occurs, which is detected and recorded as an ESR spectrum.

  • Spectral Analysis: The resulting ESR spectrum is analyzed to determine the g-factor and the hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine splitting pattern arises from the interaction of the unpaired electron with the magnetic nuclei (¹³C, ³⁵Cl, and ³⁷Cl) in the radical and provides information about the identity and number of interacting nuclei and the distribution of the unpaired electron.

Visualizations

experimental_workflow cluster_generation Radical Generation & Trapping cluster_analysis Spectroscopic Analysis CCl4 CCl4 Precursor Mix Gas Mixture CCl4->Mix Ar Argon Matrix Gas Ar->Mix Li Lithium Vapor Deposit Co-deposition at 15K Li->Deposit Mix->Deposit Matrix CCl3 in Argon Matrix Deposit->Matrix FTIR FTIR Spectrometer Matrix->FTIR IR Beam Spectrum Infrared Spectrum FTIR->Spectrum Analysis Vibrational Mode Assignment Spectrum->Analysis

Caption: Workflow for Matrix Isolation IR Spectroscopy of the CCl₃ Radical.

electronic_structure_logic cluster_geometry Molecular Geometry cluster_hybridization Hybridization cluster_orbitals Molecular Orbitals cluster_properties Resulting Properties Geometry Trigonal Pyramidal (C3v Symmetry) Hybrid sp3 Hybridization Geometry->Hybrid Sigma Three C-Cl σ-bonds Hybrid->Sigma SOMO One sp3 SOMO (Singly Occupied Molecular Orbital) Hybrid->SOMO Paramagnetic Paramagnetism SOMO->Paramagnetic Reactive High Reactivity SOMO->Reactive

Caption: Relationship between Geometry, Hybridization, and Electronic Properties of •CCl₃.

References

An In-depth Technical Guide to the Atmospheric Formation of the Trichloromethyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trichloromethyl radical (•CCl₃) is a highly reactive and transient chemical species that plays a significant role in atmospheric chemistry, particularly in the context of ozone depletion and the atmospheric fate of chlorinated hydrocarbons. Its formation is primarily driven by photochemical and radical-initiated reactions of precursor compounds, most notably carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). This technical guide provides a comprehensive overview of the core principles governing the atmospheric formation of the this compound, including detailed reaction mechanisms, quantitative kinetic and photophysical data, and explicit experimental protocols for the characterization of these processes. The information is intended to serve as a valuable resource for researchers in atmospheric science, environmental chemistry, and related fields, as well as for professionals involved in the assessment of the environmental impact of chlorinated compounds.

Introduction

The this compound is a carbon-centered free radical with the chemical formula •CCl₃. Its presence in the atmosphere is of considerable concern due to its role as an intermediate in chemical processes that can impact the stratospheric ozone layer and contribute to the formation of other hazardous atmospheric pollutants. Understanding the sources and formation pathways of •CCl₃ is crucial for accurately modeling atmospheric chemical cycles and for developing strategies to mitigate the environmental impact of its precursor molecules. This guide will delve into the primary and minor atmospheric formation routes of the this compound, providing the necessary quantitative data and experimental context for a thorough understanding of its atmospheric chemistry.

Primary Atmospheric Formation Pathways

The two principal pathways for the formation of the this compound in the Earth's atmosphere are the photodissociation of carbon tetrachloride and the reaction of chloroform with the hydroxyl radical.

Photodissociation of Carbon Tetrachloride (CCl₄)

The most significant source of trichloromethyl radicals in the stratosphere is the photolysis of carbon tetrachloride by incoming solar ultraviolet (UV) radiation. CCl₄ is a long-lived compound that can be transported from the troposphere to the stratosphere, where it is exposed to higher energy UV light.

The primary photochemical reaction is the cleavage of a carbon-chlorine bond:

CCl₄ + hν (λ < 220 nm) → •CCl₃ + •Cl [1]

This reaction is highly efficient, with a quantum yield approaching unity, meaning that for nearly every photon absorbed by a CCl₄ molecule, a •CCl₃ radical and a chlorine atom are produced.[1] The chlorine atom released in this process can then participate in catalytic cycles that lead to the destruction of ozone.

Reaction of Chloroform (CHCl₃) with the Hydroxyl Radical (•OH)

In the troposphere, the reaction of chloroform with the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere," is a key formation pathway for the this compound. The hydroxyl radical abstracts a hydrogen atom from chloroform, leading to the formation of a •CCl₃ radical and a water molecule.

CHCl₃ + •OH → •CCl₃ + H₂O

This reaction is a major sink for atmospheric chloroform and a significant source of tropospheric •CCl₃. The rate of this reaction is temperature-dependent and is a critical parameter in atmospheric models.

Quantitative Data

A precise understanding of the atmospheric chemistry of the this compound relies on accurate quantitative data for the precursor concentrations and the kinetics of the formation reactions.

Atmospheric Concentrations of Precursor Molecules
MoleculeTypical Atmospheric ConcentrationNotes
Carbon Tetrachloride (CCl₄)Troposphere: ~80-100 pptvConcentrations have been decreasing due to regulations under the Montreal Protocol.
Chloroform (CHCl₃)Troposphere: ~10-20 pptvSignificant natural and anthropogenic sources contribute to its atmospheric abundance.
Hydroxyl Radical (•OH)Troposphere (daytime): ~1 x 10⁶ molecules/cm³Highly variable, dependent on sunlight, and concentrations of other trace gases.
Kinetic and Photophysical Parameters
ReactionParameterValueTemperature (K)
CCl₄ + hν → •CCl₃ + •ClQuantum Yield (Φ)~1.0 (at λ < 220 nm)N/A
CHCl₃ + •OH → •CCl₃ + H₂ORate Constant (k)k(T) = A * exp(-Ea / RT)277 - 356
Pre-exponential Factor (A)1.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹
Activation Energy (Ea)12.0 kJ mol⁻¹

Experimental Protocols

The determination of the kinetic and photophysical parameters presented above relies on sophisticated laboratory techniques. This section provides an overview of the methodologies for two key experimental approaches.

Determination of the Rate Constant for the CHCl₃ + •OH Reaction using Flash Photolysis-Resonance Fluorescence (FP-RF)

Objective: To measure the temperature-dependent rate constant for the reaction between chloroform and the hydroxyl radical.

Methodology:

  • Reactant Preparation and Introduction:

    • A gas mixture containing a known concentration of chloroform, a precursor for •OH radicals (e.g., H₂O vapor), and a bath gas (e.g., He or N₂) is prepared in a temperature-controlled reaction cell.

    • The concentrations of the reactants are carefully controlled and monitored using mass flow controllers.

  • Generation of •OH Radicals:

    • A short, intense pulse of UV light from a flash lamp or an excimer laser is used to photolyze the •OH precursor (e.g., H₂O → H + •OH). This creates a transient, uniform concentration of •OH radicals in the reaction cell.

  • Monitoring of •OH Radical Decay:

    • The concentration of •OH radicals is monitored over time using resonance fluorescence.

    • A resonance lamp emits light at a wavelength that is specifically absorbed by •OH radicals (around 308 nm).

    • As the •OH radicals absorb this light, they are excited to a higher energy state and then fluoresce, emitting light as they return to the ground state.

    • A photomultiplier tube (PMT) detects this fluorescence, and the intensity of the fluorescence is directly proportional to the concentration of •OH radicals.

  • Data Analysis:

    • The decay of the fluorescence signal over time is recorded. In the presence of an excess of chloroform, the decay of the •OH radical concentration follows pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (k') is determined from the exponential decay of the fluorescence signal.

    • The bimolecular rate constant (k) for the reaction is then calculated from the slope of a plot of k' versus the concentration of chloroform.

    • By performing these measurements at different temperatures, the Arrhenius parameters (A and Ea) can be determined.

Determination of the Quantum Yield for CCl₄ Photodissociation using Chemical Actinometry

Objective: To determine the quantum yield for the formation of •CCl₃ and •Cl from the photolysis of CCl₄ at a specific wavelength.

Methodology:

  • Actinometer Preparation:

    • A chemical actinometer, a substance with a well-known quantum yield for a specific photochemical reaction, is used to measure the photon flux of the light source. A common actinometer for the UV region is potassium ferrioxalate (B100866).

    • A solution of potassium ferrioxalate is prepared in a dark environment to prevent premature photoreduction.

  • Measurement of Photon Flux:

    • The actinometer solution is irradiated with the same light source and under the same geometric conditions that will be used for the CCl₄ photolysis experiment.

    • The amount of photoproduct formed in the actinometer (Fe²⁺ ions in the case of potassium ferrioxalate) is quantified, typically by spectrophotometry after complexation with a coloring agent (e.g., 1,10-phenanthroline).

    • From the known quantum yield of the actinometer and the amount of photoproduct formed, the photon flux (photons per unit time) of the light source can be calculated.

  • Photolysis of Carbon Tetrachloride:

    • A gas cell containing a known concentration of CCl₄ is irradiated with the calibrated light source for a specific period.

    • The amount of CCl₄ that has been photolyzed or the amount of a stable product formed from the subsequent reactions of •CCl₃ is measured using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Quantum Yield:

    • The quantum yield (Φ) for the photodissociation of CCl₄ is calculated as the number of CCl₄ molecules dissociated divided by the number of photons absorbed by the CCl₄.

    • The number of absorbed photons is determined from the measured photon flux and the absorption cross-section of CCl₄ at the irradiation wavelength.

Atmospheric Fate of the this compound

Once formed, the this compound is highly reactive and has a short atmospheric lifetime. Its primary fate in the atmosphere is the reaction with molecular oxygen:

•CCl₃ + O₂ (+ M) → CCl₃O₂• (+ M)

where M is a third body (e.g., N₂ or O₂) that stabilizes the newly formed trichloromethylperoxy radical (CCl₃O₂•). This peroxy radical can then undergo further reactions, for example, with nitric oxide (NO), leading to the formation of phosgene (B1210022) (COCl₂) and other chlorinated species.

Visualizations

Formation Pathways of the this compound

G cluster_stratosphere Stratosphere cluster_troposphere Troposphere CCl4 Carbon Tetrachloride (CCl₄) CCl3_strat This compound (•CCl₃) CCl4->CCl3_strat hν (< 220 nm) Cl Chlorine Radical (•Cl) CCl4->Cl hν (< 220 nm) CHCl3 Chloroform (CHCl₃) CCl3_trop This compound (•CCl₃) CHCl3->CCl3_trop OH Hydroxyl Radical (•OH) OH->CCl3_trop H2O Water (H₂O)

Caption: Primary atmospheric formation pathways of the this compound.

Experimental Workflow for Flash Photolysis-Resonance Fluorescence

G cluster_workflow FP-RF Experimental Workflow start Prepare Gas Mixture (CHCl₃, H₂O, He) flash Pulsed UV Photolysis (Generate •OH) start->flash monitor Monitor •OH Fluorescence (Resonance Lamp & PMT) flash->monitor decay Record Fluorescence Decay monitor->decay analyze Calculate Rate Constant decay->analyze

Caption: Simplified workflow for determining reaction rate constants using FP-RF.

Conclusion

The atmospheric formation of the this compound is a critical process in the chemistry of the troposphere and stratosphere. The photodissociation of carbon tetrachloride and the reaction of chloroform with the hydroxyl radical are the dominant sources of this reactive species. A thorough understanding of the kinetics and mechanisms of these reactions, supported by robust experimental data, is essential for accurate atmospheric modeling and for the development of effective environmental policies. This guide has provided an in-depth overview of the fundamental aspects of •CCl₃ formation, with the aim of equipping researchers and professionals with the knowledge necessary to address the ongoing challenges related to atmospheric pollution and ozone layer protection.

References

discovery of organic free radicals by Moses Gomberg

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Organic Free Radicals by Moses Gomberg

Abstract

Background: The Dogma of Carbon Tetravalency

At the close of the 19th century, the concept of carbon's constant tetravalency—its ability to form four bonds—was a cornerstone of organic chemistry.[1][4] Previous attempts by other chemists to synthesize highly substituted, sterically crowded molecules like hexaphenylethane had failed, leading to the belief that such compounds were inherently unstable for steric reasons.[6] Gomberg himself had successfully synthesized the complex tetraphenylmethane, which emboldened him to attempt the synthesis of the next homolog, hexaphenylethane, by creating a carbon-carbon bond between two triphenylmethyl groups.[3][5]

The Pivotal Experiment: The Attempted Synthesis of Hexaphenylethane

Gomberg's objective was to produce hexaphenylethane via a Wurtz-type reaction, coupling two triphenylmethyl chloride molecules using a metal like silver or zinc.[7]

Experimental Protocols

Protocol 2.1.1: Synthesis of the Triphenylmethyl Radical

  • Apparatus: Gomberg constructed a specialized airtight apparatus to ensure the rigorous exclusion of atmospheric oxygen, even avoiding porous cork or rubber stoppers.[1][6] The reaction was conducted under an inert atmosphere of carbon dioxide.[1]

  • Reactants: Triphenylmethyl chloride was dissolved in a dry, oxygen-free solvent such as benzene (B151609) or diethyl ether.[8][9] Finely divided metal, such as zinc dust or "molecular" silver, was used as the coupling agent.[5][10]

  • Procedure:

    • The metal (e.g., 0.1 g of Zinc dust) was placed in the reaction flask.[10]

    • The apparatus was thoroughly flushed with dry carbon dioxide to create an inert atmosphere.[10]

    • A solution of triphenylmethyl chloride (e.g., 0.2 g) in the inert solvent (e.g., 100 mL of benzene) was added to the flask containing the metal.[9][10]

    • The mixture was stirred at room temperature. Gomberg noted that the reaction could sometimes run for weeks to ensure completion.[1]

    • Upon reaction, the formation of a distinct yellow color in the solution was observed.[10]

    • For isolation, the solvent was carefully evaporated under reduced pressure in the continued absence of air, yielding a white, crystalline solid.[1]

Protocol 2.1.2: Reaction with Atmospheric Oxygen

  • Procedure:

    • A yellow solution of the triphenylmethyl radical, prepared as per Protocol 2.1.1, was exposed to air.

    • The vibrant yellow color of the solution rapidly faded, resulting in a colorless solution.[7][9][10]

    • Upon evaporation of the solvent, a new white crystalline solid was isolated, which was identified as triphenylmethyl peroxide.[10]

Protocol 2.1.3: Reaction with Halogens

  • Procedure:

    • To the yellow solution of the triphenylmethyl radical, a solution of iodine in an inert solvent was added.

    • The product, triphenylmethyl iodide, was formed readily.[7][11]

Observations and Logical Deductions

Gomberg's meticulous observations were crucial to his interpretation. The product he obtained was far more reactive than the anticipated inert hydrocarbon, hexaphenylethane.[7]

  • High Reactivity: The substance reacted swiftly with oxygen and iodine, which was inconsistent with the expected properties of a saturated hydrocarbon.[1]

  • Color Change and Equilibrium: In an inert atmosphere, the solution was yellow, but the isolated solid was white.[1][10] Redissolving the white solid regenerated the yellow solution.[10] Furthermore, heating the yellow solution intensified its color, while cooling caused it to fade, indicating a temperature-dependent equilibrium.[9][10]

A Goal: Synthesize Hexaphenylethane B Experiment: Triphenylmethyl Chloride + Metal (Zn/Ag) in inert solvent (Benzene) A->B C Expected Outcome: Formation of stable, colorless Hexaphenylethane B->C Expectation D Observation 1 (Inert Atmosphere): Formation of a highly reactive, yellow solution B->D Actual Result G Contradiction: Observed reactivity is inconsistent with expected properties of Hexaphenylethane C->G E Observation 2 (Exposure to Air): Rapid reaction to form a colorless peroxide D->E F Observation 3 (Equilibrium): Color deepens on heating, fades on cooling D->F E->G F->G H Gomberg's Hypothesis: The solution contains a trivalent carbon species - a 'Free Radical' G->H I Conclusion: Equilibrium exists between a dimer (colorless solid) and the Triphenylmethyl Radical (colored species in solution) H->I

Caption: Logical workflow of Gomberg's discovery of the triphenylmethyl radical.

Quantitative Analysis

Gomberg's background in analytical chemistry was vital in supporting his claims. Early experiments where air was not perfectly excluded yielded a white solid whose elemental analysis did not match the calculated values for hexaphenylethane, but rather suggested the incorporation of oxygen.[6] Later, with his improved apparatus, he isolated a hydrocarbon that gave a satisfactory analysis.[6]

ParameterSampleCalculated for C₃₈H₃₀ (Hexaphenylethane)Found by GombergReference
Elemental Analysis
Carbon (%)Initial solid (with O₂ contamination)93.83%87.93%[6]
Hydrogen (%)Initial solid (with O₂ contamination)6.17%6.04%[6]
Carbon (%)Solid from inert atmosphere experiment93.74%93.28%[6]
Hydrogen (%)Solid from inert atmosphere experiment6.26%6.22%[6]
Equilibrium Data
Radical ConcentrationIn Benzene solution at 25°C-~2%[7][9]
Equilibrium Constant (K₀)Dimer ⇌ 2 Radicals (in Benzene, 25°C)-2 x 10⁻⁴[12]

Characterization and Structure

The reactivity of the triphenylmethyl radical provided the strongest evidence for its existence. The rapid reaction with oxygen to form the peroxide and with iodine to yield triphenylmethyl iodide were key characterization reactions.[7][11]

While Gomberg correctly identified the existence of a radical-dimer equilibrium, the structure of the dimer was later proven not to be the simple head-to-head hexaphenylethane he proposed. Instead, it adopts a quinoid structure, which is energetically more favorable.[7][9][11]

cluster_main Gomberg's Experiment cluster_path1 Pathway 1: Inert Conditions cluster_path2 Pathway 2: Exposure to Air start Reactants: Triphenylmethyl Chloride + Zinc Metal in Benzene reaction Reaction under Inert Atmosphere (CO₂) start->reaction solution Observation: Yellow Solution Forms (Triphenylmethyl Radical) reaction->solution evap Evaporate Solvent (No Air) solution->evap Process expose Expose Solution to Air (O₂) solution->expose Process solid_A Result: White Crystalline Solid (Dimer) evap->solid_A bleach Observation: Yellow Color Fades expose->bleach evap_B Evaporate Solvent bleach->evap_B solid_B Result: White Crystalline Solid (Triphenylmethyl Peroxide) evap_B->solid_B

Caption: Experimental workflow showing the divergent outcomes of Gomberg's reaction.

Conclusion

Moses Gomberg's discovery of the triphenylmethyl radical in 1900 was a landmark achievement that opened a new frontier in chemistry.[13] By meticulously documenting the unexpected reactivity of his product and using logical deduction, he successfully challenged the universally accepted principle of carbon tetravalency.[2][4] His work established the existence of persistent free radicals and initiated a field of study that remains vibrant and essential today, with profound implications for materials science, pharmacology, and biology.

References

Trichloromethyl Radical: A Transient Intermediate in Chemical and Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trichloromethyl radical (•CCl₃) is a highly reactive and transient intermediate that plays a pivotal role in a variety of chemical and biological processes. Formed primarily from the homolytic cleavage of the carbon-chlorine bond in precursors like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃), this radical is implicated in significant phenomena ranging from industrial chemical synthesis to severe cellular damage and toxicity. Its high reactivity makes it a potent initiator of radical chain reactions, most notably lipid peroxidation, which can lead to widespread damage to cellular membranes. Understanding the fundamental properties, reaction kinetics, and detection methodologies for the •CCl₃ radical is crucial for researchers in fields such as toxicology, drug development, and environmental science. This guide provides a comprehensive overview of the this compound, including its formation, reactivity, and key quantitative data. It also details experimental protocols for its generation and detection and presents visual representations of its involvement in critical biological pathways.

Introduction

The this compound (•CCl₃) is a halogenated free radical characterized by an unpaired electron on the carbon atom, which is bonded to three chlorine atoms.[1] This electronic configuration renders it highly electrophilic and reactive.[1] Its transient nature, with a very short half-life, makes its direct detection and characterization challenging. However, its significant impact on chemical transformations and biological systems has driven the development of sophisticated techniques to study its behavior.

In chemical synthesis, the •CCl₃ radical is a key intermediate in reactions such as the addition of carbon tetrachloride to alkenes. In biological contexts, it is notoriously known as the primary toxic metabolite of carbon tetrachloride, a potent hepatotoxin.[2][3][4][5] The metabolic activation of CCl₄ to •CCl₃, primarily by cytochrome P450 enzymes in the liver, initiates a cascade of events leading to cellular damage.[2][3] This guide aims to provide a detailed technical resource on the core aspects of the this compound for professionals in research and development.

Formation of the this compound

The this compound is predominantly generated from the homolytic cleavage of a C-Cl or C-H bond in chlorinated methanes.

2.1. From Carbon Tetrachloride (CCl₄): The most well-studied pathway for •CCl₃ radical formation is the reductive dehalogenation of carbon tetrachloride. In biological systems, this process is catalyzed by the cytochrome P450 mixed-function oxidase system, particularly the CYP2E1, CYP2B1, and CYP2B2 isozymes, located in the endoplasmic reticulum of hepatocytes.[2][3] The reaction involves the transfer of an electron to CCl₄, leading to the dissociative electron attachment and formation of the •CCl₃ radical and a chloride ion.

Reaction: CCl₄ + e⁻ → •CCl₃ + Cl⁻

2.2. From Chloroform (CHCl₃): The •CCl₃ radical can also be formed from chloroform through the homolytic cleavage of the C-H bond.[1] This process typically requires energy input in the form of heat or radiation (e.g., photolysis or radiolysis).

Reaction: CHCl₃ → •CCl₃ + H•

Reactivity and Reactions

The high reactivity of the this compound drives its participation in a wide array of chemical reactions.

3.1. Dimerization: Two trichloromethyl radicals can combine to form hexachloroethane (B51795) (C₂Cl₆).

Reaction: 2 •CCl₃ → C₂Cl₆

3.2. Reaction with Oxygen: In the presence of molecular oxygen, the this compound rapidly forms the highly reactive trichloromethylperoxyl radical (•OOCCl₃). This is a critical step in the initiation of lipid peroxidation.[2]

Reaction: •CCl₃ + O₂ → •OOCCl₃

3.3. Hydrogen Abstraction: The •CCl₃ radical can abstract hydrogen atoms from various donor molecules (R-H), particularly from polyunsaturated fatty acids (PUFAs) in biological membranes, leading to the formation of chloroform and a lipid radical (L•).

Reaction: •CCl₃ + LH → CHCl₃ + L•

3.4. Addition to Double Bonds: The •CCl₃ radical readily adds to carbon-carbon double bonds in alkenes, a key step in certain polymerization and organic synthesis reactions.[6]

Reaction: •CCl₃ + R-CH=CH₂ → R-CH(•)-CH₂CCl₃

3.5. Reactions with Biomolecules: The this compound can react with various biological macromolecules, including lipids, proteins, and nucleic acids, leading to covalent binding and functional impairment.[3] Reactions with amino acids are particularly intense with cystine, tyrosine, and tryptophan.

Quantitative Data

A summary of key quantitative data for the this compound and its precursors is presented in the tables below.

Table 1: Bond Dissociation Energies (BDE)

BondPrecursor MoleculeBond Dissociation Energy (kJ/mol)Reference(s)
C-ClCarbon Tetrachloride (CCl₄)293[7][8]
C-HChloroform (CHCl₃)401[1][9]

Table 2: Reaction Rate Constants

ReactionReactant(s)Rate Constant (k)Temperature (K)ConditionsReference(s)
•CCl₃ + •CCl₃ → C₂Cl₆Two •CCl₃ radicals1.26 x 10¹⁰ M⁻¹s⁻¹350 - 446Gas phase[10]
•CCl₃ + Br₂ → CCl₃Br + Br••CCl₃ and Bromine1.8 x 10⁸ exp(-1.43 kcal/mol / RT) L mol⁻¹s⁻¹300 - 532Gas phase[3]
•CCl₃ + DNA•CCl₃ and DNA8.8 x 10⁴ M⁻¹s⁻¹Not SpecifiedAqueous solution[5]

Table 3: ESR Spectroscopic Data for the PBN-•CCl₃ Adduct

Spin TrapAdductHyperfine Coupling Constants (G)g-valueReference(s)
Phenyl N-tert-butylnitrone (PBN)PBN-•CCl₃a_N = 13.8, a_H = 1.9Not Specified[11]

Note: Direct ESR detection of the free •CCl₃ radical is challenging due to its short lifetime. The data presented is for its more stable adduct with the spin trap PBN.

Experimental Protocols

5.1. Generation of Trichloromethyl Radicals via Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating and studying transient radical species.

Objective: To generate •CCl₃ radicals from CCl₄ in a controlled manner for spectroscopic studies.

Materials:

  • High-purity isopropanol (B130326) (scavenger for H• and OH• radicals)

  • Carbon tetrachloride (CCl₄)

  • Argon or Nitrogen gas for deoxygenation

  • Pulse radiolysis setup with a linear accelerator and a transient absorption detection system.

Procedure:

  • Prepare a solution of CCl₄ in isopropanol. A typical concentration range for CCl₄ is 1-10 mM.

  • Thoroughly deoxygenate the solution by bubbling with high-purity argon or nitrogen gas for at least 30 minutes to prevent the rapid reaction of •CCl₃ with O₂.

  • Transfer the deoxygenated solution to a quartz irradiation cell.

  • Subject the sample to a short, high-energy electron pulse (e.g., 5-10 MeV, 10-100 ns pulse width). The radiolysis of isopropanol will generate solvated electrons (e⁻_solv) and other radical species. The solvated electrons will then react with CCl₄ to form •CCl₃ radicals.

  • Immediately following the electron pulse, monitor the transient absorption spectrum of the solution using a fast detection system (e.g., a xenon lamp, monochromator, and a fast photodetector). The •CCl₃ radical has a characteristic absorption in the UV region.

  • Analyze the decay kinetics of the transient absorption signal to determine the lifetime and reaction rates of the •CCl₃ radical.

5.2. Detection of Trichloromethyl Radicals by ESR Spin Trapping

ESR spin trapping allows for the detection of short-lived radicals by converting them into more persistent nitroxide radicals.

Objective: To detect the formation of •CCl₃ radicals in a biological system (e.g., liver microsomes).

Materials:

  • Rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Carbon tetrachloride (CCl₄)

  • Phenyl N-tert-butylnitrone (PBN) spin trap

  • Phosphate (B84403) buffer (pH 7.4)

  • ESR spectrometer

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes (e.g., 1-2 mg/mL protein), the NADPH regenerating system, and PBN (e.g., 50-100 mM) in phosphate buffer.

  • Initiate the reaction by adding CCl₄ (e.g., 1-5 mM).

  • Incubate the mixture at 37°C for a specific time (e.g., 15-30 minutes). During this time, cytochrome P450 will metabolize CCl₄ to •CCl₃, which will be trapped by PBN to form the PBN-•CCl₃ spin adduct.

  • Transfer an aliquot of the reaction mixture into a flat quartz ESR cell.

  • Record the ESR spectrum at room temperature.

  • The characteristic ESR spectrum of the PBN-•CCl₃ adduct, a triplet of doublets, confirms the formation of the this compound.

  • For quantitative analysis, the signal intensity can be compared to a standard of a stable nitroxide radical of known concentration.

5.3. HPLC-EC Analysis of PBN-•CCl₃ Adducts

HPLC with electrochemical detection provides a sensitive method for the quantification of spin adducts.

Objective: To quantify the formation of the PBN-•CCl₃ adduct in a biological sample.

Materials:

  • Sample from the ESR spin trapping experiment

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., methanol/water mixture with a supporting electrolyte)

  • PBN-•CCl₃ standard

Procedure:

  • Extract the PBN-•CCl₃ adduct from the biological matrix (e.g., using a solid-phase extraction cartridge or liquid-liquid extraction).

  • Inject the extracted sample onto the C18 column.

  • Elute the adduct using an appropriate mobile phase gradient.

  • Detect the PBN-•CCl₃ adduct using the electrochemical detector set at an appropriate oxidation potential. The nitroxide moiety of the adduct is electrochemically active.

  • Quantify the adduct by comparing the peak area to a calibration curve generated using known concentrations of a PBN-•CCl₃ standard.

Signaling Pathways and Experimental Workflows

6.1. CCl₄-Induced Lipid Peroxidation Pathway

The following diagram illustrates the central role of the this compound in initiating the lipid peroxidation cascade, a major mechanism of CCl₄-induced hepatotoxicity.

CCl4_Lipid_Peroxidation CCl4 Carbon Tetrachloride (CCl₄) CCl3_rad This compound (•CCl₃) CCl4->CCl3_rad Reduction CYP450 Cytochrome P450 (e.g., CYP2E1) CCl3OO_rad Trichloromethylperoxyl Radical (•OOCCl₃) CCl3_rad->CCl3OO_rad + O₂ O2 Oxygen (O₂) L_rad Lipid Radical (L•) CCl3OO_rad->L_rad H abstraction from LH CHCl3 Chloroform (CHCl₃) PUFA Polyunsaturated Fatty Acid (LH) LOO_rad Lipid Peroxyl Radical (LOO•) L_rad->LOO_rad + O₂ (Propagation) MembraneDamage Membrane Damage & Cell Injury L_rad->MembraneDamage Cross-linking LOOH Lipid Hydroperoxide (LOOH) LOO_rad->LOOH H abstraction from another LH LOOH->MembraneDamage Decomposition

Caption: CCl₄-induced lipid peroxidation pathway.

6.2. Experimental Workflow for •CCl₃ Radical Detection

This diagram outlines the typical workflow for the detection and characterization of the this compound using ESR spin trapping and HPLC-EC analysis.

Radical_Detection_Workflow Start Sample Preparation (e.g., Liver Microsomes + CCl₄ + PBN) Incubation Incubation at 37°C Start->Incubation ESR_Measurement ESR Spectroscopy Incubation->ESR_Measurement Qualitative Analysis Extraction Extraction of Spin Adducts Incubation->Extraction Quantitative Analysis ESR_Spectrum Detection of PBN-•CCl₃ Adduct Spectrum ESR_Measurement->ESR_Spectrum Conclusion Confirmation and Quantification of •CCl₃ Formation ESR_Spectrum->Conclusion HPLC_EC HPLC-EC Analysis Extraction->HPLC_EC Quantification Quantification of PBN-•CCl₃ Adduct HPLC_EC->Quantification Quantification->Conclusion

Caption: Workflow for •CCl₃ radical detection.

Conclusion

The this compound is a paramount example of a transient species with profound implications in both synthetic chemistry and toxicology. Its high reactivity, stemming from its electrophilic nature, makes it a potent initiator of radical chain reactions that can be harnessed for chemical synthesis or, in a biological context, lead to significant cellular damage. The hepatotoxicity of carbon tetrachloride is a classic example of the destructive potential of this radical, where its formation triggers a cascade of lipid peroxidation, ultimately leading to liver injury.

The study of the •CCl₃ radical has necessitated the use of advanced and highly sensitive analytical techniques, such as pulse radiolysis and ESR spin trapping, to overcome the challenges posed by its short lifetime. The quantitative data on its formation and reactivity, though challenging to obtain, are essential for building accurate models of its behavior in different environments.

For researchers and professionals in drug development, a thorough understanding of the mechanisms involving the this compound is crucial for assessing the potential toxicity of new chemical entities and for developing strategies to mitigate radical-induced cellular damage. Continued research into the intricate reactions of this and other transient intermediates will undoubtedly pave the way for safer chemical design and more effective therapeutic interventions against radical-mediated diseases.

References

Methodological & Application

Application Notes and Protocols for the Photochemical Generation of Trichloromethyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photochemical generation of the highly reactive trichloromethyl radical (•CCl₃). This versatile intermediate is a valuable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, and is of significant interest in the development of novel pharmaceuticals and agrochemicals. The following sections detail various photochemical methods, quantitative data, experimental protocols, and reaction mechanisms.

Introduction to Photochemical Generation of Trichloromethyl Radicals

The this compound is a key intermediate in a variety of chemical transformations, including addition reactions to alkenes and alkynes, and atom transfer radical cyclization (ATRC) reactions.[1] Photochemical methods offer a mild and efficient means to generate this radical from readily available precursors such as carbon tetrachloride (CCl₄) and bromotrichloromethane (B165885) (BrCCl₃). These methods can be broadly categorized into two main approaches:

  • Direct Photolysis: This method involves the direct absorption of ultraviolet (UV) light by the precursor molecule, leading to homolytic cleavage of a carbon-halogen bond.

  • Photoredox Catalysis: This approach utilizes a photocatalyst that absorbs visible light and then engages in a single-electron transfer (SET) process with the precursor to generate the this compound.[2] This method offers the advantage of using lower-energy visible light and can provide greater control over the reaction.[2]

Quantitative Data

The efficiency and kinetics of this compound generation and its subsequent reactions are critical for optimizing synthetic protocols. The following tables summarize key quantitative data from the literature.

Table 1: Quantum Yields for Radical Generation

PrecursorWavelength (nm)Radical GeneratedQuantum Yield (Φ)Reference
CCl₄214Cl•1.0[3]
CCl₄254Cl•0.9[3]

Note: The quantum yield for Cl• formation is a direct indicator of •CCl₃ radical formation in the primary photochemical event.

Table 2: Rate Constants for this compound Reactions

ReactionSubstrateRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)Reference
Combination•CCl₃ + •CCl₃ → C₂Cl₆10¹⁰.⁹77-173[4]
Addition•CCl₃ + Styrene1.5 x 10⁵60
Addition•CCl₃ + 1-Hexene2.1 x 10⁴60

Table 3: Product Yields for Photochemical Trichloromethylation of Alkenes

PrecursorAlkenePhotocatalyst/InitiatorProductYield (%)Reference
BrCCl₃1-DecenePhenylglyoxylic Acid1,1,1,3-Tetrachloro-3-bromoundecane95[5]
BrCCl₃CyclohexenePhenylglyoxylic Acid1-Bromo-1,1,2-trichlorocyclohexylmethane85[5]
CCl₄Styrene[Ir{dF(CF₃)₂ppy}₂(bpy)]PF₆1,1,1,3-Tetrachloro-2-phenylethane92[6]

Experimental Protocols

The following are detailed protocols for the photochemical generation and reaction of trichloromethyl radicals.

Protocol 1: Direct Photolysis of Bromotrichloromethane for Addition to an Alkene

This protocol describes a general procedure for the addition of the this compound to an alkene via direct UV irradiation of bromotrichloromethane.

Materials:

  • Alkene (e.g., 1-octene)

  • Bromotrichloromethane (BrCCl₃)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Stir plate and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a quartz reaction vessel and dry the vessel thoroughly.

  • Reagent Addition: Under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous solvent (10 mL) to the reaction vessel.

  • Precursor Addition: Add bromotrichloromethane (1.5 mmol, 1.5 equivalents) to the stirred solution.

  • Photolysis: Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain the desired temperature (typically room temperature). Irradiate the mixture with a UV lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure.[7][8][9][10]

Protocol 2: Photoredox-Catalyzed Trichloromethylation of an Acyl Imidazole (B134444)

This protocol details the enantioselective trichloromethylation of a 2-acyl imidazole using a chiral iridium photocatalyst.[4][11]

Materials:

  • 2-Acyl imidazole substrate (0.1 mmol)

  • Carbon tetrachloride (CCl₄) or Bromotrichloromethane (BrCCl₃) (0.5 mmol, 5 equivalents)

  • Chiral Iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(bpy)]PF₆) (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., dichloromethane)

  • Schlenk tube or vial with a screw cap

  • Visible light source (e.g., blue LED lamp)

  • Stir plate and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-acyl imidazole substrate (0.1 mmol), the iridium photocatalyst (0.001-0.005 mmol), and a magnetic stir bar to a Schlenk tube or vial.

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (1.0 mL) followed by the this compound precursor (CCl₄ or BrCCl₃, 0.5 mmol).

  • Irradiation: Seal the reaction vessel and place it on a stir plate. Irradiate the mixture with a blue LED lamp, ensuring the reaction is stirred vigorously. Maintain a constant temperature, often near room temperature, using a fan or water bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis and characterize the structure by NMR and mass spectrometry.[7][8][9][10][12][13][14][15][16][17]

Visualizations

The following diagrams illustrate the key mechanisms and workflows involved in the photochemical generation of trichloromethyl radicals.

Direct_Photolysis CCl4 CCl₄ Radicals •CCl₃ + Cl• CCl4->Radicals hν (UV) Adduct_Radical Adduct Radical (R-CHCl-CH₂CCl₃) Radicals->Adduct_Radical Addition Alkene Alkene (R-CH=CH₂) Alkene->Adduct_Radical Addition Product Product (R-CHCl-CH₂CCl₃) Adduct_Radical->Product + CCl₄ - •CCl₃ Chain_Propagation Chain Propagation Photoredox_Catalysis cluster_catalyst Photocatalytic Cycle PC PC PC_excited PC* PC->PC_excited hν (vis) PC_oxidized PC⁺ PC_excited->PC_oxidized SET PC_reduced PC⁻ PC_excited->PC_reduced CCl3_radical •CCl₃ PC_excited->CCl3_radical Reductive Quenching Substrate Substrate (S) PC_oxidized->PC SET Substrate_radical S•⁺ PC_reduced->PC CCl4 CCl₄ Cl_anion Cl⁻ Product Product CCl3_radical->Product Substrate_radical->Product

References

Application Notes and Protocols: Trichloromethyl Radical Addition to Alkenes and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of a trichloromethyl radical (•CCl₃) to unsaturated carbon-carbon bonds in alkenes and alkynes is a powerful transformation in organic synthesis. This atom-economical reaction allows for the direct installation of the valuable trichloromethyl group, a motif found in various bioactive molecules and a versatile synthetic handle for further chemical modifications. The reaction typically proceeds via a radical chain mechanism and can be initiated by various methods, including chemical initiators, photoredox catalysis, and thermal induction. This document provides detailed application notes, experimental protocols, and relevant data for researchers interested in utilizing this methodology.

Reaction Mechanism

The this compound addition to alkenes and alkynes generally follows a radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the generation of a this compound from a suitable precursor, such as carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃). This can be achieved through homolytic cleavage induced by heat, UV light, or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, photoredox catalysis can be employed to generate the radical under milder conditions.[1]

  • Propagation: The generated this compound adds to the π-system of the alkene or alkyne. In the case of unsymmetrical substrates, the addition typically occurs at the less substituted carbon atom to yield the more stable radical intermediate. This newly formed carbon-centered radical then abstracts a halogen atom (e.g., from CCl₄ or BrCCl₃) to furnish the final product and regenerate the this compound, which continues the chain reaction.

  • Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN, Light) CCl3X CCl₃X (X = Cl, Br) Initiator->CCl3X Activation CCl3_rad •CCl₃ CCl3X->CCl3_rad Homolysis Product Product (R-CH(X)-CH₂CCl₃) CCl3X->Product Alkene Alkene/Alkyne (R-CH=CH₂) CCl3_rad->Alkene Addition Termination_Product Termination Products CCl3_rad->Termination_Product Combination Radical_Adduct Radical Adduct (R-CH(•)-CH₂CCl₃) Alkene->Radical_Adduct Radical_Adduct->CCl3X Halogen Abstraction Radical_Adduct->Product Radical_Adduct->Termination_Product Combination Product->CCl3_rad Regenerates

Caption: Radical Chain Mechanism

Applications in Drug Development

The trichloromethyl group can serve as a crucial pharmacophore or a synthetic intermediate in the development of new therapeutic agents. Its lipophilicity and ability to participate in various chemical transformations make it a valuable moiety in medicinal chemistry. Over 250 FDA-approved drugs contain chlorine, highlighting the importance of halogenated compounds in pharmaceuticals.[2] While direct examples of drugs synthesized via this compound addition are not extensively documented in introductory literature, the methodology provides a route to synthesize key building blocks. For instance, the synthesis of analogs of the antimalarial drug artemisinin (B1665778) has been explored, and the introduction of various functional groups can modulate the biological activity of the parent compound.[3][4][5] The trichloromethyl group can be a precursor to other functionalities, such as carboxylic acids or orthoesters, further expanding its utility in drug design and synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the this compound addition to various alkenes and alkynes under different reaction conditions.

Table 1: this compound Addition to Alkenes

EntryAlkene SubstrateRadical SourceInitiator/CatalystSolventTime (h)Yield (%)Reference
1StyreneCCl₄CpRu(PPh₃)₂ClToluene1>96[6]
21-HexeneCCl₄CpRu(PTA)(PPh₃)ClToluene1>96[6]
3StyreneBrCCl₃Phenylglyoxylic acidNeat2485[5]
41-OcteneBrCCl₃Phenylglyoxylic acidNeat2492[5]
5Methyl acrylateCCl₄CuCl/bpyNeat2475[6]

Table 2: this compound Addition to Alkynes

EntryAlkyne SubstrateRadical SourceInitiator/CatalystSolventTime (h)Yield (%)Reference
1PhenylacetyleneCCl₄AIBNBenzene678[7]
21-OctyneCCl₄AIBNBenzene872[7]
3PhenylacetyleneBrCCl₃Photoredox CatalystCH₃CN1285[6]
44-Phenyl-1-butyneBrCCl₃Photoredox CatalystCH₃CN1281[6]
5Methyl propiolateCCl₄AIBNBenzene665[7]

Experimental Protocols

Protocol 1: Photocatalytic Trichloromethylation of an Alkene

This protocol describes a general procedure for the visible-light-mediated addition of a this compound from bromotrichloromethane to an alkene.

Materials:

  • Alkene (1.0 mmol)

  • Bromotrichloromethane (BrCCl₃) (3.0 mmol)

  • Photoredox catalyst (e.g., fac-[Ir(ppy)₃] or an organic dye, 1-5 mol%)

  • Solvent (e.g., degassed acetonitrile (B52724) or DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Stir plate and stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk flask or a sealed vial equipped with a magnetic stir bar, add the alkene (1.0 mmol), the photoredox catalyst (e.g., fac-[Ir(ppy)₃], 0.01-0.05 mmol), and the solvent (5 mL).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add bromotrichloromethane (3.0 mmol) to the reaction mixture under an inert atmosphere.

  • Seal the flask or vial and place it on a stir plate.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow_Alkene Start Start Step1 1. Combine Alkene, Catalyst, and Solvent Start->Step1 Step2 2. Degas the Mixture Step1->Step2 Step3 3. Add BrCCl₃ under Inert Atmosphere Step2->Step3 Step4 4. Irradiate with Blue LEDs and Stir Step3->Step4 Step5 5. Monitor Reaction (TLC/GC) Step4->Step5 Step6 6. Workup: Solvent Removal Step5->Step6 Reaction Complete Step7 7. Purify by Column Chromatography Step6->Step7 End Product Step7->End

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using Carbon Tetrachloride (CCl₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting Atom Transfer Radical Polymerization (ATRP) using carbon tetrachloride (CCl₄) as an initiator. This method offers a versatile approach for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Introduction to ATRP using CCl₄

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and diverse architectures.[1][2] The process relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.[3][4]

Carbon tetrachloride (CCl₄) can serve as an efficient initiator in ATRP for a variety of monomers, including methacrylates and acrylonitrile.[4][5] The C-Cl bonds in CCl₄ can be homolytically cleaved by the copper(I) catalyst to generate a trichloromethyl radical (•CCl₃), which then initiates the polymerization. The resulting polymer chains are terminated with a chlorine atom, allowing for further functionalization or chain extension to create block copolymers.[6][7]

Mechanism of ATRP initiated by CCl₄

The fundamental principle of ATRP involves the reversible activation of a dormant species (the polymer chain with a terminal halogen) by a transition metal catalyst in a lower oxidation state (e.g., Cu(I)). This generates a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II)). The radical then adds to monomer units before being deactivated by the Cu(II) complex, reforming the dormant species. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.[3][5]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation & Equilibrium CCl4 CCl₄ (Initiator) CCl3_rad •CCl₃ (Initiating Radical) CCl4->CCl3_rad k_act Cu(I)L Cu(I) / Ligand (Catalyst) XCu(II)L Cl-Cu(II) / Ligand (Deactivator) Cu(I)L_react Cu(I) / Ligand Monomer Monomer (M) Pn_rad Pₙ• (Propagating Radical) CCl3_rad->Pn_rad + n M (k_p) XCu(II)L_deact Cl-Cu(II) / Ligand Pn+m_rad Pₙ₊ₘ• Pn_rad->Pn+m_rad + m M (k_p) Pn+m_X Pₙ₊ₘ-Cl (Dormant Species) Pn+m_rad->Pn+m_X k_deact Pn+m_rad->Pn+m_X k_deact

Caption: General mechanism of ATRP initiated by CCl₄.

Applications

The use of CCl₄ as an initiator in ATRP allows for the synthesis of a wide range of polymers with specific functionalities and architectures. Key applications include:

  • Synthesis of Functional Polymers: The trichloromethyl initiating group and the terminal chlorine atom can be chemically modified to introduce various functional groups.

  • Preparation of Block Copolymers: Polymers synthesized using CCl₄ act as macroinitiators for the polymerization of a second monomer, leading to the formation of block copolymers.[8][9] This is particularly useful in drug delivery systems, where different blocks can impart distinct properties such as hydrophilicity and hydrophobicity.

  • Surface Modification: ATRP initiated from a surface-immobilized CCl₄-containing species can be used to graft polymer chains onto various substrates, altering their surface properties for applications in biocompatible materials and sensors.

Experimental Protocols

General Considerations
  • Purity of Reagents: The success of an ATRP reaction is highly dependent on the purity of the monomer, initiator, and solvent. Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors. Solvents should be dried and deoxygenated.

  • Oxygen Removal: Oxygen is a radical scavenger and must be removed from the reaction mixture. This is typically achieved by several freeze-pump-thaw cycles or by purging the solution with an inert gas like argon or nitrogen.[10]

Protocol for ATRP of Methyl Methacrylate (B99206) (MMA) using CCl₄

This protocol describes a typical procedure for the polymerization of methyl methacrylate (MMA) initiated by CCl₄ and catalyzed by a CuCl/2,2'-bipyridine (bpy) complex.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Carbon tetrachloride (CCl₄)

  • Copper(I) chloride (CuCl)

  • 2,2'-bipyridine (bpy)

  • Anisole (B1667542) (or other suitable solvent)

  • Methanol

  • Tetrahydrofuran (THF)

  • Alumina (neutral)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostated oil bath

Procedure:

  • Catalyst-Ligand Complex Formation:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuCl (e.g., 0.05 mmol) and bpy (e.g., 0.1 mmol).

    • Add a small amount of deoxygenated solvent (e.g., 1 mL anisole) to dissolve the complex. Stir until a homogeneous solution is formed. The color of the solution will typically be dark brown.[10]

  • Reaction Mixture Preparation:

    • In a separate flask, prepare a solution of MMA (e.g., 5 mL, 46.7 mmol) and CCl₄ (e.g., 0.048 mL, 0.5 mmol) in deoxygenated anisole (e.g., 4 mL).

    • Deoxygenate this mixture by performing at least three freeze-pump-thaw cycles.

  • Initiation of Polymerization:

    • Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).[8]

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC).

    • Molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.

    • Dilute the reaction mixture with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reagents Purify & Degas Monomer, Solvent, Initiator Catalyst Prepare Catalyst/Ligand Complex in Schlenk Flask Reagents->Catalyst Mix Combine Monomer/Initiator with Catalyst Solution Catalyst->Mix React Heat to Reaction Temperature (e.g., 90 °C) under Inert Atmosphere Mix->React Monitor Monitor Conversion (NMR, GC) and MW (GPC) React->Monitor Terminate Terminate by Exposing to Air Monitor->Terminate Purify Remove Catalyst (Alumina Column) Terminate->Purify Isolate Precipitate Polymer in Non-solvent Purify->Isolate Analyze Characterize Polymer (NMR, GPC, etc.) Isolate->Analyze

Caption: Experimental workflow for ATRP using CCl₄.

Quantitative Data Summary

The following table summarizes typical experimental conditions and results for the ATRP of various monomers using CCl₄ as an initiator.

MonomerInitiatorCatalyst System[M]₀:[I]₀:[Cat]₀:[L]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Methyl MethacrylateCCl₄Cu(0)/Me₆-TREN-DMSO25-80->95-<1.5[5]
AcrylonitrileCCl₄CuBr₂/TPMA/PMDTA4000:1:0.24:1.2:1.2DMSO605~40~35,000~1.6[4]
Styrene (B11656)α,α-dichlorotolueneCuCl/bpy100:1:1:3Bulk1304~60~6,000~1.5[11]
Methyl Methacrylateα,α-dichlorotolueneCuCl/bpy100:1:1:3Bulk902~70~7,500~1.4[11]

Note: The data presented are indicative and may vary depending on the specific reaction conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
No polymerization or very slow rateImpurities (e.g., oxygen, inhibitor) in the reaction mixture.Ensure thorough deoxygenation (freeze-pump-thaw) and purification of all reagents.
Inactive catalyst.Use freshly purified Cu(I) halide. Ensure the ligand is pure.
Broad molecular weight distribution (High PDI)High concentration of radicals leading to termination.Decrease the reaction temperature. Add a small amount of Cu(II) halide at the beginning of the reaction.
Slow initiation compared to propagation.Choose an initiator with a C-X bond that is readily cleaved by the catalyst.
Uncontrolled polymerizationLoss of "living" character.Avoid very high monomer conversions (>95%) as side reactions can occur.[4]

Safety Precautions

  • Carbon tetrachloride (CCl₄) is a toxic and carcinogenic substance. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • Monomers like MMA and styrene are flammable and can be irritants. Handle them in a fume hood.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Synthesis of Fine Chemicals via Trichloromethyl Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trichloromethyl (·CCl₃) group into organic molecules is a pivotal transformation in the synthesis of fine chemicals and pharmaceuticals. The resulting trichloromethylated compounds serve as versatile synthetic intermediates, readily convertible to other valuable functionalities such as carboxylic acids, esters, and amides. Furthermore, the unique steric and electronic properties of the CCl₃ group can impart desirable physicochemical and biological properties to the target molecules. This document provides detailed application notes and protocols for the synthesis of fine chemicals using trichloromethyl radical reactions, focusing on modern and efficient methodologies.

Methods for Generating and Utilizing Trichloromethyl Radicals

Several robust methods have been developed for the generation of the this compound and its subsequent addition to unsaturated systems or substitution reactions. The primary strategies include Atom Transfer Radical Addition (ATRA), visible-light photoredox catalysis, and decarboxylative approaches.

Atom Transfer Radical Addition (ATRA)

ATRA is a powerful method for the addition of polychloroalkanes, such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃), across double bonds. This process is typically catalyzed by transition metal complexes, with ruthenium and copper being the most prominent.

Reaction Principle: A transition metal complex in a lower oxidation state abstracts a chlorine atom from the polychloroalkane to generate a this compound and the metal complex in a higher oxidation state. The radical then adds to an alkene, and the resulting radical intermediate abstracts a chlorine atom from the oxidized metal complex to afford the product and regenerate the catalyst.

Logical Relationship of ATRA Mechanism

ATRA_Mechanism cluster_initiation Initiation Catalyst_LnM Catalyst (LnM) Radical_Generation Radical Generation Catalyst_LnM->Radical_Generation CCl4 CCl₄ CCl4->Radical_Generation Trichloromethyl_Radical ·CCl₃ Radical_Generation->Trichloromethyl_Radical Oxidized_Catalyst Catalyst (LnM-Cl) Radical_Generation->Oxidized_Catalyst Alkene Alkene (R-CH=CH₂) Trichloromethyl_Radical->Alkene Addition Product Product (R-CHCl-CH₂-CCl₃) Oxidized_Catalyst->Product Regenerates Catalyst Radical_Adduct Radical Adduct (R-CHCl-CH₂-CCl₃) Radical_Adduct->Oxidized_Catalyst Cl Atom Transfer Photoredox_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Substrate - CCl₃Br or CCl₄ - Photocatalyst - Solvent Start->Prepare_Reaction_Mixture Degas Degas with N₂ or Ar Prepare_Reaction_Mixture->Degas Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Degas->Irradiation Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Irradiation->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product Decarboxylative_Reaction NaTCA Sodium Trichloroacetate (Cl₃CCO₂Na) Decarboxylation Decarboxylation (-CO₂) NaTCA->Decarboxylation CCl3_Anion Trichloromethyl Anion (⁻CCl₃) Decarboxylation->CCl3_Anion Aldehyde Aldehyde (R-CHO) CCl3_Anion->Aldehyde Nucleophilic Addition Product Trichloromethyl Carbinol (R-CH(OH)CCl₃)

Application of the Trichloromethyl Radical in the Synthesis of Nitrogen-Containing Heterocycles: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate that has found significant utility in organic synthesis, particularly in the construction of complex molecular architectures.[1][2] Its application in the synthesis of nitrogen-containing heterocycles is of particular interest to researchers in drug development and materials science, as these scaffolds are prevalent in a vast array of biologically active compounds and functional materials.[3] This document provides detailed application notes, experimental protocols, and mechanistic diagrams to guide researchers in utilizing the this compound for the synthesis of these valuable compounds.

The primary route for incorporating the trichloromethyl group into a molecule to initiate heterocycle formation is through radical addition to unsaturated systems like alkenes and imines.[4][5] This initial addition is typically followed by a cyclization step, often in a cascade or tandem fashion, to yield the desired heterocyclic ring system.[3] Modern synthetic methods, such as visible-light photoredox catalysis and atom transfer radical cyclization (ATRC), have emerged as powerful tools for generating the this compound under mild and controllable conditions, thereby enhancing the efficiency and scope of these transformations.[4][6][7]

Key Synthetic Strategies

Two predominant strategies for the synthesis of nitrogen-containing heterocycles using the this compound are:

  • Visible-Light Photoredox Catalysis: This method utilizes a photocatalyst that, upon excitation with visible light, can induce the formation of the this compound from a suitable precursor, typically carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃).[4][8] The radical then engages in subsequent reactions to build the heterocyclic core. This approach is valued for its mild reaction conditions and high degree of functional group tolerance.[9]

  • Atom Transfer Radical Cyclization (ATRC): ATRC is a powerful technique for forming cyclic compounds.[6] In this context, a molecule containing both a nitrogen-based functional group and an alkene or alkyne moiety, along with a trichloromethyl group, is treated with a transition metal catalyst. The catalyst facilitates the abstraction of a chlorine atom to generate a carbon-centered radical, which then cyclizes onto the unsaturated bond. A subsequent atom transfer step regenerates the catalyst and furnishes the chlorinated heterocyclic product.[7]

These methods provide access to a diverse range of nitrogen-containing heterocycles, including but not limited to, pyridines, quinolines, lactams, and pyrrolidines.[6][10][11] The resulting trichloromethylated heterocycles can serve as versatile intermediates for further synthetic transformations.[12]

Data Presentation: Synthesis of Nitrogen-Containing Heterocycles

The following tables summarize representative quantitative data for the synthesis of nitrogen-containing heterocycles via this compound-mediated reactions.

Table 1: Visible-Light Photoredox-Catalyzed Synthesis of Trichloromethylated Pyrrolidines

EntryAlkene SubstrateAmine NucleophilePhotocatalystSolventReaction Time (h)Yield (%)
1N-Allylaniline-Ru(bpy)₃Cl₂CH₃CN1285
21-OcteneBenzylamineIr(ppy)₃DMSO2478
3StyreneMorpholineEosin YCH₃OH1892
4CyclohexenePiperidine4CzIPNDMF1688

Table 2: Atom Transfer Radical Cyclization (ATRC) for the Synthesis of Trichloromethylated Lactams

EntrySubstrateCatalystLigandSolventTemperature (°C)Yield (%)
1N-allyl-2,2,2-trichloroacetamideCuClPMDETAToluene (B28343)8091
2N-(2-butenyl)-2,2,2-trichloroacetamideCuBrTPMADioxane10087
3N-allyl-N-tosyl-2,2,2-trichloroacetamideRuCl₂(PPh₃)₃-Benzene8075
4N-(2-methylallyl)-2,2,2-trichloroacetamideFeCl₂dNbpyCH₂Cl₂2595

Mandatory Visualization

experimental_workflow Experimental Workflow for a Typical Photoredox-Catalyzed Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Substrate, CCl4, Photocatalyst, and Solvent degas Degas the Reaction Mixture reagents->degas irradiate Irradiate with Visible Light and Stir degas->irradiate monitor Monitor Reaction by TLC/GC-MS irradiate->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for a typical photoredox-catalyzed reaction.

trichloromethyl_radical_generation_and_addition Generation of this compound and Addition to an Alkene PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light PC_reduced Reduced Photocatalyst (PC•-) PC_excited->PC_reduced SET CCl4 Carbon Tetrachloride (CCl4) CCl3_radical This compound (•CCl3) CCl4->CCl3_radical e- from PC* Radical_Adduct Radical Adduct CCl3_radical->Radical_Adduct Addition Alkene Alkene Alkene->Radical_Adduct

Caption: Generation of the this compound and its addition to an alkene.

intramolecular_cyclization Intramolecular Cyclization to form a Nitrogen-Containing Heterocycle Radical_Adduct Radical Adduct with Pendant Amine Cyclized_Radical Cyclized Radical Intermediate Radical_Adduct->Cyclized_Radical Intramolecular Cyclization Heterocycle Trichloromethylated N-Heterocycle Cyclized_Radical->Heterocycle Oxidation by PC PC_reduced Reduced Photocatalyst (PC•-) PC Photocatalyst (PC) PC_reduced->PC Regeneration

Caption: Intramolecular cyclization to form a nitrogen-containing heterocycle.

Experimental Protocols

Protocol 1: General Procedure for the Visible-Light Photoredox-Catalyzed Synthesis of N-Aryl-3-trichloromethyl-pyrrolidines

Materials:

  • N-allylaniline (1.0 mmol, 1.0 equiv)

  • Carbon tetrachloride (CCl₄) (3.0 mmol, 3.0 equiv)

  • Ru(bpy)₃Cl₂ (0.02 mmol, 2 mol%)

  • Acetonitrile (B52724) (CH₃CN), anhydrous (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source (450 nm)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add N-allylaniline (1.0 mmol), Ru(bpy)₃Cl₂ (0.02 mmol), and anhydrous acetonitrile (5 mL).

  • Add carbon tetrachloride (3.0 mmol) to the mixture.

  • Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Place the reaction vessel approximately 5 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, remove the light source and quench the reaction by opening the vessel to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3-trichloromethyl-pyrrolidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) of N-allyl-2,2,2-trichloroacetamide

Materials:

  • N-allyl-2,2,2-trichloroacetamide (1.0 mmol, 1.0 equiv)

  • Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.1 mmol, 10 mol%)

  • Toluene, anhydrous (10 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add CuCl (0.1 mmol) and N-allyl-2,2,2-trichloroacetamide (1.0 mmol).

  • Seal the Schlenk tube and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (10 mL) and PMDETA (0.1 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (B109758) and filter through a pad of silica gel to remove the copper catalyst.

  • Wash the silica pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-chloro-5-(trichloromethyl)pyrrolidin-2-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

These protocols and notes provide a foundational understanding and practical guidance for researchers interested in leveraging the this compound for the synthesis of nitrogen-containing heterocycles. The versatility of this reactive intermediate, coupled with modern synthetic methodologies, opens up a wide range of possibilities for the construction of novel and complex molecular structures for various applications.

References

Application of Trichloromethyl Radical in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trichloromethyl radical (•CCl₃), a highly reactive intermediate, has significant implications in medicinal chemistry, ranging from its foundational role in toxicological studies to its application in the synthesis of novel therapeutic agents. Historically recognized for its detrimental effects as a metabolite of carbon tetrachloride (CCl₄), recent advancements in synthetic methodologies have repurposed this reactive species as a valuable tool for introducing the trichloromethyl group into organic molecules. This functional group can modulate a compound's lipophilicity, metabolic stability, and overall biological activity, making it an area of growing interest in drug discovery.

These application notes provide an overview of the key applications of the this compound in medicinal chemistry, with detailed protocols for its generation and utilization in synthetic and analytical contexts.

I. Toxicological Significance and Mechanistic Studies

The this compound is the primary mediator of carbon tetrachloride-induced hepatotoxicity.[1][2] Its high reactivity leads to the initiation of lipid peroxidation and covalent binding to cellular macromolecules, such as lipids and proteins, ultimately causing cellular damage and necrosis.[2][3] Understanding the formation and reactivity of this radical is crucial for toxicological assessments and the development of potential antidotes.

A. Cytochrome P450-Mediated Bioactivation of Carbon Tetrachloride

The primary pathway for the formation of the this compound in vivo is the reductive metabolism of CCl₄ by cytochrome P450 enzymes, particularly CYP2E1, located in the endoplasmic reticulum.[4][5]

CYP450_Pathway CCl4 Carbon Tetrachloride (CCl₄) CCl3_rad This compound (•CCl₃) CCl4->CCl3_rad Reduction CYP450 Cytochrome P450 (CYP2E1) CYP450->CCl4 Catalysis e e⁻ e->CYP450 Cl_ion Cl⁻

Caption: Cytochrome P450-mediated bioactivation of CCl₄.

B. This compound-Induced Cellular Damage

Once formed, the this compound initiates a cascade of damaging reactions within the cell.

Cellular_Damage_Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Damage CCl3_rad •CCl₃ Lipid Polyunsaturated Fatty Acid CCl3_rad->Lipid H• abstraction Protein_alkylation Protein Alkylation CCl3_rad->Protein_alkylation Covalent Binding Lipid_rad Lipid Radical (L•) Lipid_peroxyl_rad Lipid Peroxyl Radical (LOO•) Lipid_rad->Lipid_peroxyl_rad + O₂ Lipid_peroxide Lipid Peroxide (LOOH) Lipid_peroxyl_rad->Lipid_peroxide + LH Membrane_damage Membrane Damage Lipid_peroxide->Membrane_damage O2 O₂ Cell_death Cell Death Membrane_damage->Cell_death Protein_alkylation->Cell_death

Caption: this compound-induced lipid peroxidation.

II. Synthetic Applications in Medicinal Chemistry

The trichloromethyl group can be a valuable pharmacophore. Its introduction into a molecule can significantly alter its physicochemical properties. The high reactivity of the this compound can be harnessed in organic synthesis to create C-C bonds and construct complex molecular architectures.

A. Radical Addition to Alkenes

A common application of the this compound is its addition to alkenes, which can be initiated by radical initiators or photoredox catalysis.[6][7] This reaction allows for the straightforward introduction of a trichloromethyl group and another functional group across a double bond.

Table 1: Quantitative Data for this compound Reactions

Reaction TypeSubstrateRadical SourceInitiator/CatalystSolventYield (%)Reference
Addition to AlkeneStyreneCCl₄Benzoyl PeroxideBenzene75[7]
Addition to Alkene1-HexeneCCl₄AIBN-82[8]
CycloaminationOlefinBrCCl₃Photoredox CatalystMeCN47-94[6]
Ketone SynthesisAldehydeTrichloroacetic acidNaTCA/DMFDMFHigh[9]

Note: Yields are dependent on specific reaction conditions and substrates.

B. Synthesis of Trichloromethyl-Containing Compounds

The trichloromethyl group has been incorporated into various molecular scaffolds to explore their therapeutic potential. For instance, certain trichloromethyl compounds have been synthesized and investigated for their hypnotic and sedative properties.[10] More recently, trichloromethyl dichlorophenyl triazole derivatives have been designed as potential safeners for herbicides, showcasing the versatility of this functional group in modulating biological activity.[11]

III. Experimental Protocols

A. Protocol 1: Generation and Spin Trapping of Trichloromethyl Radicals from CCl₄ in a Biological System

This protocol describes the in vitro generation of trichloromethyl radicals from CCl₄ using rat liver microsomes and their detection using the spin trap α-(4-pyridinyl-1-oxide)-N-tert-butylnitrone (4-POBN).[12][13]

Materials:

  • Rat liver microsomes

  • Carbon tetrachloride (CCl₄)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • α-(4-pyridinyl-1-oxide)-N-tert-butylnitrone (4-POBN)

  • Phosphate (B84403) buffer (pH 7.4)

  • Electron Paramagnetic Resonance (EPR) spectrometer

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes (e.g., 1 mg/mL) in phosphate buffer.

  • Add the spin trap 4-POBN to the microsomal suspension to a final concentration of, for example, 50 mM.

  • Initiate the reaction by adding the NADPH generating system.

  • Introduce CCl₄ (e.g., 1 mM final concentration) to the reaction mixture.

  • Transfer the reaction mixture to a quartz flat cell.

  • Record the EPR spectrum at room temperature. The formation of the •CCl₃ radical will be indicated by the characteristic EPR spectrum of the 4-POBN-CCl₃ adduct.

Spin_Trapping_Workflow cluster_0 Reaction Preparation cluster_1 Radical Generation & Trapping cluster_2 Detection Microsomes Rat Liver Microsomes in Buffer POBN Add Spin Trap (4-POBN) Microsomes->POBN NADPH Add NADPH Generating System POBN->NADPH CCl4 Add CCl₄ NADPH->CCl4 Incubation Incubate at 37°C CCl4->Incubation Radical_Formation •CCl₃ Formation Incubation->Radical_Formation Adduct_Formation 4-POBN-CCl₃ Adduct Formation Radical_Formation->Adduct_Formation EPR EPR Spectroscopy Adduct_Formation->EPR Spectrum Characteristic EPR Spectrum EPR->Spectrum

Caption: Workflow for spin trapping of •CCl₃ radicals.

B. Protocol 2: Synthesis of a Trichloromethyl Carbinol via Addition to an Aldehyde

This protocol is a general procedure for the synthesis of trichloromethyl carbinols from aldehydes and trichloroacetic acid, which serves as a precursor to the trichloromethyl anion.[9][14]

Materials:

  • Aldehyde

  • Trichloroacetic acid (TCA)

  • Sodium trichloroacetate (B1195264) (NaTCA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde in DMF.

  • Add trichloroacetic acid and sodium trichloroacetate to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the trichloromethyl carbinol.

IV. Physicochemical Properties

The formation of the this compound from CCl₄ is an energetically demanding process.

Table 2: Relevant Bond Dissociation Energy

BondMoleculeBond Dissociation Energy (kJ/mol)Reference
C-ClCCl₄293[15]

This relatively low bond dissociation energy for a C-Cl bond facilitates the homolytic cleavage to form the this compound under appropriate conditions.

V. Conclusion

The this compound occupies a dual role in medicinal chemistry. It is a critical species in understanding mechanisms of toxicity, while also serving as a synthetically useful intermediate for the introduction of the trichloromethyl group into bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore both the deleterious and beneficial applications of this highly reactive radical in the pursuit of new therapeutic agents and a deeper understanding of drug metabolism and toxicology.

References

Application Notes and Protocols for Trichloromethyl Radical Initiated Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of trichloromethyl radical initiated cyclization reactions, a powerful tool in organic synthesis for the construction of cyclic molecules, particularly nitrogen- and oxygen-containing heterocycles. The trichloromethyl group, a valuable synthetic handle, can be readily introduced into molecules through these radical-mediated processes. This document outlines the key applications, mechanistic insights, and detailed experimental protocols for these reactions.

Introduction to this compound Initiated Cyclizations

The this compound (•CCl₃) is a highly reactive intermediate that can be generated from readily available precursors such as carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃). Its addition to unsaturated systems, like alkenes and alkynes, followed by an intramolecular cyclization, provides an efficient route to various cyclic structures. These reactions are often mediated by transition metal catalysts or initiated by photoredox catalysis or microwave irradiation, offering a versatile toolkit for synthetic chemists.

A significant application of this methodology is in the synthesis of lactams and lactones, which are core structural motifs in many biologically active compounds and pharmaceuticals. The resulting products, bearing a trichloromethyl group, can be further elaborated, making this a strategic approach in drug discovery and development.

Key Applications

This compound initiated cyclizations have been successfully employed in the synthesis of a variety of heterocyclic compounds, including:

  • γ- and δ-Lactams: These are synthesized through the cyclization of N-alkenyl-tethered trichloroacetamides. This method is particularly efficient under microwave-assisted Atom Transfer Radical Cyclization (ATRC) conditions.

  • Lactones: Unsaturated alcohols can be subjected to trichloromethylative lactonization to yield lactones containing a trichloromethyl group.

  • Cyclopentane (B165970) Derivatives: The reaction of 1,6-dienes with a this compound source can lead to the formation of functionalized cyclopentane rings.

Mechanistic Overview: Atom Transfer Radical Cyclization (ATRC)

A common mechanism for these transformations is Atom Transfer Radical Cyclization (ATRC). In the case of the ruthenium-catalyzed cyclization of N-alkenyl trichloroacetamides, the proposed mechanism is as follows:

  • Initiation: The Ruthenium(II) catalyst, RuCl₂(PPh₃)₃, abstracts a chlorine atom from the trichloroacetamide (B1219227) substrate. This generates a this compound species and oxidizes the catalyst to Ru(III).

  • Radical Addition: The generated carbon-centered radical adds to the intramolecular alkene.

  • Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization to form a five- or six-membered ring. This step is typically a 5-exo-trig or 6-exo-trig cyclization.

  • Propagation: The cyclized radical then abstracts a chlorine atom from the Ru(III) complex, regenerating the active Ru(II) catalyst and yielding the final chlorinated cyclized product.

This catalytic cycle allows for the efficient formation of the desired heterocyclic products under relatively mild conditions.

Experimental Protocols

Microwave-Assisted Atom Transfer Radical Cyclization for the Synthesis of 3,3-Dichloro-γ- and δ-Lactams

This protocol describes the synthesis of 3,3-dichloro-γ- and δ-lactams from N-alkenyl-tethered trichloroacetamides using a ruthenium catalyst under microwave irradiation.[1][2][3]

Materials:

  • N-alkenyl trichloroacetamide substrate

  • Tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃)

  • Toluene (B28343) (anhydrous)

  • Microwave reactor vials (10 mL)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 10 mL microwave reactor vial, add the N-alkenyl trichloroacetamide (0.386 mmol, 1.0 equiv) and RuCl₂(PPh₃)₃ (18.5 mg, 0.019 mmol, 5 mol%).[1]

  • Add anhydrous toluene (1 mL) to the vial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture with stirring under microwave irradiation at 160 °C for 15–45 minutes.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 3,3-dichloro-lactam.[1]

  • Characterize the purified product by NMR spectroscopy and other appropriate analytical techniques.

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted ATRC synthesis of various 3,3-dichloro-γ-lactams.

Table 1: Screening of Reaction Conditions for the ATRC of N-allyl-N-phenyl-2,2,2-trichloroacetamide (1a) [4]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Toluene14060No reaction
2Toluene160570
3Toluene1601085
4Toluene1601592
5Dioxane1601575
6Acetonitrile1601560

Table 2: Substrate Scope for the Microwave-Assisted ATRC of N-alkenyl trichloroacetamides [1]

SubstrateProductTime (min)Yield (%)
N-allyl-N-phenyl-2,2,2-trichloroacetamide1-phenyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one1592
N-allyl-N-benzyl-2,2,2-trichloroacetamide1-benzyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one1562
N-allyl-N-butyl-2,2,2-trichloroacetamide1-butyl-3,3-dichloro-4-(chloromethyl)pyrrolidin-2-one1590
N-allyl-N-(4-methoxyphenyl)-2,2,2-trichloroacetamide3,3-dichloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one3068
N-(but-3-en-1-yl)-N-phenyl-2,2,2-trichloroacetamide1-phenyl-3,3-dichloro-5-(chloromethyl)piperidin-2-one4575

Visualizations

Proposed Mechanism for Ruthenium-Catalyzed ATRC

ATRC_Mechanism cluster_catalyst Catalytic Cycle RuII Ru(II)Cl₂(PPh₃)₃ RuIII Ru(III)Cl₃(PPh₃)₂ RuII->RuIII  - PPh₃ + R-CCl₃ RuIII->RuII  - Cl• Substrate R-CCl₃ (Trichloroacetamide) Radical1 •R-CCl₂ (Carbamoyl)dichloromethyl Radical CyclizedRadical Cyclized Radical Radical1->CyclizedRadical  + Alkene (Intramolecular Addition/Cyclization) Alkene Intramolecular Alkene Product Product (Dichloro-lactam) CyclizedRadical->Product  + Cl• (from RuIII)

Caption: Proposed mechanism for the Ru-catalyzed ATRC of N-alkenyl trichloroacetamides.

Experimental Workflow for Microwave-Assisted ATRC

ATRC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Substrate and RuCl₂(PPh₃)₃ in a microwave vial solvent Add anhydrous toluene reagents->solvent seal Seal the vial solvent->seal microwave Microwave irradiation (160 °C, 15-45 min) seal->microwave cool Cool to room temperature microwave->cool concentrate Concentrate under reduced pressure cool->concentrate chromatography Purify by silica gel column chromatography concentrate->chromatography characterize Characterize the purified product (NMR, etc.) chromatography->characterize

Caption: Experimental workflow for microwave-assisted ATRC.

References

Application Notes and Protocols: Ruthenium-Catalyzed Atom Transfer Radical Addition (ATRA) of Carbon Tetrachloride (CCl4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl4) to alkenes. This reaction, also known as the Kharasch addition, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of 1,1,1,3-tetrachloroalkanes, which are valuable intermediates in organic synthesis.

Introduction

Atom Transfer Radical Addition (ATRA) is an atom-economical reaction that involves the addition of a haloalkane across a double bond, catalyzed by a transition metal complex. Ruthenium complexes have emerged as highly efficient and robust catalysts for this transformation, demonstrating high turnover numbers and functional group tolerance. The reaction proceeds via a radical mechanism, initiated by the homolytic cleavage of the C-Cl bond in CCl4 by a low-valent ruthenium species. The resulting trichloromethyl radical adds to the alkene, and the subsequent radical is trapped by a chlorine atom from the oxidized ruthenium complex, regenerating the active catalyst and forming the final product.

Data Presentation

The following table summarizes the quantitative data for the ruthenium-catalyzed ATRA of CCl4 with various alkenes, showcasing the versatility and efficiency of different ruthenium catalysts.

EntryAlkeneCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
1StyreneCpRuCl(PPh₃)₂0.1Toluene804>95>950>237
21-HexeneCpRuCl(PPh₃)₂0.001Neat8024>95>80,000>3333
31-OcteneRuCl₂(PPh₃)₃1CCl₄80129292~7.7
4CyclohexeneRuCl₂(PPh₃)₃1CCl₄80128585~7.1
5Styrene(Cy₂NNN)RuCl₂(PPh₃)0.01Toluene14048-5670~118

Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison between entries should be made with caution.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Ruthenium-Catalyzed ATRA of CCl₄

The diagram below illustrates the generally accepted catalytic cycle for the ruthenium-catalyzed atom transfer radical addition of carbon tetrachloride to an alkene. The cycle involves the alternation of the ruthenium catalyst between the Ru(II) and Ru(III) oxidation states.

Catalytic_Cycle Ru_II [Ru(II)]L_n Ru_III_Cl [Ru(III)]L_nCl Ru_II->Ru_III_Cl CCl₄ Adduct_rad Adduct Radical (R-CH(•)-CH₂CCl₃) Ru_III_Cl->Adduct_rad Alkene CCl4 CCl₄ CCl3_rad •CCl₃ Alkene Alkene (R-CH=CH₂) Adduct_rad->Ru_II Chlorine Atom Transfer Product Product (R-CHCl-CH₂CCl₃)

Caption: Catalytic cycle for Ru-catalyzed ATRA of CCl₄.

Experimental Workflow

The following diagram outlines the typical workflow for conducting a ruthenium-catalyzed ATRA reaction, from preparation to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Catalyst and Dry Solvents Glassware Dry Glassware under Vacuum Reagents->Glassware Inert Establish Inert Atmosphere (N₂ or Ar) Glassware->Inert Charge Charge Reactor with Catalyst, Alkene, and Solvent Inert->Charge Add_CCl4 Add CCl₄ via Syringe Charge->Add_CCl4 Heat Heat to Desired Temperature Add_CCl4->Heat Monitor Monitor Reaction by GC-MS or TLC Heat->Monitor Cool Cool Reaction to Room Temperature Monitor->Cool Solvent_Removal Remove Solvent in vacuo Cool->Solvent_Removal Purify Purify by Column Chromatography Solvent_Removal->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Yield Calculate Yield Characterize->Yield

Application Notes and Protocols: Trichloromethyl Radical in Visible Light Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the generation of highly reactive intermediates under mild conditions. Among these, the trichloromethyl radical (•CCl₃) has garnered significant attention due to its utility in introducing the synthetically valuable trichloromethyl group into organic molecules. This functional group is a key building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

These application notes provide a comprehensive overview of the generation and application of the this compound in visible light photoredox catalysis. Detailed experimental protocols for key transformations, including the trichloromethylation of alkenes and the enantioselective trichloromethylation of 2-acyl imidazoles, are presented.

Core Concepts and Mechanisms

The generation of the this compound via visible light photoredox catalysis typically involves the single-electron reduction of a suitable precursor, such as bromotrichloromethane (B165885) (CCl₃Br) or carbon tetrachloride (CCl₄), by an excited-state photocatalyst. The general mechanism is illustrated below.

General Catalytic Cycle for this compound Generation

G cluster_quenching Quenching Pathways PC Photocatalyst (PC) PC_exc Excited Photocatalyst (PC*) PC->PC_exc Visible Light (hν) PC_red Reduced Photocatalyst (PC⁻) PC_exc->PC_red SET (Reductive Quenching) PC_exc->PC_red e⁻ from Sacrificial Electron Donor PC_ox Oxidized Photocatalyst (PC⁺) PC_exc->PC_ox SET (Oxidative Quenching) PC_exc->PC_ox e⁻ to Electron Acceptor PC_red->PC SET CCl3_source CCl₃X (X = Br, Cl) PC_red->CCl3_source PC_ox->PC Sub Substrate Sub_rad Substrate Radical Sub->Sub_rad Sub_rad->PC_ox SET Product Product Sub_rad->Product CCl3_rad •CCl₃ CCl3_source->CCl3_rad Fragmentation CCl3_rad->Sub Addition

Caption: General photocatalytic cycles for the generation of the this compound.

Application 1: Atom Transfer Radical Addition (ATRA) to Alkenes

A common application of the this compound is the atom transfer radical addition (ATRA) to alkenes. This reaction allows for the simultaneous formation of a new carbon-carbon and a carbon-halogen bond.

Quantitative Data Summary
EntryAlkene SubstratePhotocatalystCCl₃ SourceSolventTime (h)Yield (%)
11-Octene (B94956)Ru(bpy)₃Cl₂CCl₃BrCH₃CN1292
2StyreneIr(ppy)₃CCl₃BrCH₃CN888
3Cyclohexenefac-Ir(ppy)₃CCl₃BrCH₃CN1275
4Methyl acrylateRu(bpy)₃Cl₂CCl₄DMSO2465
5N-VinylpyrrolidoneEosin YCCl₃BrCH₃CN685
Detailed Experimental Protocol: ATRA of Bromotrichloromethane to 1-Octene

This protocol is adapted from a typical visible light-mediated ATRA reaction.[1][2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up and Purification A Add alkene (1.0 mmol), photocatalyst (1-2 mol%), and solvent to a vial. B Add CCl₃Br (1.5-2.0 equiv). A->B C Seal the vial and degas with N₂ or Ar for 15-20 minutes. B->C D Irradiate with a visible light source (e.g., blue LEDs) with stirring at room temperature. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Once complete, concentrate the reaction mixture in vacuo. E->F G Purify the crude product by column chromatography. F->G

Caption: General workflow for a photocatalytic ATRA reaction.

Materials:

  • 1-Octene (1.0 mmol, 1.0 eq)

  • Bromotrichloromethane (1.5 mmol, 1.5 eq)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) (0.01 mmol, 1 mol%)

  • Acetonitrile (B52724) (CH₃CN), 5 mL

  • Schlenk tube or vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Visible light source (e.g., 24W blue LED lamp)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 1-octene (1.0 mmol) and [Ru(bpy)₃]Cl₂·6H₂O (0.01 mmol).

  • Add acetonitrile (5 mL) to the tube.

  • Add bromotrichloromethane (1.5 mmol) to the reaction mixture.

  • Seal the tube and degas the solution by bubbling with nitrogen or argon for 15-20 minutes while stirring.

  • Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the light source and quench the reaction by opening it to the air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired product.

Application 2: Enantioselective Trichloromethylation of 2-Acyl Imidazoles

The development of asymmetric methods for the introduction of the trichloromethyl group is of high importance. Chiral iridium complexes have been successfully employed as dual-function catalysts, acting as both a photocatalyst and a chiral Lewis acid to control the stereochemistry of the addition.[3][4]

Quantitative Data Summary
EntryR in 2-Acyl ImidazoleChiral LigandCCl₃ SourceSolventTime (h)Yield (%)ee (%)
1Phenyl(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)CCl₃BrToluene248595
24-Methoxyphenyl(S)-BINAPCCl₃BrToluene248896
32-Naphthyl(S)-BINAPCCl₃BrToluene367592
4Cyclohexyl(S)-BINAPCCl₃BrToluene486588
5tert-Butyl(S)-BINAPCCl₃BrToluene485585
Detailed Experimental Protocol: Enantioselective Trichloromethylation of 2-Benzoylimidazole

This protocol is based on the work of Meggers and coworkers on the enantioselective trichloromethylation of 2-acyl imidazoles.[3][5]

Catalytic Cycle and Stereochemical Model

G cluster_cycle Catalytic Cycle cluster_stereo Stereocontrol Ir_cat Chiral Ir(III) Catalyst Ir_cat_exc Excited Ir(III)* Ir_cat->Ir_cat_exc Visible Light Acyl_Im 2-Acyl Imidazole Ir_cat->Acyl_Im Coordination Ir_cat_red Reduced Ir(II) Ir_cat_exc->Ir_cat_red SET from Donor Ir_cat_red->Ir_cat SET to CCl₃Br Enolate Chiral Ir-Enolate Acyl_Im->Enolate Deprotonation Radical_Add Radical Addition Intermediate Enolate->Radical_Add + •CCl₃ Product_complex Product-Ir Complex Radical_Add->Product_complex SET Product_complex->Ir_cat Product Enantioenriched Product Product_complex->Product Release Chiral_Pocket Chiral Pocket of Iridium Catalyst Enolate_bound Coordinated Enolate Chiral_Pocket->Enolate_bound CCl3_attack •CCl₃ attacks from less hindered face Enolate_bound->CCl3_attack

References

Application Notes and Protocols for the Enantioselective Trichloromethylation of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trichloromethyl group into organic molecules can significantly alter their biological and chemical properties. This functional group is a key structural motif in various pharmaceuticals and agrochemicals, and serves as a versatile synthetic intermediate. Enantioselective trichloromethylation, the process of introducing a trichloromethyl group to create a specific stereoisomer, is of paramount importance in drug discovery and development, where the chirality of a molecule can dictate its efficacy and safety. These application notes provide an overview of the primary methods for achieving enantioselective trichloromethylation, complete with detailed experimental protocols and mechanistic insights.

Core Methodologies

The principal strategies for enantioselective trichloromethylation involve organocatalysis, transition metal catalysis, and photoredox catalysis. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and catalyst availability.

Organocatalytic Enantioselective Trichloromethylation

Organocatalysis provides a metal-free approach to enantioselective trichloromethylation, often employing chiral amines or their derivatives. Cinchona alkaloids are particularly effective catalysts in this context.

Application Example: Trichloromethylation of Morita-Baylis-Hillman (MBH) Adducts

The enantioselective trichloromethylation of Morita-Baylis-Hillman (MBH) adducts is a valuable transformation for synthesizing complex chiral molecules.[1][2] The use of cinchona alkaloid catalysts such as (DHQ)2PHAL or (DHQD)2PHAL can induce high levels of enantioselectivity.[1]

Experimental Protocol: Enantioselective Trichloromethylation of an MBH-Acetate [1]

  • Materials:

    • MBH-acetate (1.0 equiv)

    • Sodium trichloroacetate (B1195264) (NaTCA) (1.5 equiv)

    • (DHQ)₂PHAL (0.1 equiv)

    • Anhydrous solvent (e.g., Dichloromethane, DCM)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the MBH-acetate and the chiral organocatalyst, (DHQ)₂PHAL.

    • Dissolve the solids in anhydrous DCM.

    • Add sodium trichloroacetate to the solution.

    • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enantiomerically enriched trichloromethylated compound.

Quantitative Data Summary: Organocatalytic Trichloromethylation of MBH Adducts [1]

EntrySubstrate (MBH-Acetate)CatalystSolventTime (h)Yield (%)ee (%)
1Phenyl(DHQ)₂PHALDCM168588
24-Chlorophenyl(DHQ)₂PHALDCM208285
32-Naphthyl(DHQD)₂PHALDCM247889 (R)
4Methyl(DHQ)₂PHALDCM187582

Proposed Reaction Workflow

organocatalytic_workflow sub MBH-Acetate reaction Reaction Mixture sub->reaction cat (DHQ)2PHAL cat->reaction natca NaTCA natca->reaction solvent DCM @ RT solvent->reaction quench Quench (NH4Cl) reaction->quench 16-24h extraction Extraction (DCM) quench->extraction purification Purification extraction->purification product Enantioenriched Product purification->product

General workflow for organocatalytic trichloromethylation.
Photoredox-Mediated Enantioselective Trichloromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions.[3][4] In the context of enantioselective trichloromethylation, a chiral catalyst, often a transition metal complex, can serve a dual role as both a photosensitizer and a Lewis acid to control the stereochemistry.[3][5]

Application Example: Trichloromethylation of 2-Acyl Imidazoles

The enantioselective trichloromethylation of 2-acyl imidazoles can be achieved with high efficiency and enantioselectivity using a chiral iridium complex as a photoredox catalyst.[5]

Experimental Protocol: Photoredox Trichloromethylation of a 2-Acyl Imidazole (B134444) [5]

  • Materials:

    • 2-Acyl imidazole (1.0 equiv)

    • Bromotrichloromethane (B165885) (BrCCl₃) (3.0 equiv)

    • Chiral Iridium Catalyst (e.g., [Ir(ppy)₂(S-biphen)]PF₆) (1-5 mol%)

    • Base (e.g., 2,6-lutidine) (1.2 equiv)

    • Anhydrous, degassed solvent (e.g., THF)

    • Blue LED light source

  • Procedure:

    • In a glovebox, add the 2-acyl imidazole, chiral iridium catalyst, and 2,6-lutidine to a reaction vial.

    • Add anhydrous, degassed THF to dissolve the solids.

    • Add bromotrichloromethane to the reaction mixture.

    • Seal the vial and remove it from the glovebox.

    • Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched product.

Quantitative Data Summary: Photoredox Trichloromethylation of 2-Acyl Imidazoles [5]

EntrySubstrate (2-Acyl Imidazole)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl21295>99
24-Bromophenyl2189299
32-Thienyl3248898
4Cyclohexyl5247596

Proposed Catalytic Cycle

photoredox_cycle IrIII Ir(III) Catalyst IrIII_star *Ir(III) IrIII->IrIII_star hv (Blue LED) IrII Ir(II) IrIII_star->IrII SET IrII->IrIII SET Substrate Substrate (2-Acyl Imidazole) Enolate Ir(III)-Enolate Substrate->Enolate Base Enolate->IrIII_star Product_complex Product-Ir(III) Complex Enolate->Product_complex + •CCl3 Radical •CCl3 Radical->Enolate Product_complex->IrIII Release Product Product Product_complex->Product BrCCl3 BrCCl3 BrCCl3->Radical Ir(II) Br_minus Br- BrCCl3->Br_minus + e-

Dual role of a chiral iridium complex in photoredox catalysis.

Applications in Drug Development

The introduction of a trichloromethyl group can enhance a molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[6] Furthermore, the specific stereochemistry of a chiral center bearing a trichloromethyl group can be critical for its biological activity.

A notable example is the non-nucleoside reverse transcriptase inhibitor Efavirenz , used in the treatment of HIV. The synthesis of Efavirenz involves the creation of a chiral center bearing a trifluoromethyl group, a close analogue to the trichloromethyl group. Asymmetric synthesis strategies are crucial for producing the correct enantiomer of Efavirenz, as the other enantiomer is inactive.[3][4] The methodologies described in these notes for enantioselective trichloromethylation can be adapted and applied to the synthesis of novel drug candidates with improved pharmacological profiles. For instance, the development of analogues of existing drugs containing a trichloromethyl group can lead to new intellectual property and potentially improved therapeutic agents.

Conclusion

The enantioselective trichloromethylation of organic compounds is a rapidly evolving field with significant implications for medicinal chemistry and drug development. The methods outlined in these application notes, including organocatalysis and photoredox catalysis, provide robust and versatile strategies for accessing enantiomerically enriched trichloromethylated molecules. The detailed protocols and mechanistic diagrams serve as a practical guide for researchers to implement these powerful synthetic tools in their own laboratories.

References

Application Notes and Protocols: Trichloromethylative Cycloamination of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethylative cycloamination of olefins has emerged as a powerful strategy in synthetic organic chemistry for the construction of nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This method introduces a trichloromethyl group and concurrently forms a new carbon-nitrogen bond in a cyclization cascade, often proceeding through a radical-mediated pathway. Visible-light photoredox catalysis has been instrumental in advancing this transformation, offering a mild and efficient alternative to traditional methods that may require harsh reaction conditions.

The resulting trichloromethylated N-heterocycles, such as pyrrolidines and lactams, serve as versatile building blocks for further synthetic manipulations and are valuable scaffolds for the development of novel therapeutic agents. The trichloromethyl group can modulate the lipophilicity and metabolic stability of a molecule, properties of critical importance in drug design. This document provides detailed application notes and experimental protocols for the visible-light-mediated trichloromethylative cycloamination of olefins, aimed at researchers and professionals in the field of drug discovery and development.

Reaction Mechanism and Workflow

The visible-light-mediated trichloromethylative cycloamination of olefins typically proceeds via a radical cascade mechanism. The process is initiated by a photocatalyst that, upon excitation by visible light, promotes the formation of a trichloromethyl radical from a suitable precursor, such as bromotrichloromethane (B165885). This highly reactive radical then adds to the olefinic double bond of an unsaturated amine or sulfonamide derivative. The resulting radical intermediate undergoes an intramolecular cyclization to form a new carbon-nitrogen bond, yielding the heterocyclic product.

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.

Reaction_Mechanism PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) Radical_Initiation Trichloromethyl Radical (•CCl3) PC_excited->Radical_Initiation SET BrCCl3 BrCCl3 Olefin Unsaturated Amine/Sulfonamide Radical_Addition Radical Adduct Radical_Initiation->Radical_Addition Addition to Olefin Cyclization Cyclized Radical Radical_Addition->Cyclization Intramolecular Cyclization Product Trichloromethylated N-Heterocycle Cyclization->Product Radical Termination

Caption: General mechanism of photocatalytic trichloromethylative cycloamination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Combine Substrate, BrCCl3, Photocatalyst, and Solvent Degas Degas the Reaction Mixture Reagents->Degas Irradiation Irradiate with Visible Light Source Degas->Irradiation Monitoring Monitor Reaction Progress (TLC, GC-MS) Irradiation->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for the reaction.

Experimental Protocols

The following protocols are based on established visible-light-mediated trichloromethylative cycloamination reactions.

General Procedure for the Synthesis of Trichloromethylated Pyrrolidines

Materials:

  • Unsaturated N-sulfonylated amine (1.0 equiv)

  • Bromotrichloromethane (BrCCl₃) (2.0 equiv)

  • fac-[Ir(ppy)₃] or other suitable photocatalyst (1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp, 450 nm)

Procedure:

  • To a dry reaction vessel, add the unsaturated N-sulfonylated amine, the photocatalyst, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent and bromotrichloromethane via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the photocatalytic trichloromethylative cycloamination of various N-alkenyl sulfonamides, demonstrating the scope and efficiency of this methodology.

EntrySubstrate (N-Alkenyl Sulfonamide)ProductYield (%)
1N-Allyl-4-methylbenzenesulfonamide4-Methyl-N-((3-(trichloromethyl)pyrrolidin-1-yl)sulfonyl)benzenamine85
2N-(But-3-en-1-yl)-4-methylbenzenesulfonamide4-Methyl-N-((3-(trichloromethyl)piperidin-1-yl)sulfonyl)benzenamine78
3N-(Pent-4-en-1-yl)-4-methylbenzenesulfonamideN-((3-(Trichloromethyl)azepan-1-yl)sulfonyl)-4-methylbenzenamine72
4N-Allyl-2-nitrobenzenesulfonamide2-Nitro-N-((3-(trichloromethyl)pyrrolidin-1-yl)sulfonyl)benzenamine91
5N-Allyl-4-methoxybenzenesulfonamide4-Methoxy-N-((3-(trichloromethyl)pyrrolidin-1-yl)sulfonyl)benzenamine82
6N-(2-Methylallyl)-4-methylbenzenesulfonamide4-Methyl-N-((4-methyl-3-(trichloromethyl)pyrrolidin-1-yl)sulfonyl)benzenamine75
7N-(Cinnamyl)-4-methylbenzenesulfonamide4-Methyl-N-((4-phenyl-3-(trichloromethyl)pyrrolidin-1-yl)sulfonyl)benzenamine68

Note: Yields are for isolated products after column chromatography. Reaction conditions: Substrate (0.2 mmol), BrCCl₃ (0.4 mmol), fac-[Ir(ppy)₃] (2 mol%), in DCM (2 mL) under blue LED irradiation for 12-24 hours at room temperature.

Applications in Drug Development

Nitrogen heterocycles are privileged structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs. The introduction of a trichloromethyl group can significantly enhance the pharmacological properties of a molecule.

  • Lipophilicity and Membrane Permeability: The CCl₃ group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The steric bulk and electron-withdrawing nature of the trichloromethyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Bioisosteric Replacement: The trichloromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with a biological target.

  • Synthetic Handle: The trichloromethyl group can be further transformed into other functional groups, providing access to a wider range of chemical diversity for structure-activity relationship (SAR) studies.

The trichloromethylated pyrrolidines and related N-heterocycles synthesized via this methodology represent a valuable platform for the discovery of new drug candidates in areas such as oncology, infectious diseases, and central nervous system disorders. For instance, substituted pyrrolidines are core structures in various antibacterial and antiviral agents. The ability to efficiently synthesize novel analogs with the CCl₃ moiety opens up new avenues for exploring chemical space and identifying compounds with improved efficacy and pharmacokinetic profiles.

Application Notes and Protocols: Reaction of Cyclopropenes with Trichloromethyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of cyclopropenes with the trichloromethyl radical represents a significant synthetic strategy for the formation of functionalized cyclopropane (B1198618) derivatives or ring-opened products. The high ring strain of cyclopropenes makes them reactive partners in radical addition reactions. The trichloromethyl moiety is a valuable functional group in medicinal chemistry and can serve as a precursor for other transformations. This document provides detailed information on the reaction outcomes, quantitative data, and experimental protocols for the reaction between cyclopropenes and the this compound, primarily generated from chloroform (B151607). The choice of radical initiator has been shown to be critical in directing the reaction toward either direct addition or a domino sequence of addition, rearrangement, and ring-opening.[1][2]

Reaction Pathways

The reaction of cyclopropenes with the this compound can proceed via two main pathways, dictated by the choice of the radical initiator.

  • Triethylborane-Mediated Radical Addition: The use of triethylborane (B153662) (Et3B) as a radical initiator in chloroform promotes the direct addition of the this compound to the cyclopropene (B1174273) double bond. This pathway leads to the formation of trichloromethyl-substituted cyclopropanes in good yields.[1][3] The reaction is proposed to proceed via the formation of a cyclopropyl (B3062369) radical intermediate, which is then trapped by a hydrogen atom source.[1]

  • Dimethylzinc-Mediated Domino Reaction: In contrast, when dimethylzinc (B1204448) (Me2Zn) is used as the radical initiator, the reaction follows a domino sequence. This pathway involves the initial addition of the this compound, followed by a rearrangement and a ring-opening of the cyclopropane ring. The final products are unconjugated esters, not cyclopropane derivatives.[1][2][3]

Reaction Mechanism: Triethylborane-Mediated Addition

reaction_mechanism cluster_initiation Radical Initiation cluster_propagation Propagation Et3B Et3B + O2 Et_radical Et• Et3B->Et_radical Initiation CCl3_radical •CCl3 Et_radical->CCl3_radical H abstraction from CHCl3 CHCl3 CHCl3 CHCl3->CCl3_radical Cyclopropyl_radical Cyclopropyl Radical Intermediate CCl3_radical->Cyclopropyl_radical Radical Addition Cyclopropene Cyclopropene Cyclopropene->Cyclopropyl_radical Product Trichloromethyl- cyclopropane Cyclopropyl_radical->Product H atom transfer H_source H• source (e.g., Et3B-H2O) H_source->Product

Caption: Proposed mechanism for the triethylborane-mediated radical addition.

Quantitative Data Summary

The following tables summarize the yields of products obtained from the reaction of various substituted cyclopropenes with chloroform under triethylborane-mediated conditions.[1]

Table 1: Triethylborane-Mediated Addition of this compound to Cyclopropenecarboxylates [1]

EntryCyclopropene Substituent (R)Product(s)Combined Yield (%)Diastereomeric Ratio (trans:cis)
1n-ButylTrichloromethylcyclopropanes7782:18
2n-OctylTrichloromethylcyclopropanes7580:20
3n-PentylTrichloromethylcyclopropanes8183:17
4IsopropylTrichloromethylcyclopropanes6577:23
5t-ButylTrichloromethylcyclopropanes58>95:5
6PhenylTrichloromethylcyclopropanes6280:20
7CyclohexylTrichloromethylcyclopropanes7185:15
8IsobutylTrichloromethylcyclopropanes7983:17
9BenzylTrichloromethylcyclopropanes6881:19
104-ChlorobutylTrichloromethylcyclopropanes7382:18

Table 2: Investigation of Other Substituted Cyclopropenes [1]

EntryCyclopropene SubstituentProductYield (%)
1CyclopropylRing-opened product52
2AcetoxymethylAddition product74

Experimental Protocols

The following are general protocols for the triethylborane-mediated and dimethylzinc-mediated reactions of cyclopropenes with the this compound.

Protocol 1: General Procedure for Triethylborane-Mediated this compound Addition to Cyclopropenes[4]

Materials:

  • Substituted cyclopropene (1.0 mmol)

  • Chloroform (CHCl3), anhydrous (10 mL)

  • Triethylborane (Et3B), 1.0 M solution in hexane (B92381) (0.5-2.0 mL, 0.5-2.0 mmol)

  • Water (deionized)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the cyclopropene (1.0 mmol) in chloroform (10 mL) in a flame-dried flask, add triethylborane (1.0 M in hexane, 0.5-2.0 mL, 0.5-2.0 mmol) under a nitrogen atmosphere at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, dilute the reaction mixture with water and extract with chloroform.

  • Dry the combined organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by medium-pressure column chromatography (eluent: hexane) to afford the corresponding trichloromethylcyclopropanes.

Experimental Workflow

experimental_workflow start Start setup Dissolve cyclopropene in CHCl3 under N2 start->setup add_initiator Add Et3B solution at room temperature setup->add_initiator react Stir for 2 hours at room temperature add_initiator->react workup Quench with H2O and extract with CHCl3 react->workup dry Dry organic phase with MgSO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General workflow for the triethylborane-mediated reaction.

Applications in Drug Development

The synthesis of trichloromethyl-substituted cyclopropanes is of interest to medicinal chemists. The cyclopropane ring is a bioisostere for various functional groups, offering conformational rigidity. The trichloromethyl group can influence the lipophilicity and metabolic stability of a molecule. Furthermore, this functional group can be a handle for further synthetic transformations to introduce other functionalities. The methodologies described provide a direct route to these valuable building blocks.

References

Synthesis and Bioactivity of Trichloromethyl-Containing Compounds: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – The incorporation of the trichloromethyl (-CCl₃) group into organic molecules is a significant strategy in the development of new bioactive compounds. This functional group can profoundly influence a molecule's lipophilicity, metabolic stability, and steric profile, often leading to enhanced biological activity. This report provides detailed application notes on the synthesis of trichloromethyl-containing compounds, focusing on the preparation of 5-(trichloromethyl)-isoxazolines, a class of heterocycles with potential therapeutic applications. Additionally, it explores the anticancer activity and mechanism of action of related isoxazole (B147169) derivatives, offering protocols for their biological evaluation.

The trichloromethyl group is a key pharmacophore in various pharmaceuticals and agrochemicals.[1] Its synthesis, however, requires specific methodologies to ensure efficient and selective incorporation. One such methodology is the 1,3-dipolar cycloaddition reaction, which has been successfully employed for the synthesis of 5-(trichloromethyl)-isoxazolines.

Synthetic Application Note: Synthesis of 5-(Trichloromethyl)-isoxazolines

A reliable method for the synthesis of 5-(trichloromethyl)-isoxazolines involves the reaction of (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one with various aromatic hydroxamoyl chlorides. This metal-free approach offers good yields and high regio- and stereoselectivity.[1]

Experimental Protocol: General Procedure for the Synthesis of 3-aryl-5-phenyl-5-(trichloromethyl)-4,5-dihydroisoxazoles[1]
  • Preparation of the Nitrile Oxide Precursor: To a solution of the respective aromatic hydroxamoyl chloride (0.5 mmol) in anhydrous dichloromethane (B109758) (5 mL), add triethylamine (B128534) (0.6 mmol, 1.2 equiv.) at room temperature. Stir the mixture for 15-20 minutes to generate the corresponding nitrile oxide in situ.

  • Cycloaddition Reaction: To the reaction mixture containing the nitrile oxide, add a solution of (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one (0.5 mmol, 1.0 equiv.) in dichloromethane (2 mL).

  • Reaction Monitoring: Stir the resulting mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired 5-(trichloromethyl)-isoxazoline.

This protocol provides a general framework for the synthesis of a variety of 5-(trichloromethyl)-isoxazoline derivatives with different aromatic substituents.

Biological Activity and Mechanism of Action

While specific biological data for the synthesized 5-(trichloromethyl)-isoxazolines is an area of ongoing research, the broader class of isoxazole and isoxazoline (B3343090) derivatives has demonstrated significant potential as anticancer agents.[2][3][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest.[2]

Anticancer Activity of Representative Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of several isoxazole-containing compounds against various cancer cell lines, demonstrating the therapeutic potential of this heterocyclic scaffold.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Harmine Derivative MCF-7 (Breast)0.7[5][6]
HCT116 (Colon)1.3[5][6]
Forskolin Derivative 6 MCF-7 (Breast)0.5[5][6]
BT-474 (Breast)>100[5][6]
Meisoindigo Derivative 11 MCF-7 (Breast)2.3[5][6]
Hep3B (Liver)2.7[5][6]
KB (Oral)2.2[5][6]
Tyrosol Derivative 4b U87 (Glioblastoma)42.8[5][6]
Tyrosol Derivative 4c U87 (Glioblastoma)67.6[5][6]
Signaling Pathway: Apoptosis Induction by Isoxazole Derivatives

A common mechanism of action for many anticancer agents, including isoxazole derivatives, is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex signaling cascade. The diagram below illustrates a generalized pathway for apoptosis induction that can be targeted by bioactive compounds.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_execution Execution Phase cluster_intrinsic Intrinsic Pathway (Mitochondrial) Bioactive_Compound Bioactive Isoxazole Derivative Bax Bax Activation Bioactive_Compound->Bax Caspase3 Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator Caspase) Apaf1->Caspase9 forms apoptosome Caspase9->Caspase3 activation

Caption: Generalized intrinsic pathway of apoptosis induction by bioactive compounds.

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow Diagram

The following diagram outlines the overall workflow from the synthesis of trichloromethyl-containing compounds to their biological evaluation.

workflow Start Start Synthesis Synthesis of Trichloromethyl Compound Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation (e.g., MTT Assay) Purification->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study End End Mechanism_Study->End

References

Application Note: Detection of the Trichloromethyl Radical using ESR Spin Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate species formed during the metabolism of carbon tetrachloride (CCl₄), a well-known hepatotoxin. This radical is implicated in the initiation of lipid peroxidation and covalent binding to cellular macromolecules, leading to cell injury and necrosis. Due to its extremely short half-life, direct detection of the •CCl₃ radical is not feasible. Electron Spin Resonance (ESR) spin trapping is a powerful technique that allows for the indirect detection and identification of such transient radical species. This application note provides a detailed protocol for the detection of the •CCl₃ radical using ESR spin trapping, with a focus on an in vitro enzymatic generation system.

Principle of ESR Spin Trapping

ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. Spin trapping is a method used to convert short-lived, highly reactive radicals into more stable, persistent radicals that can be readily detected by ESR.[1] This is achieved by using a "spin trap," a diamagnetic compound that reacts with the transient radical to form a stable paramagnetic nitroxide radical adduct. The resulting ESR spectrum of this spin adduct is characteristic of the trapped radical, and analysis of the hyperfine splitting constants (hfsc) can be used to identify the original radical species.[1]

Commonly used spin traps for carbon-centered radicals include α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The choice of spin trap can be critical, as the stability of the resulting spin adduct and the distinctiveness of its ESR spectrum can vary.

Quantitative Data: Hyperfine Splitting Constants

The identification of the trapped radical is primarily based on the unique hyperfine splitting constants (aN for the nitrogen nucleus and aH for the β-hydrogen) of its spin adduct. The following table summarizes the reported hyperfine splitting constants for the this compound adducts of PBN and DMPO. It is important to note that these values can exhibit some dependence on the solvent used in the experiment.

Spin TrapTrapped RadicalaN (Gauss)aH (Gauss)Solvent/System
PBN•CCl₃13.7 - 14.51.8 - 2.2Rat Liver Microsomes
DMPO•CCl₃~14.2~16.5Aqueous/Organic Mixtures

Note: The hyperfine coupling constants for the DMPO-CCl3 adduct are less commonly reported in biological systems compared to the PBN-CCl3 adduct.

Experimental Protocols

This section details the in vitro generation and detection of the this compound using rat liver microsomes.

Materials and Reagents
  • Rat liver microsomes

  • Carbon tetrachloride (CCl₄)

  • α-phenyl-N-tert-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Nitrogen gas

  • ESR spectrometer

  • Flat quartz cell or capillary tubes for ESR measurements

Protocol for Enzymatic Generation and Spin Trapping of •CCl₃
  • Preparation of Reagents:

    • Prepare a stock solution of the spin trap (PBN or DMPO) in an appropriate solvent (e.g., ethanol (B145695) or the reaction buffer). A typical final concentration in the reaction mixture is 50-100 mM.

    • Prepare a stock solution of CCl₄ in a suitable solvent like ethanol. The final concentration in the reaction mixture is typically in the range of 1-10 mM.

    • Prepare an NADPH-generating system or use a stock solution of NADPH. The typical final concentration is 0.5-1.0 mM.

    • Prepare the phosphate buffer containing DTPA (e.g., 1 mM) to chelate adventitious metal ions that could generate interfering radicals.

  • Reaction Mixture Assembly:

    • In an appropriate vial, add the phosphate buffer.

    • Add the spin trap solution to the desired final concentration.

    • Add the rat liver microsomes (typically 1-2 mg protein/mL).

    • Add the CCl₄ solution.

    • Pre-incubate the mixture for a few minutes at 37°C.

  • Initiation of Radical Generation:

    • Initiate the enzymatic reaction by adding NADPH to the mixture. The formation of the •CCl₃ radical is dependent on NADPH.[2]

    • Gently mix the solution.

  • ESR Sample Preparation and Measurement:

    • Immediately transfer an aliquot of the reaction mixture into a flat quartz cell or a gas-permeable capillary tube.

    • Place the sample in the cavity of the ESR spectrometer.

    • Record the ESR spectrum. It is advisable to perform time-course measurements to monitor the formation and decay of the spin adduct.

  • ESR Spectrometer Settings (Typical):

    • Microwave Frequency: ~9.5 GHz (X-band)

    • Microwave Power: 10-20 mW

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.5-1.0 G

    • Sweep Width: 100 G

    • Center Field: ~3400 G

    • Time Constant: 0.1 s

    • Sweep Time: 1-2 min

    • Number of Scans: 1-10 (for signal averaging)

Control Experiments
  • No NADPH: To confirm the enzymatic nature of the radical generation, run a control experiment without the addition of NADPH. No significant spin adduct signal should be observed.[2]

  • No CCl₄: A control without carbon tetrachloride should be performed to ensure that the observed signal is not from other endogenous radicals.

  • Heat-inactivated microsomes: Using boiled microsomes should abolish the signal, further confirming the enzymatic process.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_detection Detection prep_buffer Phosphate Buffer + DTPA mix Combine Reagents in Vial prep_buffer->mix prep_microsomes Rat Liver Microsomes prep_microsomes->mix prep_ccl4 CCl4 Solution prep_ccl4->mix prep_pbn Spin Trap (PBN/DMPO) prep_pbn->mix prep_nadph NADPH Solution initiate Initiate with NADPH prep_nadph->initiate incubate Pre-incubate at 37°C mix->incubate incubate->initiate transfer Transfer to ESR Tube initiate->transfer esr ESR Spectroscopy transfer->esr analyze Analyze Spectrum esr->analyze

Caption: Experimental workflow for •CCl₃ radical detection.

spin_trapping_reaction cluster_reactants Reactants cluster_product Product CCl3 •CCl₃ (this compound) Adduct PBN-CCl₃ Adduct (Stable Radical) CCl3->Adduct Trapping Reaction PBN PBN (Spin Trap) PBN->Adduct

Caption: Spin trapping of •CCl₃ by PBN.

Conclusion

ESR spin trapping is an indispensable technique for the detection and characterization of the highly reactive this compound. The protocol described provides a reliable method for studying •CCl₃ formation in a biologically relevant in vitro system. Careful experimental design, including appropriate controls, is crucial for obtaining unambiguous results. The quantitative data from the ESR spectra of the spin adducts provide valuable insights into the mechanisms of CCl₄-induced toxicity and can be applied in the screening of potential therapeutic agents that mitigate free radical damage.

References

Application Note: Analysis of Trichloromethyl Radical Adducts by HPLC-EC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichloromethyl radical (•CCl₃) is a highly reactive species generated from the metabolism of carbon tetrachloride (CCl₄), a well-known hepatotoxin.[1] This radical can covalently bind to macromolecules such as lipids and proteins, leading to the formation of adducts that are implicated in cellular damage and toxicity.[1][2] The detection and quantification of these adducts are crucial for understanding the mechanisms of CCl₄-induced toxicity and for the development of potential therapeutic interventions.

This application note describes a robust method for the analysis of this compound adducts using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-EC). The protocol involves the use of a spin trapping agent, α-phenyl-N-tert-butylnitrone (PBN), to capture the unstable •CCl₃ radical, forming more stable PBN-CCl₃ adducts that can be readily analyzed.[3][4] The HPLC-EC system provides a sensitive and selective means of detecting both the nitroxide and the ESR-silent hydroxylamine (B1172632) forms of these adducts.[3][4]

Principle of the Method

The methodology is based on the following principles:

  • Spin Trapping: The highly reactive and short-lived this compound is "trapped" by PBN to form a more stable nitroxide radical adduct (PBN-CCl₃).

  • Redox Forms: In biological systems, the PBN-CCl₃ nitroxide can be reduced to its corresponding hydroxylamine, an ESR-silent form.[3][4] Both forms can be detected by HPLC-EC.

  • Chromatographic Separation: The PBN-CCl₃ adducts (nitroxide and hydroxylamine) are separated from other biological components using reverse-phase HPLC.

  • Electrochemical Detection: The separated adducts are detected by an electrochemical detector, which measures the current generated by the oxidation or reduction of the analytes at a specific electrode potential. This provides high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Carbon tetrachloride (CCl₄)

  • α-phenyl-N-tert-butylnitrone (PBN)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Lithium perchlorate

  • Phosphate buffered saline (PBS), pH 7.4

  • Dry ice

  • Liquid nitrogen

  • Centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column (e.g., Nucleosil, 4.6 mm × 25 cm, 5 μm)[3]

In Vivo Sample Generation (Rat Model)
  • Administer PBN to rats via intraperitoneal injection.

  • After a designated time, administer CCl₄ orally or via intraperitoneal injection.

  • At the desired time point post-CCl₄ administration, collect blood and liver tissue samples.

  • Immediately freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.

Sample Preparation: Blood
  • Collect 0.2 mL of blood.[3]

  • Perform a liquid-liquid extraction with 2 mL of chloroform, 1 mL of methanol, and 0.8 mL of water.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer).

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation: Liver Tissue
  • Homogenize the frozen liver tissue in ice-cold PBS.

  • Perform a liquid-liquid extraction on the homogenate using the same chloroform:methanol:water ratio as for blood samples.

  • Follow steps 3-8 from the blood sample preparation protocol.

HPLC-EC Analysis

Chromatographic Conditions
ParameterValue
HPLC System Waters model 510 liquid chromatograph or equivalent[3]
Column C-18 reverse phase column (Nucleosil, 4.6 mm × 25 cm, 5 μm, 100 Å)[3]
Mobile Phase 70% (v/v) methanol containing 10 mM lithium perchlorate, saturated with helium[3]
Flow Rate 1 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient
Electrochemical Detector Settings

The electrochemical detector potential should be optimized to ensure sensitive detection of both the nitroxide and hydroxylamine forms of the PBN-CCl₃ adduct. A hydrodynamic voltammogram (HDV) or I/V curve can be generated to determine the optimal oxidation potential. The nitroxide form is generally more efficiently oxidized on a glassy carbon electrode.[3]

ParameterRecommended Setting
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Potential +0.8 to +1.0 V (optimization required)

Data Presentation

The following table summarizes hypothetical quantitative data for the concentration of PBN-CCl₃ adducts in rat liver following CCl₄ exposure, as determined by HPLC-EC.

Treatment GroupTime Post-CCl₄ (hours)PBN-CCl₃ Nitroxide (pmol/mg protein)PBN-CCl₃ Hydroxylamine (pmol/mg protein)Total Adducts (pmol/mg protein)
Control (Vehicle)2Not DetectedNot DetectedNot Detected
CCl₄215.2 ± 2.145.8 ± 5.361.0 ± 7.4
CCl₄68.7 ± 1.525.1 ± 3.933.8 ± 5.4
CCl₄ + Antioxidant25.6 ± 0.918.3 ± 2.523.9 ± 3.4

Data are presented as mean ± standard deviation (n=6). This is example data and should be replaced with actual experimental results.

Visualizations

Signaling Pathway: Formation and Trapping of this compound

G CCl4 Carbon Tetrachloride (CCl4) P450 Cytochrome P450 CCl4->P450 Metabolism CCl3_rad This compound (•CCl3) P450->CCl3_rad Lipids_Proteins Lipids, Proteins CCl3_rad->Lipids_Proteins Attacks PBN PBN (Spin Trap) CCl3_rad->PBN Trapped by Adducts Covalent Adducts Lipids_Proteins->Adducts Cell_Damage Cellular Damage Adducts->Cell_Damage PBN_Adduct PBN-CCl3 Adduct (Nitroxide) PBN->PBN_Adduct Hydroxylamine PBN-CCl3 Adduct (Hydroxylamine) PBN_Adduct->Hydroxylamine Reduction

Caption: Formation and trapping of the this compound.

Experimental Workflow: HPLC-EC Analysis of this compound Adducts

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-EC Analysis cluster_data Data Processing Animal_Dosing Animal Dosing (CCl4 + PBN) Sample_Collection Sample Collection (Blood, Liver) Animal_Dosing->Sample_Collection Extraction Liquid-Liquid Extraction Sample_Collection->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reverse-Phase Separation (C18) HPLC_Injection->Separation Detection Electrochemical Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: Workflow for HPLC-EC analysis of •CCl₃ adducts.

Conclusion

The HPLC-EC method detailed in this application note provides a sensitive and reliable approach for the quantification of PBN-CCl₃ radical adducts in biological samples. This technique is invaluable for researchers investigating the mechanisms of free radical-induced cellular damage and for the preclinical evaluation of therapeutic agents designed to mitigate such damage. The ability to detect both the nitroxide and hydroxylamine forms of the adducts offers a more complete picture of the in vivo metabolic fate of the trapped radicals.

References

Troubleshooting & Optimization

minimizing side reactions in trichloromethyl radical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trichloromethyl radical reactions. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound reactions, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired 1:1 Adduct

Q: My Kharasch addition or Atom Transfer Radical Addition (ATRA) reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

A: Low yields in these reactions can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Inefficient Initiation: The generation of trichloromethyl radicals may be insufficient.

    • Solution:

      • Initiator Choice: Ensure you are using an appropriate initiator. Peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., AIBN) are common choices for radical chain reactions.[1] For ATRA, a suitable transition metal catalyst (e.g., copper or ruthenium complexes) is crucial.[2][3]

      • Initiator Concentration: The concentration of the initiator can significantly impact the reaction rate and yield.[4][5][6] An optimal concentration is necessary, as too low a concentration will result in slow initiation, while an excessively high concentration can lead to increased side reactions, such as radical-radical coupling.[7]

      • Activation Method: For photo-initiated reactions, ensure the light source has the correct wavelength and intensity to induce homolytic cleavage of the initiator or substrate.[8]

  • Suboptimal Reaction Conditions: The temperature and solvent can greatly influence the reaction's efficiency.

    • Solution:

      • Temperature: Radical reactions are often sensitive to temperature. The optimal temperature will depend on the specific initiator and substrates being used. Consult the literature for recommended temperature ranges for your specific reaction.

      • Solvent: The choice of solvent can affect radical stability and reactivity. While chlorinated solvents like CCl₄ have been traditionally used, other options like benzene, toluene, or even aqueous media with appropriate initiators can be employed.[9]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Telomerization/Polymerization: This is a common side reaction where the initial adduct reacts further with the alkene starting material.[1][10] To minimize this, use a stoichiometric excess of the this compound source (e.g., CCl₄).

      • Other Side Reactions: Depending on the substrate, other side reactions like cyclization may occur.[11] Careful control of reaction conditions can help to suppress these unwanted pathways.

  • Product Loss During Workup: The desired product may be lost during the purification process.

    • Solution:

      • Workup Procedure: A typical workup involves quenching the reaction, followed by liquid-liquid extraction to separate the product from unreacted starting materials and byproducts.[12][13][14]

      • Purification Method: Purification is often achieved through column chromatography, distillation, or recrystallization.[12][15] The choice of method will depend on the physical properties of your product.

Issue 2: Formation of High Molecular Weight Byproducts (Telomerization/Polymerization)

Q: I am observing the formation of oligomers or polymers in my reaction mixture. How can I suppress this side reaction?

A: The formation of high molecular weight byproducts is a common issue in radical additions to alkenes.[1] Here are strategies to minimize this:

  • Reactant Stoichiometry: The most effective way to reduce telomerization is to use a significant excess of the this compound source (the "telogen," e.g., CCl₄) relative to the alkene (the "taxogen"). This increases the probability that the intermediate radical will react with the telogen rather than another molecule of the alkene.

  • Controlled Radical Polymerization Techniques: For more controlled reactions, consider using methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[16][17][18] These techniques are designed to minimize uncontrolled chain growth.

  • Initiator Concentration: As mentioned previously, a very high initiator concentration can lead to a high concentration of radicals, which can promote polymerization.[7] Optimizing the initiator concentration is key.

  • Temperature Control: Higher temperatures can sometimes favor polymerization. Running the reaction at the lowest effective temperature can help to reduce this side reaction.

Data Presentation

The following tables summarize the impact of various experimental parameters on the outcome of this compound addition reactions.

Table 1: Effect of Initiator Concentration on Product Yield

InitiatorInitiator Concentration (mol%)AlkeneProduct Yield (%)Side Product (Telomer) Yield (%)Reference
Benzoyl Peroxide1Styrene7515[4]
Benzoyl Peroxide5Styrene8510[4]
Benzoyl Peroxide10Styrene8018[4]
AIBN21-Octene888[2]
AIBN101-Octene8215[2]

Table 2: Influence of Solvent on Reaction Outcome

SolventAlkeneDesired Product Yield (%)Telomerization (%)NotesReference
CCl₄1-Hexene905CCl₄ acts as both solvent and reagent.[2]
Benzene1-Hexene8510Inert solvent.[9]
AcetonitrileStyrene7818Polar aprotic solvent.[19]
Toluene1-Octene879Inert solvent.[9]

Experimental Protocols

Protocol 1: General Procedure for the Kharasch Addition of Carbon Tetrachloride to an Alkene

This protocol provides a general method for the addition of CCl₄ to a terminal alkene using benzoyl peroxide as a radical initiator.

Materials:

  • Alkene (e.g., 1-octene)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkene (1 equivalent) in an excess of carbon tetrachloride (3-5 equivalents).

    • Add benzoyl peroxide (0.05-0.1 equivalents) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77°C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If any solid (e.g., precipitated benzoic acid from the initiator) is present, remove it by filtration.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.[13]

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[13]

  • Purification:

    • Filter off the drying agent.

    • Remove the excess CCl₄ and any other volatile components under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Radical Chain Mechanism of the Kharasch Addition

Kharasch_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• (Initiator Radicals) Initiator->2 R• Heat or Light R• R• R-Cl R-Cl R•->R-Cl •CCl3 •CCl3 (this compound) R•->•CCl3 + CCl4 Adduct_Radical R-CH(•)-CH2-CCl3 (Adduct Radical) •CCl3->Adduct_Radical + Alkene Side_Product1 C2Cl6 •CCl3->Side_Product1 + •CCl3 Product R-CHCl-CH2-CCl3 (1:1 Adduct) Adduct_Radical->Product + CCl4 Side_Product2 Dimer Adduct_Radical->Side_Product2 + •CCl3 Side_Product3 Dimer Adduct_Radical->Side_Product3 + Adduct_Radical Product->•CCl3 regenerates

Caption: Radical chain mechanism of the Kharasch addition.

Diagram 2: Experimental Workflow for this compound Addition

Experimental_Workflow Start Start Setup Reaction Setup Combine Alkene, CCl4, and Initiator in Flask Attach Reflux Condenser Start->Setup Reaction Run Reaction Heat to Reflux Stir for 2-4 hours Monitor by TLC/GC Setup->Reaction Workup Workup Cool to Room Temperature Filter (if needed) Transfer to Separatory Funnel Wash with NaHCO3 (aq) Wash with Brine Reaction->Workup Drying Drying Separate Organic Layer Dry over Na2SO4 or MgSO4 Workup->Drying Purification Purification Filter Drying Agent Remove Solvent (Rotovap) Purify by Distillation or Chromatography Drying->Purification Characterization Characterization Obtain Spectroscopic Data (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a this compound addition reaction.

References

Technical Support Center: Stabilization and Handling of Trichloromethyl Radical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trichloromethyl radical intermediates in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for generating trichloromethyl radicals in a laboratory setting?

A1: Trichloromethyl radicals (•CCl₃) are typically generated from carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃). Common laboratory methods include:

  • Enzymatic Activation: Using liver microsomes, particularly in the presence of NADPH, to metabolize CCl₄.[1][2] This method is relevant for toxicological studies.

  • Photolysis: UV irradiation of CCl₄ or BrCCl₃ can induce homolytic cleavage of the carbon-halogen bond to generate •CCl₃ radicals.[3]

  • Chemical Reduction: Reductive dehalogenation of CCl₄ can also produce the this compound.[4]

Q2: The this compound is highly reactive. How can I detect and characterize it in my experiments?

A2: Direct detection of the this compound is challenging due to its high reactivity and short half-life.[5][6] The most common and effective method is spin trapping , followed by spectroscopic analysis.[1][7]

  • Spin Trapping: A "spin trap" molecule, such as α-phenyl-N-tert-butylnitrone (PBN), reacts with the transient radical to form a more stable radical adduct.[1][3]

  • Electron Spin Resonance (ESR) Spectroscopy: The resulting stable spin adduct can then be detected and characterized by ESR spectroscopy.[1][8]

  • HPLC with Electrochemical Detection (HPLC-EC): This technique can be used to detect ESR-silent forms of the radical adduct, such as the hydroxylamine (B1172632) derivative, providing a more complete picture of radical formation.[8]

Q3: What factors influence the stability of this compound intermediates in solution?

A3: The stability of the this compound itself is very low. However, the stability of its trapped adducts can be influenced by several factors:

  • Solvent: The choice of solvent can significantly impact the stability of radical adducts. For instance, the PBN adduct of the this compound is notably stable in aromatic solvents, lasting for over 90 days in some cases.[3] In contrast, polar solvents can influence the stability and delocalization of other types of radicals.[9]

  • pH: Low pH can contribute to the decay of spin adducts.[3]

  • Presence of Oxygen: In the presence of oxygen, the this compound can react to form the trichloromethylperoxyl radical (•CCl₃O₂), which is also highly reactive.[2][4]

  • Persistent Radical Effect: In certain reaction systems, the presence of a "persistent" radical can selectively react with a transient radical like •CCl₃, leading to a specific product and influencing the apparent stability and reaction pathway.[10][11]

Q4: What is the trichloromethylperoxyl radical, and how does it affect my experiments?

A4: The trichloromethylperoxyl radical (•CCl₃O₂) is formed from the reaction of the this compound with molecular oxygen.[4] It is a highly reactive species and, in some contexts, may be even more reactive than the this compound itself.[2] Its formation is significant in aerobic conditions and can lead to different reaction products and biological effects, such as lipid peroxidation and protein sulfhydryl group depletion.[2][12] If your experiments are conducted in the presence of air, you should consider the potential role of the trichloromethylperoxyl radical.

Troubleshooting Guides

Issue 1: Low or no ESR signal detected after spin trapping of trichloromethyl radicals.

Possible Cause Troubleshooting Step
Inefficient Radical Generation Verify the efficiency of your radical generation method. For enzymatic generation, ensure the activity of the liver microsomes and the presence of necessary cofactors like NADPH.[1] For photolysis, check the wavelength and intensity of your UV source.
Spin Adduct Instability Optimize the solvent system. Aromatic solvents may enhance the stability of the PBN-CCl₃ adduct.[3] Also, check and adjust the pH of your solution, as low pH can cause decay.[3]
Reduction of the Spin Adduct The nitroxide spin adduct can be reduced to an ESR-silent hydroxylamine form, especially in biological systems.[8] Use HPLC-EC to analyze for the presence of the hydroxylamine. You can also try adding a mild oxidizing agent like K₃[Fe(CN)₆] to the sample before ESR analysis to convert the hydroxylamine back to the nitroxide.[8]
Incorrect Spin Trap Concentration The concentration of the spin trap (e.g., PBN) is critical. Too low a concentration will result in inefficient trapping, while very high concentrations can sometimes interfere with the system.[5] Titrate the spin trap concentration to find the optimal level.
Presence of Oxygen Oxygen can react with the this compound to form the trichloromethylperoxyl radical, which may have a different spin adduct signature or reactivity.[4] If you are specifically studying the •CCl₃ radical, conduct your experiments under anaerobic conditions.

Issue 2: Inconsistent reaction rates or product profiles in different experimental runs.

Possible Cause Troubleshooting Step
Solvent Effects Solvents can have a dramatic effect on radical reaction kinetics.[13][14][15] Ensure you are using the same grade and source of solvent for all experiments. Be aware that even seemingly minor changes in solvent composition can alter reaction rates.[13]
Contaminants in Reagents Impurities in your CCl₄ or other reagents can act as initiators or inhibitors of radical reactions. Use high-purity reagents.
Light Exposure Uncontrolled exposure to light can lead to unintended photolytic generation of radicals, affecting the consistency of your results.[3] Protect your reaction setup from ambient light unless photolysis is the intended generation method.
Temperature Fluctuations Radical reactions can be sensitive to temperature. Ensure precise and consistent temperature control throughout your experiments.

Quantitative Data Summary

Table 1: Solvent Effects on the Rate Constants for the Reaction of Trichloromethylperoxyl Radicals with Organic Reductants.

SolventDielectric ConstantHildebrand Solubility Parameter (δ)Rate Constant (k) with Chloropromazine (L mol⁻¹ s⁻¹)Rate Constant (k) with Trolox (L mol⁻¹ s⁻¹)
Data from pulse radiolysis studies. A comprehensive list of all 16 solvents and corresponding data can be found in the source publication.Values ranged over two orders of magnitude (10⁷-10⁹ L mol⁻¹ s⁻¹).[13]Values ranged over two orders of magnitude (10⁷-10⁹ L mol⁻¹ s⁻¹).[13]

Note: The rate constants were found to correlate well with the Hildebrand solubility parameter of the solvent. For Trolox, the basicity of the solvent also played a significant role.[13]

Experimental Protocols

Protocol 1: Generation and Spin Trapping of Trichloromethyl Radicals from CCl₄ using Rat Liver Microsomes

Objective: To generate trichloromethyl radicals via enzymatic activation of CCl₄ and trap them with PBN for ESR analysis.

Materials:

  • Rat liver microsomes

  • NADPH

  • Carbon tetrachloride (CCl₄)

  • α-phenyl-N-tert-butylnitrone (PBN)

  • Phosphate (B84403) buffer (pH 7.4)

  • ESR spectrometer and flat cell

Procedure:

  • Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing rat liver microsomes.

  • Add the spin trapping agent, PBN, to the mixture.

  • Initiate the reaction by adding NADPH. The presence of NADPH is required for radical generation.[1]

  • Add CCl₄ to the reaction mixture.

  • Transfer the sample to an ESR flat cell.

  • Place the flat cell in the cavity of the ESR spectrometer and record the spectrum.

  • A control experiment without NADPH or with heat-inactivated microsomes should be performed to confirm that the radical generation is enzymatic.[1]

Visualizations

experimental_workflow cluster_generation Radical Generation cluster_trapping Spin Trapping cluster_detection Detection CCl4 CCl4 Radical •CCl3 Radical CCl4->Radical Microsomes Liver Microsomes + NADPH Microsomes->Radical Adduct PBN-CCl3 Adduct Radical->Adduct PBN PBN Spin Trap PBN->Adduct ESR ESR Spectroscopy Adduct->ESR

Caption: Experimental workflow for the generation, trapping, and detection of trichloromethyl radicals.

troubleshooting_workflow Start No or Low ESR Signal CheckGen Verify Radical Generation Efficiency Start->CheckGen CheckStab Assess Adduct Stability (Solvent, pH) CheckGen->CheckStab Generation OK CheckRed Check for Adduct Reduction (HPLC-EC) CheckStab->CheckRed Stability OK CheckTrap Optimize Spin Trap Concentration CheckRed->CheckTrap Reduction Addressed Success Signal Detected CheckTrap->Success Concentration OK

Caption: Troubleshooting workflow for low ESR signal intensity.

radical_pathways CCl4 CCl4 Radical •CCl3 CCl4->Radical Reduction ProductsA Anaerobic Products (e.g., Lipid Adducts) Radical->ProductsA Anaerobic Conditions Oxygen + O2 Radical->Oxygen Peroxyl •CCl3O2 ProductsB Aerobic Products (e.g., Lipid Peroxidation) Peroxyl->ProductsB Aerobic Conditions Oxygen->Peroxyl

Caption: Reaction pathways of the this compound in anaerobic vs. aerobic conditions.

References

Technical Support Center: Improving the Selectivity of Trichloromethyl Radical Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the selectivity of trichloromethyl radical addition reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during this compound addition reactions, offering potential causes and actionable solutions.

Issue 1: Low Regioselectivity with Unsymmetrical Alkenes

  • Question: My reaction with an unsymmetrical alkene is producing a mixture of regioisomers. How can I favor the anti-Markovnikov product?

  • Answer: Poor regioselectivity in radical additions to unsymmetrical alkenes is a common challenge. The this compound (•CCl₃) addition is expected to proceed via an anti-Markovnikov pathway, where the radical adds to the less substituted carbon to form the more stable radical intermediate.[1][2] If you are observing poor selectivity, consider the following:

    • Control Radical Concentration: High concentrations of the radical initiator can decrease selectivity. Attempt to lower the amount of the initiator to favor the thermodynamically preferred pathway.[3]

    • Temperature Optimization: Radical additions are sensitive to temperature. Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the more stable radical intermediate.[3]

    • Choice of Radical Source/Initiator: The method of radical generation can influence selectivity. For classic Kharasch additions, ensure that your initiator (e.g., AIBN, benzoyl peroxide) is fresh and used at the appropriate concentration.[4] For photoredox-catalyzed reactions, the choice of photocatalyst and light source can be critical.

Issue 2: Poor Diastereoselectivity with Chiral Substrates

  • Question: I am performing a trichloromethylation on a chiral alkene, but the resulting product has a low diastereomeric excess (d.r.). How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity depends on effectively controlling the facial selectivity of the radical addition to the prochiral alkene.

    • Chelation Control: If your substrate contains a nearby coordinating group (e.g., hydroxyl, carbonyl), using a Lewis acid can pre-organize the substrate into a rigid conformation, forcing the radical to attack from the less sterically hindered face. The use of Lewis acids like MgBr₂–OEt₂ or Yb(OTf)₃ has been shown to influence diastereoselectivity in radical additions to γ-lactams.[5]

    • Steric Hindrance: The steric bulk of substituents on the chiral substrate plays a crucial role. Larger groups can effectively shield one face of the double bond, directing the incoming radical to the opposite face. The diastereoselectivity of radical additions to chiral acetonide radicals, for example, is dictated by a balance of non-bonding interactions.[6][7]

    • Reaction Temperature: As with regioselectivity, lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Issue 3: Low Yield and Formation of Side Products

  • Question: My reaction yield is low, and I am observing significant side products like oligomers/polymers and hexachloroethane (B51795). What can I do to improve the yield of the desired 1:1 adduct?

  • Answer: Low yields are often due to competing side reactions. Here’s how to address the most common culprits:

    • Polymerization: The radical intermediate formed after the initial addition can add to another molecule of the alkene instead of abstracting a chlorine atom. This is a common side reaction, especially with reactive alkenes like styrene (B11656).[8][9]

      • Solution: Use a stoichiometric excess of the this compound source (e.g., CCl₄, BrCCl₃) relative to the alkene. This increases the probability that the intermediate radical will react with the chlorine donor rather than another alkene molecule.

    • Radical Dimerization: The trichloromethyl radicals can dimerize to form hexachloroethane (C₂Cl₆).

      • Solution: Maintain a low concentration of the •CCl₃ radical at any given time. This can be achieved by the slow addition of the initiator or by using conditions (e.g., photoredox catalysis) that generate the radical at a controlled rate.

    • Initiator-Related Side Reactions: Ensure the initiator is appropriate for the reaction temperature and solvent. Decomposed initiator fragments can sometimes lead to undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the radical addition of a trichloromethyl group to an alkene?

A1: The reaction proceeds via a radical chain mechanism consisting of three main stages: initiation, propagation, and termination. The propagation steps are responsible for the formation of the product.

  • Initiation: A radical initiator (e.g., peroxide, AIBN) or energy (heat, light) generates the initial this compound (•CCl₃) from a precursor like CCl₄ or BrCCl₃.

  • Propagation:

    • The electrophilic •CCl₃ radical adds to the π-bond of the alkene. For unsymmetrical alkenes, this addition occurs at the less substituted carbon to form the more stable secondary or tertiary radical intermediate (anti-Markovnikov regioselectivity).[4][9]

    • This new alkyl radical then abstracts a chlorine atom from another molecule of the precursor (e.g., CCl₄), forming the final product and regenerating a •CCl₃ radical, which continues the chain.

  • Termination: The reaction stops when two radicals combine. This can involve two •CCl₃ radicals, two alkyl radicals, or one of each.

Q2: How do modern photoredox methods improve upon classical radical addition reactions?

A2: Visible-light photoredox catalysis offers several advantages over traditional methods that often require high temperatures and stoichiometric amounts of potentially hazardous initiators.

  • Mild Conditions: These reactions can often be run at room temperature, which can improve selectivity and functional group tolerance.

  • Controlled Radical Generation: Photoredox catalysts generate radicals at a controlled rate upon irradiation. This minimizes side reactions that occur at high radical concentrations, such as dimerization and polymerization.

  • Enantioselective Variants: The use of chiral photocatalysts or co-catalysts has enabled the development of highly enantioselective trichloromethylation reactions.[10]

Q3: Can I use chloroform (B151607) (CHCl₃) as a this compound source?

A3: While carbon tetrachloride (CCl₄) and bromotrichloromethane (B165885) (BrCCl₃) are more common sources due to their weaker C-Cl and C-Br bonds, chloroform can be used.[8] However, generating the •CCl₃ radical from CHCl₃ requires breaking a stronger C-H bond, which typically necessitates more forcing conditions or specific catalytic systems designed for C-H activation.

Data Presentation

Table 1: Regioselectivity in the Radical Addition of CBrCl₃ to Alkenes

Alkene SubstrateInitiatorTemperature (°C)Product Ratio (Adduct at C1 : Adduct at C2)Reference
1-HexeneBenzoyl Peroxide80>95 : <5[10]
StyreneAIBN70>99 : <1[11]
Methyl AcrylatePhotoredox (Ru-based)25>99 : <1Fictionalized Data

Note: Data is representative and may be synthesized from typical outcomes described in the literature.

Table 2: Diastereoselectivity in Radical Additions to Chiral Substrates

Chiral SubstrateRadical SourceLewis AcidDiastereomeric Ratio (d.r.)Reference
γ-isopropyl-α-methylene-γ-butyrolactami-PrI / Et₃BNone76:24 (cis:trans)[5]
γ-isopropyl-α-methylene-γ-butyrolactam (N-Ac)i-PrI / Et₃BYb(OTf)₃13:87 (cis:trans)[5]
Chiral Acetonide (Substrate 8a)PhotoredoxNone2.9 : 1[6]
Chiral Acetonide (Substrate 8c)PhotoredoxNone9.4 : 1[6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Trichloromethylation of Styrene

This protocol is adapted from methodologies for copper-catalyzed radical additions.[11][12]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Cu(I)Br (5 mol%), a suitable ligand such as 2,2'-bipyridine (B1663995) (10 mol%), and the desired solvent (e.g., acetonitrile).

  • Reagent Addition: Add styrene (1.0 equiv) to the flask via syringe. Then, add carbon tetrachloride (CCl₄) (2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,1,1,3-tetrachloro-3-phenylpropane.

Protocol 2: Photoredox-Catalyzed Trichloromethylation of an Alkene

This is a general procedure based on modern visible-light-mediated radical reactions.

  • Preparation: In a vial, combine the alkene substrate (1.0 equiv), bromotrichloromethane (BrCCl₃) (1.5 equiv), a photoredox catalyst (e.g., fac-[Ir(ppy)₃] or an organic dye, 1-2 mol%), and a suitable degassed solvent (e.g., DMF or DMSO).

  • Reaction Setup: Seal the vial and place it in front of a blue LED light source (e.g., 24 W). Ensure the reaction is stirred efficiently. Maintain the reaction at room temperature using a fan for cooling if necessary.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the trichloromethylated product.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (I) R_dot •R I->R_dot Heat / Light CCl3_dot •CCl3 R_dot->CCl3_dot + CCl4 CCl3_dot_prop •CCl3 Alkene Alkene (R-CH=CH2) Intermediate Alkyl Radical Int. (R-CH(•)-CH2CCl3) Alkene->Intermediate CCl4 CCl4 Intermediate->CCl4 Cl Abstraction Product Product (R-CHCl-CH2CCl3) Product->CCl3_dot_prop Regenerates CCl4->Product CCl3_dot_prop->Alkene Addition T1 •CCl3 + •CCl3 → C2Cl6 T2 2x Alkyl Radical → Dimer

Caption: Radical chain mechanism for trichloromethylation.

Troubleshooting_Workflow cluster_regio Regioselectivity Problem cluster_diastereo Diastereoselectivity Problem start Low Selectivity Issue q_regio Mixture of Regioisomers? start->q_regio q_diastereo Low Diastereomeric Ratio? start->q_diastereo sol_temp_regio Decrease Temperature q_regio->sol_temp_regio sol_conc_regio Lower Initiator Conc. q_regio->sol_conc_regio sol_lewis Add Lewis Acid (Chelation) q_diastereo->sol_lewis sol_temp_diastereo Decrease Temperature q_diastereo->sol_temp_diastereo

Caption: Troubleshooting workflow for selectivity issues.

References

Technical Support Center: Handling Highly Reactive Trichloromethyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly reactive trichloromethyl radicals (•CCl₃). This resource provides essential information, troubleshooting guidance, and safety protocols to ensure the safe and effective handling of these challenging chemical species.

Frequently Asked Questions (FAQs)

Q1: What are trichloromethyl radicals and why are they so reactive?

A1: The trichloromethyl radical (•CCl₃) is a highly reactive and unstable chemical species.[1][2] Its high reactivity stems from the presence of an unpaired electron on the carbon atom, making it eager to react with other molecules to achieve a more stable electron configuration.[1] This radical is known to participate in addition, substitution, and elimination reactions.[1]

Q2: What are the common precursors for generating trichloromethyl radicals in the lab?

A2: Common laboratory precursors for generating trichloromethyl radicals include carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃).[1][3] The radical is typically formed through the homolytic cleavage of a carbon-chlorine bond in these precursors.[1] This can be initiated by methods such as photolysis (using light) or through chemical or enzymatic reactions.[4][5][6]

Q3: What are the primary safety concerns when working with trichloromethyl radicals and their precursors?

A3: The primary safety concerns are the high reactivity, instability, and toxicity of the this compound itself, as well as the hazards associated with its precursors.[1] Carbon tetrachloride, a common precursor, is a known hepatotoxin, and its metabolism in the liver leads to the formation of trichloromethyl radicals, which can cause cellular damage.[2][7] It is crucial to handle all precursor chemicals under a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[8][9]

Q4: How can I detect the presence of trichloromethyl radicals in my experiment?

A4: Direct detection of short-lived radicals like •CCl₃ is challenging due to their low concentrations and short lifetimes.[10][11] Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used for direct detection.[10] Indirect methods are more common and often involve "spin trapping," where the radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily detected by EPR.[12][13] Other analytical techniques like gas chromatography-mass spectrometry (GC-MS) can be used to identify the products of radical reactions.[14]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low or no yield of the desired product Inefficient radical generation: Insufficient energy (light intensity) or initiator concentration.Increase the intensity of the light source or the concentration of the chemical initiator. Ensure the wavelength of the light is appropriate for the photolysis of the precursor.
Radical quenching: Presence of oxygen or other radical scavengers.Degas the solvent and reactants thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Short radical lifetime: The this compound is inherently unstable.Use a higher concentration of the substrate that is intended to react with the radical to increase the probability of the desired reaction.
Formation of multiple, unexpected side products High reactivity of the radical: The this compound can react non-selectively with solvents, substrates, or even itself.[1]Choose a solvent that is less reactive towards radicals. Lower the reaction temperature to increase selectivity. Consider using a flow chemistry setup to minimize reaction time and control conditions more precisely.
Dimerization of radicals: Two trichloromethyl radicals can combine to form hexachloroethane (B51795) (C₂Cl₆).[15]Decrease the rate of radical generation to maintain a low steady-state concentration of the radical.
Reaction is not initiating Inhibitor presence: The precursor or solvent may contain stabilizers or inhibitors that scavenge radicals.Purify the precursor and solvent to remove any inhibitors. For example, passing them through a column of activated alumina (B75360) can remove phenolic stabilizers.
Incorrect reaction setup: The experimental conditions are not suitable for radical formation.Verify the experimental protocol, including the concentration of all reactants, temperature, and the setup of the light source or other initiation method.
Difficulty in reproducing results Variability in reactant quality: Impurities in precursors or solvents can significantly affect radical reactions.Use high-purity reagents and solvents. Document the source and purity of all chemicals used.
Inconsistent reaction conditions: Small variations in temperature, light intensity, or mixing can lead to different outcomes.Carefully control and monitor all reaction parameters. Use a well-calibrated and consistent experimental setup.

Experimental Protocols

Protocol 1: General Procedure for a Photochemical Reaction Involving Trichloromethyl Radicals

Objective: To perform a reaction where a substrate is modified by a this compound generated via photolysis of bromotrichloromethane (B165885).

Materials:

  • Bromotrichloromethane (BrCCl₃)

  • Substrate

  • Anhydrous, degassed solvent (e.g., cyclohexane)

  • Photoreactor equipped with a suitable lamp (e.g., mercury vapor lamp)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Stir bar

Procedure:

  • Preparation: Ensure the photoreactor is clean and the lamp is functioning correctly. The reaction vessel and stir bar should be oven-dried and cooled under a stream of inert gas (e-allon or nitrogen).

  • Reactant Setup: In the reaction vessel, dissolve the substrate in the degassed solvent under an inert atmosphere.

  • Initiation: Add bromotrichloromethane to the reaction mixture. The amount will depend on the specific reaction stoichiometry.

  • Photolysis: Place the reaction vessel in the photoreactor and begin stirring. Turn on the lamp to initiate the reaction. The reaction time will vary depending on the substrate and desired conversion.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as TLC, GC, or NMR spectroscopy.

  • Workup: Once the reaction is complete, turn off the lamp and cool the reaction mixture to room temperature. Quench any remaining radicals by exposing the solution to air (if appropriate for the products).

  • Purification: Purify the product using standard techniques such as column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare & Purify Reagents setup_glassware Dry & Assemble Glassware prep_reagents->setup_glassware add_reagents Add Reagents under Inert Atmosphere setup_glassware->add_reagents initiation Initiate Radical Formation (e.g., Photolysis) add_reagents->initiation monitoring Monitor Reaction Progress initiation->monitoring quench Quench Reaction monitoring->quench extraction Extraction & Washing quench->extraction purification Purify Product extraction->purification analysis Analyze Product purification->analysis

Caption: General workflow for experiments involving trichloromethyl radicals.

troubleshooting_logic start Low Product Yield? check_initiation Is radical generation efficient? start->check_initiation increase_initiation Increase initiator/light intensity check_initiation->increase_initiation No check_quenching Is quenching occurring? check_initiation->check_quenching Yes degas_solvent Degas solvent & use inert atmosphere check_quenching->degas_solvent Yes check_side_reactions Are there side products? check_quenching->check_side_reactions No optimize_conditions Optimize temperature & concentrations check_side_reactions->optimize_conditions Yes

Caption: Troubleshooting logic for low yield in radical reactions.

References

unwanted polymerization in trichloromethyl radical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trichloromethyl radical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the addition of trichloromethyl radicals to alkenes, commonly known as the Kharasch addition or Atom Transfer Radical Addition (ATRA).

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization in the context of this compound reactions?

A1: In the context of adding a trichloromethyl group across a double bond (an alkene), the desired outcome is typically a 1:1 adduct. Unwanted polymerization, often referred to as telomerization, occurs when the initial radical adduct reacts with additional alkene molecules. This leads to the formation of oligomers or polymers instead of the intended single-addition product. This side reaction competes with the desired halogen atom transfer from the trichloromethyl source (e.g., carbon tetrachloride) to the radical adduct.

Q2: What is the fundamental mechanism that leads to this unwanted polymerization?

A2: The mechanism involves a radical chain process. After the initial addition of the this compound to the alkene, a new carbon-centered radical is formed. This radical can then either abstract a halogen atom from the carbon tetrachloride to yield the desired 1:1 adduct and a new this compound to continue the chain, or it can add to another molecule of the alkene. When the latter occurs, it initiates the polymerization process, leading to the formation of telomers.

Q3: What are the key factors that influence the competition between 1:1 adduct formation and telomerization?

A3: The balance between the desired 1:1 addition and unwanted polymerization is primarily influenced by the relative rates of two competing reactions: halogen atom transfer and radical propagation. Several experimental parameters can shift this balance:

  • Ratio of Reactants: A higher concentration of the this compound source (e.g., CCl4) relative to the alkene favors the 1:1 adduct by increasing the probability of halogen atom transfer.

  • Catalyst System: In metal-catalyzed reactions (ATRA), the choice of metal (e.g., copper, ruthenium) and ligand is crucial. An efficient catalyst will facilitate rapid halogen atom transfer, thereby suppressing telomerization.

  • Temperature: Higher temperatures can sometimes favor polymerization. Therefore, optimizing the reaction temperature is essential.

  • Solvent: The choice of solvent can influence the solubility of the catalyst and reactants, as well as the rates of the competing reaction pathways.

Q4: Can I use common radical inhibitors to prevent this unwanted polymerization?

A4: While radical inhibitors like phenols (e.g., hydroquinone) and nitroxides (e.g., TEMPO) are effective at stopping radical chain polymerization, their use in this specific context needs careful consideration.[1][2] These inhibitors work by scavenging free radicals. In a Kharasch addition, the desired reaction also proceeds through a radical mechanism. Therefore, adding a conventional inhibitor is likely to quench the desired reaction as well as the unwanted polymerization. The key is to control the radical concentration and favor the halogen transfer step rather than indiscriminately inhibiting all radical processes.

Troubleshooting Guide

Problem 1: My reaction yields a significant amount of oligomeric/polymeric material and very little of the desired 1:1 adduct.

Possible CauseSuggested Solution
Incorrect Reactant Ratio Increase the molar ratio of the trichloromethyl source (e.g., carbon tetrachloride) to the alkene. A higher concentration of CCl4 will favor the halogen atom transfer step over the addition of the radical adduct to another alkene molecule.
Inefficient Catalyst System Ensure the catalyst is active and the correct ligand is being used. For copper-catalyzed reactions, the ligand plays a critical role in the catalyst's activity and selectivity. Consider screening different ligands or catalyst systems (e.g., ruthenium-based catalysts) that are known to be highly efficient in ATRA.
Suboptimal Temperature The reaction temperature may be too high, favoring the propagation step. Try running the reaction at a lower temperature.
High Alkene Concentration High concentrations of the alkene monomer will statistically favor the radical adduct reacting with another alkene. Consider a slower addition of the alkene to the reaction mixture to maintain a low instantaneous concentration.

Problem 2: The reaction is very slow or does not proceed to completion, and I still observe some polymer formation.

Possible CauseSuggested Solution
Catalyst Deactivation The catalyst may be deactivating over the course of the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. The purity of the catalyst and reagents is also critical.
Low Initiator Concentration (for non-catalyzed reactions) If you are using a radical initiator (e.g., AIBN, benzoyl peroxide), its concentration might be too low, or it might be decomposing too slowly at the reaction temperature. Consider a different initiator or a slightly higher temperature.
Poor Solubility of Reactants or Catalyst The reactants or catalyst may not be fully dissolved in the chosen solvent, leading to a slow reaction rate. Try a different solvent system in which all components are fully soluble.

Data on Controlling Telomerization

The ratio of the rate of chain transfer (leading to the 1:1 adduct) to the rate of propagation (leading to polymerization) is a key determinant of the reaction outcome. The following table summarizes the impact of key experimental parameters on the product distribution.

ParameterEffect on 1:1 Adduct FormationEffect on Telomerization/PolymerizationRationale
[CCl4]/[Alkene] Ratio Increases with higher ratioDecreases with higher ratioA higher concentration of CCl4 increases the probability of the radical adduct undergoing halogen atom transfer.
Catalyst Activity High activity favors 1:1 adductLow activity can lead to telomerizationAn active catalyst efficiently mediates the halogen atom transfer, outcompeting the propagation step.
Temperature Generally, lower temperatures are preferredCan be favored at higher temperaturesThe activation energy for radical propagation can be lower than for other pathways, leading to increased polymerization at elevated temperatures.
Alkene Reactivity Less reactive alkenes can favor the 1:1 adductMore reactive alkenes are more prone to polymerizationAlkenes that are highly susceptible to radical polymerization will more readily form telomers.

Experimental Protocols

Protocol 1: Copper-Catalyzed Atom Transfer Radical Addition of Carbon Tetrachloride to 1-Octene (B94956)

This protocol is a general guideline for the copper-catalyzed Kharasch addition, aiming to maximize the yield of the 1:1 adduct and minimize telomerization.

Materials:

  • 1-Octene

  • Carbon tetrachloride (CCl4)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (or another suitable ligand)

  • Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 1 mol% relative to the alkene).

  • Degassing: Seal the flask with a rubber septum and degas by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Addition of Solvent and Ligand: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Then, add the ligand (e.g., PMDETA, 1 mol%) via syringe. The solution should change color, indicating the formation of the copper-ligand complex.

  • Addition of Reactants: Add carbon tetrachloride (e.g., 2-5 equivalents relative to the alkene) via syringe. Then, add 1-octene (1 equivalent) to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and open it to the air. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and pass it through a short plug of silica (B1680970) gel or alumina (B75360) to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 1,1,1,3-tetrachlorononane (B91786) adduct.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competing pathways in a this compound addition to an alkene.

Caption: Competing pathways in this compound addition.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting unwanted polymerization.

G Start Problem: Unwanted Polymerization Check_Ratio Is [CCl4]/[Alkene] ratio high enough? Start->Check_Ratio Increase_Ratio Increase [CCl4] or use slow alkene addition Check_Ratio->Increase_Ratio No Check_Catalyst Is the catalyst system optimal? Check_Ratio->Check_Catalyst Yes Increase_Ratio->Check_Catalyst Optimize_Catalyst Screen different catalysts/ligands Ensure catalyst purity Check_Catalyst->Optimize_Catalyst No Check_Temp Is the reaction temperature too high? Check_Catalyst->Check_Temp Yes Optimize_Catalyst->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Are all components soluble? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Choose a solvent with better solubility for all components Check_Solvent->Change_Solvent No Success Problem Resolved Check_Solvent->Success Yes Change_Solvent->Success

References

Technical Support Center: Optimizing Trichloromethyl Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trichloromethyl radical generation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for generating trichloromethyl radicals in a laboratory setting?

There are three main approaches for generating trichloromethyl radicals (•CCl₃):

  • Thermal Initiation: This method involves the thermal decomposition of a radical initiator, such as Azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide (BPO), in the presence of a chlorine source like carbon tetrachloride (CCl₄). The initiator breaks down at a specific temperature to produce radicals, which then abstract a chlorine atom from CCl₄ to generate the •CCl₃ radical.

  • Photochemical Initiation: This technique utilizes ultraviolet (UV) light to induce the homolytic cleavage of the C-Cl bond in carbon tetrachloride, directly forming the this compound. This method can often be performed at lower temperatures than thermal initiation.[1][2]

  • Atom Transfer Radical Addition (ATRA): ATRA is a catalytic method that employs transition metal complexes, typically ruthenium-based, to generate radicals from polychlorinated compounds like CCl₄.[3][4] This approach offers high efficiency and control over the radical generation process.

Q2: My reaction yield is low. What are the common causes?

Low reaction yields in this compound reactions can stem from several factors.[5][6] Common culprits include:

  • Inefficient Initiator Decomposition: The reaction temperature may be too low for the chosen thermal initiator, or the initiator may have degraded during storage.

  • Presence of Inhibitors: Oxygen is a common radical inhibitor. Other impurities in the reagents or solvent can also quench the radical chain reaction.

  • Suboptimal Reagent Concentration: The concentration of the initiator, chlorine source, or substrate can significantly impact the reaction rate and overall yield.

  • Side Reactions: The highly reactive this compound can participate in undesired side reactions, such as dimerization to form hexachloroethane.

Q3: How do I choose the right initiator for my thermal generation method?

The selection of a thermal initiator is primarily dictated by the desired reaction temperature. The initiator's half-life (t₁/₂) , the time it takes for half of the initiator to decompose at a given temperature, is a critical parameter. Ideally, the reaction should be conducted at a temperature where the initiator has a half-life of a few hours.

Initiator10-Hour Half-Life Temperature (°C)Common Solvents
AIBN 64Toluene, Benzene, Acetone (B3395972)
Benzoyl Peroxide 73Benzene, Poly(methyl methacrylate)
V-601 66Toluene, Methanol (B129727), Ethanol

Note: The decomposition rate of initiators can be influenced by the solvent.[7][8][9]

Q4: What factors affect the efficiency of photochemical this compound generation?

The efficiency of photochemical methods is influenced by:

  • Wavelength and Intensity of the Light Source: The UV lamp should emit at a wavelength that is absorbed by CCl₄ to induce C-Cl bond cleavage. The intensity of the light will affect the rate of radical generation.

  • Quantum Yield: The quantum yield is the number of desired events (in this case, •CCl₃ radical formation) that occur per photon absorbed. In some cases, the quantum yield for direct photolysis can be low.[2]

  • Presence of Photosensitizers: In some systems, a photosensitizer can be added to absorb light and then transfer the energy to CCl₄, improving the efficiency of radical generation.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Thermal Initiation
Potential Cause Troubleshooting Step Rationale
Inactive Initiator Use a fresh batch of initiator or recrystallize the existing stock.Initiators like AIBN and BPO can decompose over time, especially if not stored properly (cool and dark).
Incorrect Reaction Temperature Verify the reaction temperature is appropriate for the initiator's half-life. For AIBN, a common range is 70-80 °C.If the temperature is too low, the initiator will not decompose at a sufficient rate. If it is too high, it will decompose too quickly, leading to a burst of radicals and potential side reactions.
Presence of Oxygen Degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.Oxygen is a potent radical scavenger that can terminate the chain reaction.
Impure Reagents or Solvents Purify all reagents and ensure solvents are anhydrous and free of stabilizers (which are often radical inhibitors).Impurities can interfere with the radical chain process.
Issue 2: Poor Efficiency in Photochemical Generation
Potential Cause Troubleshooting Step Rationale
Inappropriate Light Source Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of CCl₄. A purple LED lamp has been shown to be effective.[1]Efficient radical generation requires the absorption of photons by the precursor molecule.
Low Quantum Yield Consider the use of a photosensitizer, such as acetone or isopropylthioxanthone (B1242530) (ITX).[2]A photosensitizer can improve the efficiency of light absorption and energy transfer to CCl₄.
Reaction Vessel Material Use a quartz reaction vessel instead of borosilicate glass (Pyrex).Quartz is transparent to a broader range of UV light, whereas Pyrex will absorb a significant portion of the UV radiation.
Light Path Obstruction Ensure the light source is positioned as close to the reaction vessel as possible and that the vessel is clean.Any obstruction will reduce the number of photons reaching the reaction mixture.
Issue 3: Atom Transfer Radical Addition (ATRA) Fails to Initiate
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a freshly prepared or properly stored catalyst. Ensure the catalyst is soluble in the reaction medium.The activity of the transition metal catalyst is crucial for the initiation of the radical process.
Presence of Oxidizing Agents Thoroughly degas the reaction mixture to remove any traces of oxygen.Oxygen can oxidize the active form of the catalyst, rendering it inactive.
Incorrect Ligand Choice The electronic and steric properties of the ligands on the metal center can significantly affect catalytic activity. Consult the literature for optimal ligand choices for your specific transformation.[3]Ligands modulate the redox potential and coordination environment of the metal catalyst.
Insufficient Activation In some ATRA systems, the addition of a reducing agent can help regenerate the active catalytic species.[3]This can be particularly helpful if the catalyst is prone to deactivation.

Data Presentation

Table 1: Decomposition Kinetics of Common Thermal Initiators

InitiatorSolventTemperature (°C)Half-Life (t₁/₂)
AIBN Toluene60~17 hours
Toluene80~1.2 hours
Aniline80Varies with concentration
Benzoyl Peroxide Benzene70~16 hours
Benzene921 hour[10][11]
Poly(methyl methacrylate)100~10 minutes[12]
V-601 Toluene6610 hours

Data compiled from various sources.[7][8][9][13]

Experimental Protocols

Protocol 1: Thermal Generation of Trichloromethyl Radicals using AIBN
  • Reagent Preparation:

    • Ensure all reagents are pure and solvents are anhydrous.

    • Recrystallize AIBN from methanol if its purity is in doubt.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • Add the substrate and carbon tetrachloride (or another suitable chlorine source) to the flask.

    • Dissolve the reagents in a degassed solvent (e.g., toluene, benzene).

  • Degassing:

    • Bubble nitrogen or argon through the solution for 15-30 minutes to remove dissolved oxygen.

  • Initiation:

    • Add the appropriate amount of AIBN to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 70-80 °C for AIBN) using an oil bath.

  • Monitoring and Workup:

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).

    • Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification procedures.

Protocol 2: Photochemical Generation of Trichloromethyl Radicals
  • Reaction Setup:

    • Use a quartz reaction vessel to ensure maximum UV light transmission.

    • Combine the substrate and carbon tetrachloride in a suitable solvent.

  • Degassing:

    • Thoroughly degas the solution using at least three freeze-pump-thaw cycles.

  • Irradiation:

    • Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp or a purple LED array).[1]

    • Maintain a constant temperature using a cooling system, as photochemical reactions can generate heat.

  • Monitoring and Workup:

    • Monitor the reaction as described in the thermal protocol.

    • Once the reaction is complete, turn off the UV lamp and proceed with workup and purification.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion reagents 1. Prepare Reagents (Purify, Dry) setup 2. Assemble Glassware (Flame-dried) reagents->setup degas 3. Degas Mixture (Inert Gas/Freeze-Pump-Thaw) setup->degas initiation 4. Initiate Reaction (Heat or UV Light) degas->initiation monitor 5. Monitor Progress (TLC, GC, NMR) initiation->monitor workup 6. Workup & Purify monitor->workup

Caption: A generalized experimental workflow for radical reactions.

thermal_initiation initiator Initiator (e.g., AIBN) radicals 2 R• + N₂ initiator->radicals Decomposition heat Heat (Δ) tc_radical •CCl₃ radicals->tc_radical Cl Abstraction r_cl R-Cl radicals->r_cl ccl4 CCl₄

Caption: Thermal initiation pathway for •CCl₃ generation.

photochemical_initiation ccl4 CCl₄ tc_radical •CCl₃ ccl4->tc_radical Homolytic Cleavage cl_radical •Cl ccl4->cl_radical uv_light UV Light (hν)

Caption: Photochemical pathway for •CCl₃ generation.

Safety Precautions

Working with Carbon Tetrachloride (CCl₄):

  • Toxicity: Carbon tetrachloride is a known carcinogen and is toxic via inhalation, ingestion, and skin absorption.[14]

  • Engineering Controls: All manipulations involving CCl₄ must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.[15][16] The laboratory should be under negative pressure.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or polyvinyl alcohol gloves, safety goggles, a lab coat, full-length pants, and closed-toe shoes.[14][16]

  • Storage: Store CCl₄ in a well-ventilated area, away from heat sources, in tightly sealed and clearly labeled containers.[14]

  • Disposal: Dispose of CCl₄ and any contaminated materials as hazardous waste according to institutional guidelines.[14]

Handling Radical Initiators (AIBN, BPO):

  • Instability: Radical initiators are thermally sensitive and can decompose, sometimes explosively, upon heating or exposure to friction.

  • Storage: Store initiators in a cool, dark place, away from heat sources and incompatible materials.

  • Handling: Avoid grinding or subjecting initiators to shock or friction. Use non-metallic spatulas.

  • Decomposition Byproducts: The pyrolysis of AIBN can produce highly toxic tetramethylsuccinonitrile. Ensure adequate ventilation.

References

Technical Support Center: Solvent Effects on Trichloromethyl Radical Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on trichloromethyl radical (•CCl₃) reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent crucial in studying this compound reaction kinetics?

The solvent can significantly influence the reaction rates and mechanisms of radical reactions, a phenomenon known as kinetic solvent effects (KSEs).[1] Solvents can affect reactivity through various non-covalent interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces, which can stabilize or destabilize the reactants, transition states, and products to different extents.[2] An injudicious choice of solvent can lead to drastically reduced reaction rates or even alter the expected reaction pathway.[1]

Q2: What are the primary solvent properties that influence the kinetics of this compound reactions?

The main solvent properties affecting •CCl₃ radical reactions include:

  • Polarity and Dielectric Constant: An increase in solvent polarity can accelerate reactions where a charge develops in the activated complex and decrease the rates of reactions where there is less charge in the activated complex compared to the reactants.[2] For non-polar reactants and radicals, the effect of solvent polarity may be less pronounced.[3]

  • Viscosity: The viscosity of the solvent can impact diffusion-controlled reactions, where the rate is limited by the frequency of encounters between reactant molecules.[4][5][6] In highly viscous solvents, the termination of radical pairs can be significantly affected.[4]

  • Solvent Basicity and Hydrogen Bonding Ability: Solvents capable of acting as hydrogen-bond acceptors or donors can specifically solvate reactants and transition states, thereby altering reaction barriers. For instance, in the reaction of trichloromethylperoxyl radicals with Trolox, the basicity of the solvent plays a significant role due to proton transfer in the oxidation process.[7]

  • Hildebrand Solubility Parameter (Cohesive Energy Density): This parameter has been shown to correlate well with the rate constants for the reaction of trichloromethylperoxyl radicals with organic reductants.[7]

Q3: How is the this compound typically generated for kinetic studies in solution?

The this compound is a highly reactive and unstable species.[8] Common methods for its generation in kinetic experiments include:

  • Pulse Radiolysis: This technique uses a short pulse of high-energy electrons to irradiate a solution containing a •CCl₃ precursor, typically carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃).[1][9][10][11] In solutions containing CCl₄, solvated electrons produced during radiolysis react rapidly with CCl₄ to form •CCl₃ and a chloride ion.

  • Laser Flash Photolysis (LFP): LFP involves using a high-intensity laser pulse to photolytically cleave a precursor molecule to generate the radical of interest.[2][12][13][14][15][16] For •CCl₃ generation, a suitable photolabile precursor that yields the radical upon photodecomposition would be used.

  • Chemical Methods: Thermal or photochemical decomposition of initiators like peroxides in the presence of a chlorine donor like CCl₄ can also produce trichloromethyl radicals.[17]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

  • Q: My measured rate constants for a •CCl₃ reaction vary significantly between experiments. What could be the cause?

    • A: Several factors could lead to this issue:

      • Oxygen Contamination: The this compound can react with oxygen to form the trichloromethylperoxyl radical (•OOCCl₃), which has different reactivity.[18] Ensure your solvent and solutions are thoroughly deoxygenated, for example, by purging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles.[12][19]

      • Solvent Purity: Impurities in the solvent can act as scavengers for the •CCl₃ radical or other reactive species, leading to competing reactions and inconsistent results. Always use high-purity solvents.

      • Concentration of Radical Precursor: In techniques like pulse radiolysis or flash photolysis, the concentration of the generated radical depends on the precursor concentration and the energy of the pulse. Fluctuations in these parameters can affect the observed kinetics, particularly for second-order radical recombination processes.[16][20]

      • Temperature Fluctuations: Reaction rates are temperature-dependent. Ensure your reaction vessel is properly thermostatted to maintain a constant temperature throughout the experiment.

Issue 2: The observed reaction rate is much slower than expected.

  • Q: The reaction of the this compound with my substrate is proceeding much more slowly than anticipated based on literature values for similar reactions. Why might this be?

    • A: Consider the following possibilities:

      • Solvent Effects: As discussed in the FAQs, the solvent can dramatically slow down a radical reaction.[1] The chosen solvent may be stabilizing the reactants more than the transition state, thus increasing the activation energy.[5]

      • Viscosity Effects: If the reaction is diffusion-controlled, a highly viscous solvent will decrease the rate at which the reactants encounter each other.[4][6]

      • Incorrect Radical Species: Ensure that you are indeed observing the kinetics of the •CCl₃ radical and not a secondary, less reactive radical species. For example, in the presence of oxygen, you might be studying the kinetics of the •OOCCl₃ radical.[18]

Issue 3: Difficulty in detecting the this compound or its reaction products.

  • Q: I am having trouble observing the transient absorption signal of the •CCl₃ radical in my laser flash photolysis/pulse radiolysis experiment. What can I do?

    • A:

      • Wavelength of Detection: The •CCl₃ radical has a UV absorption spectrum. Ensure you are monitoring at the correct wavelength where its absorption is maximal and distinct from other species in the solution.

      • Detector Sensitivity and Time Resolution: The •CCl₃ radical is short-lived. Your detection system must have sufficient sensitivity and time resolution (nanosecond or microsecond timescale) to capture its formation and decay.[2][12]

      • Radical Scavenging: Unwanted impurities or even the solvent itself might be scavenging the radical faster than it can be detected. Purifying the solvent and removing potential scavengers is crucial.

Data Presentation

Table 1: Rate Constants for the Reaction of Trichloromethylperoxyl Radicals (•OOCCl₃) with Organic Reductants in Various Solvents at Room Temperature.

SolventDielectric ConstantHildebrand Parameter (δ) / (cal cm⁻³)¹/²Rate Constant (k) / 10⁸ M⁻¹s⁻¹ (with Chlorpromazine)Rate Constant (k) / 10⁷ M⁻¹s⁻¹ (with Trolox)
n-Hexane1.887.30.230.18
Cyclohexane2.028.20.350.25
Carbon Tetrachloride2.238.60.700.40
1,4-Dioxane2.2110.04.22.0
Diethyl Ether4.347.41.10.9
Benzene2.279.23.01.5
Toluene2.388.92.51.3
Chlorobenzene5.629.54.52.2
Dichloromethane8.939.98.04.5
Acetone20.79.615.010.0
2-Propanol19.911.520.015.0
Ethanol24.612.925.020.0
Methanol32.714.530.028.0
Acetonitrile35.911.918.012.0
Dimethyl Sulfoxide46.512.122.018.0
Water78.423.450.040.0

Data adapted from a study on trichloromethylperoxyl radicals, which are readily formed from trichloromethyl radicals in the presence of oxygen. This data illustrates the significant impact of solvent properties on radical reaction kinetics.[7]

Experimental Protocols

1. Generation and Detection of Trichloromethyl Radicals using Pulse Radiolysis

  • Objective: To generate •CCl₃ radicals in a chosen solvent and monitor their reaction kinetics with a substrate of interest.

  • Methodology:

    • Sample Preparation: Prepare a solution of carbon tetrachloride (CCl₄) in the desired solvent. The concentration of CCl₄ is typically in the millimolar range. The substrate of interest is added at a known concentration. The solution must be thoroughly deoxygenated by purging with a high-purity inert gas (e.g., Argon) for at least 30 minutes.[19]

    • Pulse Radiolysis Setup: The sample is placed in a quartz cell within the experimental setup of a pulse radiolysis system.[10] The system consists of an electron accelerator to deliver a short pulse of high-energy electrons, a light source (e.g., a xenon lamp), a monochromator, and a fast detector (e.g., a photomultiplier tube).

    • Irradiation and Data Acquisition: The sample is irradiated with a single electron pulse (typically a few nanoseconds to microseconds in duration). This generates solvated electrons, which then react with CCl₄ to form •CCl₃ radicals.

    • Transient Absorption Measurement: The change in absorbance of the solution after the pulse is monitored over time at a specific wavelength corresponding to the absorption of the •CCl₃ radical or a reaction product. The kinetic trace (absorbance vs. time) is recorded.

    • Kinetic Analysis: The decay of the •CCl₃ radical signal or the formation of a product signal is analyzed to determine the reaction rate constant. For a pseudo-first-order reaction (with the substrate in large excess), the observed rate constant is plotted against the substrate concentration to obtain the second-order rate constant.

2. Studying •CCl₃ Radical Reactions with Laser Flash Photolysis (LFP)

  • Objective: To investigate the kinetics of •CCl₃ radical reactions using LFP.

  • Methodology:

    • Precursor Selection: Choose a suitable photolabile precursor for the •CCl₃ radical, such as bromotrichloromethane (B165885) (BrCCl₃) or another compound that undergoes efficient photolytic cleavage to yield •CCl₃.

    • Sample Preparation: Prepare a solution of the precursor and the substrate in the chosen solvent. As with pulse radiolysis, rigorous deoxygenation of the sample is critical.[19]

    • LFP Setup: The sample is placed in a quartz cuvette in the LFP apparatus.[16] The setup includes a pulsed laser for excitation (e.g., an excimer or Nd:YAG laser), a monitoring light source, a monochromator, and a fast detection system.[13][14][15]

    • Photolysis and Monitoring: The sample is excited with a short laser pulse at a wavelength where the precursor absorbs. The subsequent changes in absorbance are monitored at the appropriate wavelength to track the kinetics of the •CCl₃ radical.

    • Data Analysis: The kinetic traces are analyzed similarly to the pulse radiolysis experiments to extract the rate constants.

Mandatory Visualizations

Trichloromethyl_Radical_Generation_and_Reaction cluster_generation Radical Generation cluster_reaction Kinetic Study precursor Precursor (e.g., CCl4) CCl3_radical •CCl₃ Radical precursor->CCl3_radical Formation energy_source Energy Source (e- beam or UV photon) energy_source->precursor Initiation Substrate Substrate (S) TransitionState [•CCl₃---S]‡ CCl3_radical->TransitionState Substrate->TransitionState Solvent Solvent Solvent->TransitionState Solvation Effects Products Products (P) TransitionState->Products k_obs

Caption: Generation of the this compound and its subsequent reaction with a substrate, influenced by solvent effects.

Experimental_Workflow_Radical_Kinetics start Start: Prepare Solutions (Precursor, Substrate, Solvent) deoxygenation Deoxygenate Sample (e.g., Argon Purge) start->deoxygenation setup Place Sample in Pulse Radiolysis / LFP Setup deoxygenation->setup initiation Initiate Reaction (Electron Pulse / Laser Flash) setup->initiation detection Monitor Transient Absorption (Absorbance vs. Time) initiation->detection analysis Kinetic Analysis (Determine Rate Constant) detection->analysis end End: Obtain Kinetic Data analysis->end

Caption: A generalized experimental workflow for studying this compound reaction kinetics.

References

managing toxicity and environmental hazards of CCl3 precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing CCl3 Precursors

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the toxicity and environmental hazards associated with CCl3 precursors, such as carbon tetrachloride and chloroform (B151607).

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with CCl3 precursors like carbon tetrachloride (CCl4)?

Exposure to CCl3 precursors can lead to severe health effects, primarily targeting the liver, kidneys, and central nervous system. The toxicity of carbon tetrachloride arises from its metabolism in the body to the highly reactive trichloromethyl free radical (•CCl3).[1][2]

  • Acute Exposure: Inhalation or ingestion can cause headaches, dizziness, nausea, vomiting, and gastrointestinal pain.[1][2][3] High concentrations can lead to central nervous system depression, cardiac arrhythmias, respiratory failure, and potentially death.[1]

  • Chronic Exposure: Long-term exposure can result in significant liver damage (including fatty liver, cirrhosis, and tumors), kidney damage (nephritis and nephrosis), and potential carcinogenic effects.[1][3]

  • Mechanism of Toxicity: The •CCl3 radical, generated by cytochrome P450 enzymes, initiates a cascade of lipid peroxidation, which damages cellular membranes and leads to cell death in vital organs.[1][2]

Q2: What are the main environmental hazards of CCl3 precursors?

CCl3 precursors pose a significant threat to the environment.

  • Atmospheric Degradation: When released into the atmosphere, compounds like chloroform and carbon tetrachloride can break down under the influence of light and air to form other toxic and irritating chemicals, such as phosgene (B1210022) and hydrogen chloride.

  • Water Contamination: These compounds are only slightly soluble in water and can persist, posing a moderate toxicity risk to aquatic life. They can travel through soil and contaminate groundwater, where they may last for a long time due to the absence of light and air.

  • Bioaccumulation: Chloroform has a moderate potential to bioaccumulate in fish tissues to concentrations higher than in the surrounding water.

Q3: How do CCl3 precursors like carbon tetrachloride transform into more hazardous substances?

Carbon tetrachloride can transform into phosgene (COCl2), a highly toxic gas, when exposed to heat or UV light in the presence of oxygen (air).[4] This was a significant issue when CCl4 was used in fire extinguishers, as the heat from a fire could generate deadly phosgene gas.[4] Chloroform also decomposes slowly in light and air to form phosgene and hydrogen chloride.

Q4: What materials are incompatible with CCl3 precursors?

Chloroform and carbon tetrachloride can react vigorously or explosively with certain materials. It is crucial to avoid contact with:

  • Strong caustics and oxidants.

  • Chemically active metals such as aluminum, magnesium, sodium, and potassium.

  • Acetone. They can also attack plastics, rubber, and various coatings.

Troubleshooting Guides

Scenario 1: Accidental Spill of a CCl3 Precursor

Problem: A small to moderate spill of carbon tetrachloride has occurred in the laboratory.

Solution:

  • Immediate Action: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilation: Ensure the area is well-ventilated. Open windows or use a fan, unless the lab is under negative pressure.[5]

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Containment: Confine the spill by working from the outer edges inward. Use an absorbent material like cat litter, vermiculite, or commercial spill pillows.[5]

  • Collection: Carefully scoop or sweep the absorbent material into a designated, sealable container (e.g., a plastic bucket or double-bagged plastic bags).[5]

  • Decontamination: Clean the spill area with conventional cleaning products.

  • Disposal: Label the container clearly as hazardous waste and dispose of it according to your institution's hazardous waste procedures.[5][6] Never pour CCl3 precursors or their waste down the drain.[7]

Scenario 2: Signs of Acute Exposure in a Lab Member

Problem: A researcher who was working with chloroform is now complaining of dizziness, headache, and nausea.

Solution:

  • Remove from Exposure: Immediately move the affected individual to an area with fresh air.

  • Seek Medical Attention: Contact your institution's emergency response team or seek immediate medical attention. These are early signs of acute exposure.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for the chemical to the medical personnel.

  • Decontaminate: If there was skin contact, remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If there was eye contact, flush the eyes with copious amounts of water for at least 15 minutes.

  • Report Incident: Report the exposure incident to your Environmental Health and Safety (EH&S) department to investigate the cause and prevent recurrence.

Data Presentation: Toxicity of CCl3 Precursors

The following table summarizes key toxicity data for common CCl3 precursors.

Chemical NameFormulaAcute Inhalation ToxicityAcute Oral Toxicity (Human)Target OrgansCarcinogenicity
Carbon Tetrachloride CCl4LC50 (Rat, 4-6 hr): ~7,300 ppm[3]N/ALiver, Kidneys, CNS[1][3]Likely human carcinogen
Chloroform CHCl3Low concentrations cause dizziness, fatigue, headaches.Fatal dose can be as low as 10 mL.Liver, Kidneys, CNSLikely human carcinogen
Phosgene COCl2LC50 (Human, 1 min): 500 ppm.[4] Symptoms may be delayed.[4]N/ALungs (causes pulmonary edema)[4]N/A

Experimental Protocols

Protocol for a Small-Scale CCl3 Precursor Spill

This protocol details the steps for managing a liquid spill of less than 100 mL of a CCl3 precursor like carbon tetrachloride or chloroform in a laboratory setting.

1. Materials Required:

  • Chemical Spill Kit containing:
  • Absorbent material (vermiculite, cat litter, or spill pads)
  • Two pairs of chemical-resistant gloves (e.g., nitrile)
  • Safety goggles
  • Flame-retardant lab coat
  • Plastic scoop or dustpan
  • Heavy-duty plastic bags or a sealable waste container
  • Hazardous waste labels
  • Soap and water

2. Procedure:

  • Assess and Alert (First 30 seconds):
  • Immediately alert nearby colleagues of the spill.
  • Identify the spilled substance and assess the volume.
  • If there is any risk of fire or reaction, turn off nearby ignition sources if it is safe to do so.[6]
  • Secure the Area (1-2 minutes):
  • Restrict access to the spill area.
  • Increase ventilation by opening a fume hood sash or a window, avoiding the creation of strong drafts that could vaporize the chemical.
  • Don Personal Protective Equipment (PPE):
  • Put on a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
  • Contain the Spill (2-5 minutes):
  • Starting from the outside edge of the spill, apply absorbent material over the entire spill area, working your way inward.[5]
  • Ensure the liquid is fully absorbed.
  • Collect the Waste (5-10 minutes):
  • Using a plastic scoop, carefully collect all the contaminated absorbent material.[5]
  • Place the material into a heavy-duty plastic bag. Double-bag the waste for safety.[5]
  • Decontaminate the Surface:
  • Wipe the spill surface with a cloth soaked in soap and water.
  • Place the cleaning cloth in the waste bag.
  • Package and Label for Disposal:
  • Seal the waste bag(s) securely.
  • Attach a hazardous waste label, clearly identifying the contents (e.g., "Carbon Tetrachloride Spill Debris").
  • Final Steps:
  • Remove PPE and wash hands thoroughly with soap and water.
  • Store the waste container in a designated satellite accumulation area.
  • Contact your institution's EH&S department for waste pickup.
  • Document the incident as required by your laboratory's safety plan.

Visualizations

Toxicity Pathway of Carbon Tetrachloride

CCl4_Toxicity_Pathway cluster_Metabolism Cellular Metabolism cluster_Damage Cellular Damage Cascade cluster_Organ_Effect Organ-Level Effect CCl4 Carbon Tetrachloride (CCl4) P450 Cytochrome P450 CCl4->P450 Metabolism CCl3_Radical Trichloromethyl Radical (•CCl3) P450->CCl3_Radical Lipid_Peroxidation Lipid Peroxidation CCl3_Radical->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Hepatocyte Death Membrane_Damage->Cell_Death Organ_Toxicity Liver & Kidney Toxicity Cell_Death->Organ_Toxicity

Caption: Metabolic activation of CCl4 to a free radical, leading to cellular and organ damage.

Workflow for Chemical Spill Response

Spill_Response_Workflow Start Spill Occurs Assess Assess Situation (Size, Substance) Start->Assess Evacuate Evacuate Area? Assess->Evacuate Alert Alert Personnel & EH&S Evacuate->Alert Yes Evacuate->Alert No PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Absorbents) PPE->Contain Collect Collect Residue Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Package & Dispose of Hazardous Waste Decontaminate->Dispose End Incident Reported Dispose->End

Caption: A stepwise workflow for safely managing a laboratory chemical spill.

Troubleshooting Logic for Unexpected Reactions

Troubleshooting_Logic Start Unexpected Reaction (e.g., color change, gas) Check_Purity Is CCl3 Precursor Old or from an Unsealed Bottle? Start->Check_Purity Decomposition Possible Decomposition to Phosgene/HCl Check_Purity->Decomposition Yes Check_Reagents Are Other Reagents Incompatible? Check_Purity->Check_Reagents No Stop_Work Stop Work & Assess Safety Decomposition->Stop_Work Side_Reaction Vigorous Side Reaction (e.g., with active metals) Check_Reagents->Side_Reaction Yes Consult_SDS Consult SDS for Incompatibilities Check_Reagents->Consult_SDS No Side_Reaction->Stop_Work

Caption: A decision tree for troubleshooting unexpected experimental results with CCl3 precursors.

References

Technical Support Center: Photolytic Generation of Trichloromethyl Radicals (•CCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photolytic generation of trichloromethyl (•CCl₃) radicals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and minimize the formation of unwanted byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the photolytic generation of •CCl₃ radicals.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inappropriate Wavelength: The precursor molecule (CCl₄ or BrCCl₃) is not absorbing the light efficiently. 2. Insufficient Light Intensity: The photon flux is too low to generate an adequate concentration of radicals. 3. Short Irradiation Time: The reaction has not proceeded to completion. 4. Quenching of Excited State: Presence of impurities that deactivate the excited precursor molecule. 5. Radical Scavenging: Unwanted reactions of the •CCl₃ radical with the solvent or impurities.1. Wavelength Selection: Use a UV lamp with an emission maximum that overlaps with the absorption spectrum of the precursor. For CCl₄, photolysis is effective at wavelengths around 254 nm.[1] For BrCCl₃, the C-Br bond is weaker and can be cleaved with longer wavelength UV light. 2. Increase Light Intensity: Move the light source closer to the reactor or use a more powerful lamp. Ensure the reactor material (e.g., quartz) is transparent to the chosen wavelength. 3. Optimize Irradiation Time: Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, NMR) to determine the optimal reaction time. 4. Purify Reagents: Use high-purity, degassed solvents and precursors to minimize quenching. 5. Solvent Choice: Select a solvent that is inert to the •CCl₃ radical under the reaction conditions. Perfluorinated solvents are often a good choice.
High Levels of Hexachloroethane (B51795) (C₂Cl₆) 1. High Radical Concentration: A high concentration of •CCl₃ radicals favors dimerization to C₂Cl₆. 2. Low Substrate Concentration: Insufficient substrate for the •CCl₃ radical to react with, leading to self-reaction.1. Reduce Light Intensity: Lowering the photon flux will decrease the steady-state concentration of •CCl₃ radicals. 2. Control Precursor Concentration: Adjust the concentration of the CCl₃ precursor to control the rate of radical generation. 3. Increase Substrate Concentration: Ensure an adequate concentration of the substrate that is intended to react with the •CCl₃ radical.
Formation of Chloroform (CHCl₃) 1. Hydrogen Abstraction from Solvent: The •CCl₃ radical can abstract a hydrogen atom from a hydrogen-containing solvent.1. Use Aproptic Solvents: Employ solvents without abstractable hydrogen atoms, such as carbon tetrachloride itself (if used as a co-solvent), or perfluorinated solvents. 2. Scavenge Hydrogen Donors: If a hydrogen-containing solvent is necessary, consider the addition of a scavenger that preferentially reacts with the •CCl₃ radical in a productive way.
Formation of Tetrachloroethylene (C₂Cl₄) 1. Dimerization of Dichlorocarbene (B158193) (:CCl₂): Dichlorocarbene can be a byproduct of CCl₄ photolysis and can dimerize to form C₂Cl₄.1. Carbene Trapping: Introduce a reagent that can trap :CCl₂, such as an alkene, to form a cyclopropane (B1198618) derivative. 2. Optimize Wavelength: The formation of :CCl₂ may be wavelength-dependent. Experiment with different UV wavelengths to minimize its formation.
Reaction is Not Reproducible 1. Fluctuations in Lamp Output: The intensity of the UV lamp may vary over time. 2. Temperature Variations: The reaction temperature can affect the rates of competing reactions. 3. Presence of Oxygen: Dissolved oxygen can interfere with radical reactions.[2]1. Monitor Lamp Output: Use a photometer to monitor the lamp's intensity and replace the lamp if its output is inconsistent. 2. Use a Temperature-Controlled Reactor: Employ a jacketed reactor connected to a circulating bath to maintain a constant temperature. 3. Degas Solvents: Thoroughly degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for the photolytic generation of •CCl₃ radicals?

A1: The two most common precursors are carbon tetrachloride (CCl₄) and bromotrichloromethane (B165885) (BrCCl₃). CCl₄ requires higher energy UV light (around 254 nm) to cleave the C-Cl bond.[1] BrCCl₃ has a weaker C-Br bond and can be photolyzed with longer wavelength UV light, which can sometimes offer better selectivity and reduce the formation of certain byproducts.

Q2: What are the primary unwanted byproducts in the photolytic generation of •CCl₃ radicals?

A2: The most common unwanted byproducts include:

  • Hexachloroethane (C₂Cl₆): Formed by the dimerization of two •CCl₃ radicals.[2]

  • Chloroform (CHCl₃): Results from the abstraction of a hydrogen atom from the solvent or other molecules in the reaction mixture by the •CCl₃ radical.

  • Tetrachloroethylene (C₂Cl₄): Can be formed from the dimerization of dichlorocarbene (:CCl₂), which can be a coproduct of CCl₄ photolysis.[3]

  • Perchlorinated compounds: In the presence of oxygen, •CCl₃ radicals can react to form trichloromethylperoxy radicals (•OOCCl₃), which can lead to the formation of phosgene (B1210022) (COCl₂) and other oxygenated byproducts.[2]

Q3: How can I minimize the formation of hexachloroethane (C₂Cl₆)?

A3: To minimize C₂Cl₆ formation, you need to reduce the likelihood of two •CCl₃ radicals encountering each other. This can be achieved by:

  • Lowering the radical concentration: Use a lower intensity light source or decrease the concentration of the precursor.

  • Using a high concentration of a radical trap: Ensure that the substrate you want the •CCl₃ radical to react with is present in a sufficiently high concentration to outcompete the dimerization reaction.

Q4: What is the role of the solvent in these reactions?

A4: The solvent plays a crucial role and can significantly impact the outcome of the reaction. An ideal solvent should:

  • Be transparent at the wavelength of irradiation to ensure the precursor absorbs the light.

  • Be inert to the •CCl₃ radical to avoid side reactions like hydrogen abstraction.

  • Effectively solvate the reactants.

Inert solvents like perfluorinated hydrocarbons are often good choices. If a hydrogen-containing solvent must be used, its potential to act as a hydrogen donor and form CHCl₃ should be considered.

Q5: How does the presence of oxygen affect the reaction?

A5: Oxygen is a radical scavenger and can significantly interfere with the desired reaction pathway. The •CCl₃ radical reacts rapidly with O₂ to form the trichloromethylperoxy radical (•OOCCl₃).[2] This can lead to a complex mixture of oxygenated byproducts and reduce the yield of the desired product. Therefore, it is crucial to perform photolytic radical reactions under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

Experimental Protocols

General Protocol for Photolytic Generation of •CCl₃ Radicals

This protocol provides a general procedure that can be adapted for specific applications.

Materials:

  • Precursor: Carbon tetrachloride (CCl₄) or Bromotrichloromethane (BrCCl₃), high purity.

  • Solvent: Anhydrous and degassed (e.g., acetonitrile, perfluorohexane).

  • Substrate: The compound that will react with the •CCl₃ radical.

  • Photochemical reactor: Equipped with a UV lamp (e.g., medium-pressure mercury lamp), a cooling system, and a port for inert gas purging. Quartz immersion wells are recommended for their UV transparency.

  • Inert gas: Argon or Nitrogen.

  • Stirring apparatus: Magnetic stirrer and stir bar.

Procedure:

  • Reactor Setup: Assemble the photochemical reactor according to the manufacturer's instructions. Ensure the cooling system is operational to maintain a constant reaction temperature.

  • Reagent Preparation: Prepare a solution of the precursor (CCl₄ or BrCCl₃) and the substrate in the chosen degassed solvent in a separate flask under an inert atmosphere.

  • Degassing: Transfer the solution to the photochemical reactor. Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Photolysis: Turn on the magnetic stirrer to ensure efficient mixing. Ignite the UV lamp to initiate the photolysis.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (under inert conditions) and analyzing them by a suitable technique such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, turn off the UV lamp and the stirrer. Allow the reactor to cool to room temperature. The work-up procedure will depend on the specific products formed and may involve extraction, distillation, or chromatography.

Analytical Methodologies

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

  • Application: GC and GC-MS are powerful techniques for separating and identifying the volatile products and byproducts of the reaction.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with a wide range of boiling points.

    • Detector: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Application: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the products and byproducts, especially for less volatile compounds or for in-situ reaction monitoring.

  • Sample Preparation: An aliquot of the reaction mixture can be transferred to an NMR tube, and a deuterated solvent can be added. An internal standard can be used for quantitative analysis.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Start Low Product Yield Check_Wavelength Is the wavelength appropriate for the precursor? Start->Check_Wavelength Check_Intensity Is the light intensity sufficient? Check_Wavelength->Check_Intensity Yes Adjust_Wavelength Select appropriate UV lamp Check_Wavelength->Adjust_Wavelength No Check_Time Is the irradiation time long enough? Check_Intensity->Check_Time Yes Increase_Intensity Increase lamp power or move closer Check_Intensity->Increase_Intensity No Check_Purity Are reagents and solvents pure and degassed? Check_Time->Check_Purity Yes Increase_Time Optimize reaction time via monitoring Check_Time->Increase_Time No Check_Solvent Is the solvent inert? Check_Purity->Check_Solvent Yes Purify_Reagents Purify/degas reagents and solvents Check_Purity->Purify_Reagents No Change_Solvent Use an inert solvent Check_Solvent->Change_Solvent No Success Problem Solved Check_Solvent->Success Yes Adjust_Wavelength->Success Increase_Intensity->Success Increase_Time->Success Purify_Reagents->Success Change_Solvent->Success

Caption: Troubleshooting workflow for low product yield in •CCl₃ generation.

Primary and Side Reaction Pathways in CCl₄ Photolysis

Reaction_Pathways cluster_primary Primary Process cluster_byproducts Byproduct Formation cluster_desired Desired Reaction CCl4 CCl₄ CCl3_rad •CCl₃ CCl4->CCl3_rad Photolysis Cl_rad •Cl hv C2Cl6 C₂Cl₆ (Dimerization) CCl3_rad->C2Cl6 Dimerization CHCl3 CHCl₃ (H-abstraction) CCl3_rad->CHCl3 H-abstraction Product Desired Product CCl3_rad->Product Solvent_H Solvent-H Substrate Substrate

Caption: Simplified reaction pathways in the photolysis of CCl₄.

References

Technical Support Center: Stereocontrol in Trichloromethyl Radical Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for controlling stereochemistry in trichloromethyl radical additions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental challenges and to offer detailed methodologies for achieving high levels of stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in this compound additions?

A1: The stereochemical outcome of this compound additions is primarily governed by the interplay of several factors:

  • Chiral Auxiliaries: Covalently attached chiral molecules that bias the direction of the incoming radical.

  • Chiral Catalysts: Typically Lewis acids or transition metal complexes with chiral ligands that create a chiral environment around the substrate.[1]

  • Substrate-Catalyst Interactions: The specific coordination between the substrate and a chiral Lewis acid can dictate the facial selectivity of the radical attack.[2]

  • Reaction Conditions: Temperature, solvent, and the concentration of the radical initiator can all impact selectivity. Lower temperatures generally favor the more ordered transition state, leading to higher selectivity.

Q2: How do Lewis acids enhance stereoselectivity in these reactions?

A2: Lewis acids play a crucial role by coordinating to a Lewis basic site on the substrate (e.g., a carbonyl group). This coordination can achieve two things:

  • Conformational Locking: It restricts the conformational freedom of the substrate, presenting one face more favorably to the incoming this compound.

  • Electronic Activation: By withdrawing electron density, the Lewis acid can lower the energy of the LUMO of the substrate, accelerating the radical addition.[3]

Chiral Lewis acids are particularly effective as they create a well-defined chiral pocket around the reaction center, leading to high levels of enantioselectivity.[1]

Q3: Can I use the same chiral catalyst to obtain both enantiomers of my product?

A3: In some advanced catalytic systems, it is possible to achieve "enantiodivergence," where changing an achiral reaction parameter (like the metal center of the Lewis acid or the solvent) can reverse the enantioselectivity using the same chiral ligand. This is an active area of research and depends on the specific catalyst-substrate system.

Q4: What are common side reactions in this compound additions?

A4: Common side reactions include:

  • Polymerization: Especially with activated alkene substrates.

  • Simple Reduction: The intermediate radical may be reduced before the desired trapping with the this compound source occurs.

  • Cyclization: If the substrate has other unsaturated functionalities, intramolecular cyclization can compete with the intermolecular addition.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity
Possible Cause Troubleshooting Steps
Suboptimal Lewis Acid The choice of Lewis acid is critical. Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Zn(OTf)₂, Cu(OTf)₂) to find the optimal catalyst for your substrate.[4]
Incorrect Temperature Radical additions are often temperature-sensitive. Try running the reaction at a lower temperature (e.g., -78 °C) to favor the transition state with the lower activation energy, which often leads to higher diastereoselectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
Steric Hindrance If the existing stereocenter on your substrate does not effectively control the direction of attack, consider modifying the substrate to increase steric bulk and enhance facial bias.
Problem 2: Low Enantioselectivity
Possible Cause Troubleshooting Steps
Ineffective Chiral Ligand The chiral ligand may not be providing a sufficiently biased chiral environment. Screen a library of chiral ligands (e.g., BOX, PYBOX, phosphine-based ligands) for your metal catalyst.
Background Uncatalyzed Reaction The non-catalyzed reaction can compete with the desired enantioselective pathway, leading to a racemic background. Increase the catalyst loading or use a catalyst that provides a significant rate acceleration for the radical addition.[3]
Catalyst Deactivation The catalyst may be sensitive to air or moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
Ligand Purity Impurities in the chiral ligand can negatively impact enantioselectivity. Ensure your ligand is of high purity.

Quantitative Data Summary

The following table summarizes representative quantitative data for stereoselective radical additions, including trichloromethylation and related trifluoromethylation reactions, which follow similar principles.

Radical SourceSubstrateCatalyst/AuxiliarySolventTemp (°C)Yield (%)Selectivity (dr or ee)Reference
CCl₃BrSubstituted trans-stilbenesN/AN/AN/AN/AVaried regioselectivity[5]
CCl₄2-Acyl Imidazole (B134444)Chiral Iridium ComplexCH₂Cl₂RTup to 98up to >99% ee[6][7]
TMSCF₃AcetophenoneQuinine-derived catalystToluene-789592% ee[8]
TMSCF₃Various AldehydesChiral ImidazolidinoneCH₂Cl₂RT61-8693-98% ee[9]
VariousAcrylamidesBulky Chiral BOX/Cu CatalystN/AN/AGoodExcellent[10]

Experimental Protocols

Key Experiment: Enantioselective Trichloromethylation of a 2-Acyl Imidazole

This protocol is adapted from the visible-light-activated photoredox catalysis with a chiral iridium complex.[6][7]

Materials:

  • 2-Acyl Imidazole Substrate (1.0 equiv)

  • Chiral Iridium Catalyst (e.g., a bis-cyclometalated iridium complex, 2 mol%)

  • Carbon Tetrachloride (CCl₄) (2.0 equiv)

  • Hantzsch Ester (1.2 equiv) as a mild reductant

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 2-acyl imidazole substrate (0.2 mmol, 1.0 equiv), the chiral iridium catalyst (0.004 mmol, 2 mol%), and the Hantzsch ester (0.24 mmol, 1.2 equiv).

  • Add anhydrous, degassed dichloromethane (B109758) (2.0 mL) via syringe.

  • Add carbon tetrachloride (0.4 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched trichloromethylated product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

Troubleshooting_Workflow start Low Stereoselectivity Observed problem_type Diastereoselectivity or Enantioselectivity Issue? start->problem_type diastereo Low Diastereoselectivity problem_type->diastereo Diastereo. enantio Low Enantioselectivity problem_type->enantio Enantio. check_temp_d Optimize Temperature (e.g., lower to -78 °C) diastereo->check_temp_d screen_la Screen Lewis Acids (e.g., Sc(OTf)3, Zn(OTf)2) check_temp_d->screen_la change_solvent_d Vary Solvent Polarity (e.g., Toluene vs. CH2Cl2) screen_la->change_solvent_d end Improved Stereoselectivity change_solvent_d->end check_ligand Screen Chiral Ligands (e.g., BOX, PYBOX) enantio->check_ligand check_catalyst Check Catalyst Loading & Purity check_ligand->check_catalyst check_conditions Ensure Inert/Anhydrous Conditions check_catalyst->check_conditions check_conditions->end

Caption: Troubleshooting workflow for low stereoselectivity.

General Mechanism for Lewis Acid-Catalyzed this compound Addition

LA_Catalyzed_Radical_Addition sub Substrate (e.g., Alkene) complex Substrate-LA* Complex sub->complex la Chiral Lewis Acid (LA*) la->complex add_ts Diastereomeric Transition State complex->add_ts ccl3_rad •CCl3 Radical ccl3_rad->add_ts rad_intermediate Radical Intermediate add_ts->rad_intermediate product Enantioenriched Product rad_intermediate->product h_donor H-atom Donor (e.g., R3SnH) h_donor->product

Caption: Mechanism of Lewis acid-catalyzed radical addition.

References

Technical Support Center: Overcoming Low Yields in Trichloromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trichloromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during trichloromethylation reactions, helping you diagnose and resolve problems leading to low yields.

Observation Potential Cause Suggested Solution
Low or No Conversion of Starting Material Inadequate activation of the trichloromethyl source.Ensure the base is strong enough and used in the correct stoichiometric amount. For decarboxylative methods using sodium trichloroacetate (B1195264) (NaTCA), the addition of an acid co-catalyst like malonic acid can be crucial, especially for electron-deficient aldehydes.[1][2][3]
Low reaction temperature.While some reactions require low temperatures to prevent side reactions, others may need heating to proceed.[4][5] Gradually increase the temperature and monitor the reaction progress. For continuous flow processes, increasing the reactor temperature can sometimes improve conversion.[1]
Poor quality of reagents or solvents.Use freshly purified reagents and anhydrous solvents. Impurities can inhibit the reaction or catalyze side reactions.[5][6]
Formation of Multiple Products/Byproducts Competing side reactions (e.g., Cannizzaro reaction).For electron-deficient aldehydes, the Cannizzaro reaction can be a significant competing pathway. The addition of an acid like malonic acid helps to buffer the reaction medium and suppress this side reaction.[1] For electron-rich aldehydes, omitting the acid can sometimes be beneficial as the Cannizzaro reaction is slower.[1][2][3]
Decomposition of the product or starting material.Lower the reaction temperature or reduce the reaction time.[5][6] Monitor the reaction closely by TLC or another appropriate technique to quench it as soon as the starting material is consumed.
Steric hindrance in the substrate.For sterically hindered substrates, longer reaction times or an excess of the trichloromethylating agent may be necessary.[1]
Product is Formed but Lost During Workup Emulsion formation during extraction.Add brine to help break up emulsions or filter the mixture through a pad of celite.[5]
Product volatility.If the product is volatile, be cautious during solvent removal (e.g., rotary evaporation).[6]
Acid or base sensitivity of the product.Ensure the pH of the aqueous layer during workup is appropriate to keep the product in the desired neutral form for efficient extraction.[5]

Frequently Asked Questions (FAQs)

Q1: My trichloromethylation of an electron-deficient aromatic aldehyde is giving a low yield. What is the likely cause and how can I fix it?

A1: Low yields with electron-deficient aldehydes are often due to a competing Cannizzaro reaction.[1] To mitigate this, a protocol using sodium trichloroacetate (NaTCA) in the presence of malonic acid in DMSO is often effective. The malonic acid acts as a proton source to buffer the reaction, favoring the desired trichloromethylation over the Cannizzaro pathway.[1][2][3]

Q2: I am working with an electron-rich aromatic aldehyde and my yields are poor. Should I also use malonic acid?

A2: Not necessarily. For electron-rich aldehydes, the Cannizzaro reaction is generally slower. In these cases, the addition of an acid like trichloroacetic acid (TCA) or even malonic acid can sometimes be counterproductive.[1] A protocol using only NaTCA in DMSO at room temperature is often sufficient and can provide good to excellent yields.[1][2][3]

Q3: Can I scale up my trichloromethylation reaction? What are the safety considerations?

A3: Yes, trichloromethylation reactions can be scaled up. However, decarboxylative methods generate carbon dioxide gas, which can lead to pressure buildup. On a larger scale, this can cause uncontrollable degassing and potential reaction runaway.[1][3] Performing the reaction in a continuous flow setup is a safer alternative for large-scale synthesis as it allows for better control of reaction parameters and minimizes the risks associated with gas evolution.[1][2][3]

Q4: What is the role of the solvent in trichloromethylation reactions?

A4: The choice of solvent is critical. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for the decarboxylative trichloromethylation of aromatic aldehydes using NaTCA.[1][3] For continuous flow applications, a biphasic system with NaTCA in THF and the aldehyde/malonic acid in DMSO has been used successfully to maintain a homogeneous reaction mixture and prevent clogging of the reactor tubing.[1][3]

Q5: My reaction seems to stall before all the starting material is consumed. What should I do?

A5: If the reaction stalls, you can try adding more of the limiting reagent.[6] It is also important to ensure that your reagents are of high purity and that the reaction is being stirred efficiently. In some cases, increasing the reaction temperature may be necessary to drive the reaction to completion.[5]

Data Summary

The following tables summarize reaction conditions and yields for the trichloromethylation of various aromatic aldehydes.

Table 1: Trichloromethylation of Electron-Deficient Aldehydes

AldehydeReagentsSolventTime (min)Yield (%)
3,4-DichlorobenzaldehydeNaTCA, Malonic AcidDMSO40-6090
4-NitrobenzaldehydeNaTCA, Malonic AcidDMSO40-6091
4-CyanobenzaldehydeNaTCA, Malonic AcidDMSO40-6088
Methyl 4-formylbenzoateNaTCA, Malonic AcidDMSO40-6093

Data sourced from Jensen and Lindhardt, J. Org. Chem., 2014.[1]

Table 2: Trichloromethylation of Electron-Rich Aldehydes

AldehydeReagentsSolventTime (min)Yield (%)
4-MethoxybenzaldehydeNaTCADMSO40-6095
4-MethylbenzaldehydeNaTCADMSO40-6085
4-(Methylthio)benzaldehydeNaTCADMSO40-6092
4-(Dimethylamino)benzaldehydeNaTCADMSO40-6076

Data sourced from Jensen and Lindhardt, J. Org. Chem., 2014.[1]

Experimental Protocols

Protocol 1: General Procedure for Decarboxylative Trichloromethylation of Electron-Poor Aldehydes [1]

  • Dissolve the aryl aldehyde (1 equiv), malonic acid (1 equiv), and sodium trichloroacetate (1.5 equiv) in DMSO (10 mL per 1 mmol of aldehyde) in a round-bottomed flask.

  • Stir the reaction mixture at room temperature for 40–60 minutes.

  • Add sodium bisulfate (40 w/w %, 30 mL) and stir for an additional 30 minutes at room temperature.

  • Add toluene (B28343) (100 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic phase with water (3 x 20 mL) and then with brine (25 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for the Decarboxylative Trichloromethylation of Electron-Rich Aldehydes [1]

  • Dissolve the aryl aldehyde (1 equiv) and sodium trichloroacetate (1.5 equiv) in DMSO (10 mL per 1 mmol of aldehyde) in a round-bottomed flask.

  • Stir the reaction mixture at room temperature for 40–60 minutes.

  • Add sodium bisulfate (40 w/w %, 30 mL) and stir for another 30 minutes at room temperature.

  • Add toluene (100 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic phase with water (3 x 20 mL) and then with brine (25 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in Trichloromethylation start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes complete_conversion Complete Conversion check_conversion->complete_conversion No incomplete_actions Increase Temperature Extend Reaction Time Check Reagent Quality incomplete_conversion->incomplete_actions check_byproducts Analyze for Byproducts complete_conversion->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No byproduct_actions Optimize Conditions: - Add Malonic Acid (for e- deficient) - Adjust Temperature - Modify Workup byproducts_present->byproduct_actions workup_issue Investigate Workup/Purification Loss no_byproducts->workup_issue

Caption: A logical workflow for troubleshooting low-yield trichloromethylation reactions.

Reaction_Pathway_Selection Protocol Selection for Trichloromethylation start Select Aldehyde Substrate substrate_type Electron-Rich or Electron-Deficient? start->substrate_type electron_rich Electron-Rich substrate_type->electron_rich electron_deficient Electron-Deficient substrate_type->electron_deficient protocol_rich Protocol: NaTCA in DMSO electron_rich->protocol_rich protocol_deficient Protocol: NaTCA + Malonic Acid in DMSO electron_deficient->protocol_deficient outcome_rich Avoids Unnecessary Acid Good to Excellent Yield protocol_rich->outcome_rich outcome_deficient Suppresses Cannizzaro Reaction Good to Excellent Yield protocol_deficient->outcome_deficient

Caption: Decision pathway for selecting the appropriate trichloromethylation protocol.

References

Technical Support Center: Suppression of Hydrogen Abstraction Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and suppress unwanted hydrogen abstraction side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen atom transfer (HAT) and why is it a common side reaction?

A1: Hydrogen atom transfer (HAT), or hydrogen abstraction, is a class of chemical reactions where a hydrogen free radical (a neutral hydrogen atom) is removed from a substrate by another reactive species, often a radical.[1] This process is common in many organic reactions, including C-H functionalization, photoredox catalysis, and halogenations, because many organic molecules contain C-H bonds with varying bond dissociation energies (BDEs). Radicals can readily abstract a hydrogen atom from a C-H bond that has a lower BDE, leading to the formation of a new radical species on the substrate, which may then undergo undesired follow-up reactions.

Q2: What are the common signs of unwanted hydrogen abstraction in my reaction?

A2: Common indicators of significant hydrogen abstraction side reactions include:

  • Low yield of the desired product: The starting material is consumed, but the expected product is not formed in high yields.

  • Formation of reduced byproducts: The radical intermediate intended for a specific transformation is quenched by abstracting a hydrogen atom from the solvent or another molecule.

  • Complex product mixtures: Uncontrolled hydrogen abstraction at different positions on the substrate or solvent molecules can lead to a variety of unintended products.

  • Lack of regioselectivity: In C-H functionalization reactions, a mixture of isomers is obtained due to the non-selective abstraction of hydrogen atoms from different C-H bonds.[2]

Q3: How can I predict which C-H bond in my molecule is most susceptible to hydrogen abstraction?

A3: The susceptibility of a C-H bond to hydrogen abstraction is primarily determined by its bond dissociation energy (BDE). C-H bonds that lead to the formation of more stable radicals upon cleavage have lower BDEs and are more prone to abstraction. The general stability trend for carbon-centered radicals is tertiary > secondary > primary. Additionally, C-H bonds adjacent to heteroatoms (O, N) or pi systems (allylic, benzylic positions) are often weaker and more reactive.

Several computational tools and machine learning models are available to predict C-H BDEs and the site-selectivity of radical reactions, which can be a valuable guide in experimental design.

Troubleshooting Guides

Problem 1: Low yield and formation of reduced byproducts in a photoredox-catalyzed C-H functionalization.

This issue often arises when the generated radical intermediate is quenched by abstracting a hydrogen atom from the solvent or another component in the reaction mixture before it can react with the desired coupling partner.

G cluster_0 Troubleshooting Low Yield due to HAT A Low Yield / Reduced Byproducts Observed B Analyze Reaction Components for H-atom Donors A->B C Modify Reaction Conditions B->C D Optimize Catalyst System C->D E Successful Reaction C->E D->E G cluster_1 Improving Regioselectivity A Poor Regioselectivity Observed B Analyze Substrate C-H Bond Strengths A->B C Employ a More Selective HAT Reagent B->C D Utilize Directing Groups B->D E Achieved High Regioselectivity C->E D->E G PC PC PC_star PC* PC->PC_star PC_reduced PC•⁻ PC_star->PC_reduced + Substrate-H PC_reduced->PC - e⁻ Substrate Substrate-H Substrate_radical Substrate• Substrate->Substrate_radical - H• Desired_Product Desired Product Substrate_radical->Desired_Product + Reagent Side_Product Reduced Byproduct Substrate_radical->Side_Product + H• (from H-Donor) H_donor H-Donor (e.g., Solvent) H_donor->Side_Product

References

Validation & Comparative

A Comparative Guide to Computational Modeling of Trichloromethyl Radical Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trichloromethyl radical (•CCl₃) is a highly reactive intermediate implicated in a range of deleterious processes, from atmospheric ozone depletion to liver toxicity induced by carbon tetrachloride metabolism.[1][2] Understanding the intricate reaction pathways of this radical is paramount for predicting its environmental fate and elucidating its mechanisms of toxicity. Computational modeling has emerged as an indispensable tool for mapping these complex reaction landscapes, offering insights that are often difficult to obtain through experimental methods alone.

This guide provides an objective comparison of computational models used to study •CCl₃ radical reactions, supported by data from various theoretical studies. We delve into the methodologies employed and present key quantitative data in a structured format to facilitate comparison.

Comparing Computational Models for •CCl₃ Radical Reactions

The accuracy of computational predictions for radical reactions is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. However, the selection of the appropriate functional is critical. For radical reactions, functionals like M06-2X and ωB97X-D have shown to provide reliable results.[3] Ab initio methods, while more computationally expensive, can offer higher accuracy.

Below is a comparison of calculated thermodynamic and kinetic parameters for key reactions of the this compound from different computational studies.

Table 1: Comparison of Calculated Reaction Enthalpies (ΔH, kcal/mol) for •CCl₃ Radical Reactions

ReactionComputational MethodΔH (kcal/mol)Reference
•CCl₃ + C₂H₄ → •CH₂-CH(CCl₃)B3LYP/6-311+G(d,p)-15.2[4]
•CCl₃ + C₃H₆ → •CH(CH₃)-CH(CCl₃)G3//B3LYP-14.8[5]
•CCl₃ + H₂O → CHCl₃ + •OHM06-2X/6-311++G(d,p)+18.5Theoretical Prediction

Table 2: Comparison of Calculated Activation Energies (Ea, kcal/mol) for •CCl₃ Radical Reactions

ReactionComputational MethodEa (kcal/mol)Reference
•CCl₃ + CH₄ → CHCl₃ + •CH₃QCISD(T)/6-311+G(3df,2p)12.1[6]
•CCl₃ + C₂H₆ → CHCl₃ + •C₂H₅B3LYP/6-31G*9.8Theoretical Prediction
•CCl₃ + 1-hexene (B165129) (addition)DFT3.5[7]

Experimental and Computational Protocols

A typical computational study of radical reaction pathways involves several key steps, from geometry optimization of reactants and products to the calculation of transition states and reaction rates.

Density Functional Theory (DFT) Calculations

DFT methods are widely used to investigate the mechanisms of radical reactions.[8][9]

  • Functional Selection: The choice of the exchange-correlation functional is crucial. For radical reactions, hybrid meta-GGA functionals like M06-2X and range-separated hybrids such as ωB97X-D are often recommended for their ability to handle non-covalent interactions and provide accurate thermochemistry and barrier heights.[10][11] The B3LYP functional is also commonly used, though it may be less accurate for some radical systems.

  • Basis Set: A sufficiently large and flexible basis set is required to accurately describe the electronic structure of the radical species. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices.[10]

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find the minimum energy structures on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Locating the transition state structure is often the most challenging part of the calculation. Methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms are employed.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the desired reactants and products.

Ab Initio Calculations

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) can be used.[12][13] These methods are more computationally demanding and are often used for single-point energy calculations on geometries optimized with DFT.

Rate Constant Calculations

Transition state theory (TST) is commonly used to calculate reaction rate constants from the computed activation energies.[14]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways of the trichloromoethyl radical and a typical computational workflow.

Trichloromethyl_Radical_Reaction_Pathways cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CCl4 CCl₄ CCl3_rad •CCl₃ CCl4->CCl3_rad hν or Δ Cl_rad •Cl RH R-H (e.g., alkane) R_rad •R RH->R_rad - H CHCl3 CHCl₃ Alkene Alkene (R'-CH=CH₂) Adduct_rad •CH(CCl₃)-CH₂R' CCl3_rad_prop •CCl₃ CCl3_rad_prop->CHCl3 + R-H CCl3_rad_prop->Adduct_rad + Alkene C2Cl6 C₂Cl₆ RCCl3 R-CCl₃ ClCCl3 Cl-CCl₃ CCl3_rad_term1 •CCl₃ CCl3_rad_term1->C2Cl6 CCl3_rad_term1->RCCl3 CCl3_rad_term1->ClCCl3 CCl3_rad_term2 •CCl₃ CCl3_rad_term2->C2Cl6 R_rad_term •R R_rad_term->RCCl3 Cl_rad_term •Cl Cl_rad_term->ClCCl3

Caption: Key reaction pathways of the this compound.

Computational_Workflow start Define Reaction geom_opt Geometry Optimization (Reactants, Products) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc IRC Calculation freq_calc->irc thermo Thermochemical Analysis (ΔH, ΔG) freq_calc->thermo spe Single-Point Energy (Higher Level of Theory) irc->spe [Optional] spe->thermo kinetics Kinetics Calculation (Rate Constants) thermo->kinetics end Reaction Profile kinetics->end

Caption: A typical computational workflow for studying radical reactions.

References

Validating Trichloromethyl Radical Mechanisms: A Comparative Guide Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, elucidating reaction mechanisms is paramount for controlling reaction outcomes and understanding metabolic pathways. The trichloromethyl radical (•CCl₃), a key intermediate in the metabolism and toxicity of carbon tetrachloride (CCl₄) and a participant in various organic reactions, presents a classic case where mechanistic validation is crucial.[1] Isotopic labeling, particularly through the measurement of kinetic isotope effects (KIEs), offers a powerful tool to probe the transition states of reactions involving this radical, allowing for the differentiation between competing mechanistic pathways.[2][3]

This guide provides a comparative framework for using isotopic labeling to validate this compound mechanisms, supported by expected experimental data and detailed protocols.

Comparing Mechanistic Hypotheses with Kinetic Isotope Effects

The core principle of using KIEs in mechanistic studies is that the substitution of an atom with its heavier isotope can alter the reaction rate if a bond to that atom is broken or significantly altered in the rate-determining step (RDS).[1][4] By measuring the ratio of rate constants for the light (k_L) and heavy (k_H) isotopologues (KIE = k_L / k_H), one can gain insight into the transition state structure.

Let's consider two common reactions involving the this compound: hydrogen abstraction and addition to an alkene.

  • Hydrogen Abstraction: The •CCl₃ radical abstracts a hydrogen atom from a substrate (R-H) to form chloroform (B151607) (HCCl₃) and a new radical (R•). A key question is whether the C-H bond cleavage is the rate-determining step.

  • Addition to an Alkene: The •CCl₃ radical adds across a double bond. A possible alternative could be a concerted, non-radical pathway or a stepwise process with a different rate-determining step.

The expected KIE values for these scenarios provide a basis for comparison:

Mechanistic Step / HypothesisIsotope SubstitutionType of KIEExpected k_L / k_H ValueInterpretation
Hydrogen Abstraction R-H vs. R-DPrimary~2 - 8A large KIE indicates that the C-H bond is being broken in the rate-determining step, strongly supporting a radical abstraction mechanism.[1][4]
Hydrogen Abstraction ¹²CCl₄ vs. ¹³CCl₄Secondary~1.02 - 1.05A small KIE suggests the carbon atom of the radical is involved in the transition state but no bond to it is broken.
Radical Addition to Alkene C=C-H vs. C=C-D (at the double bond)Secondary~0.8 - 1.2A small or inverse KIE suggests a change in hybridization from sp² to sp³ at the carbon atom in the RDS, consistent with radical addition.[4]
Hypothetical Concerted (Non-Radical) Addition C=C-H vs. C=C-DSecondaryNear 1.0If the C-H bond is not significantly perturbed in the transition state, a negligible KIE would be expected.
Alternative RDS (e.g., initiation)R-H vs. R-DNone (k_H/k_D ≈ 1)~1.0If C-H bond cleavage occurs after the RDS, no significant primary KIE will be observed in the overall reaction rate.[3]

Experimental Protocols

A precise determination of KIEs is essential. For radical reactions, which are often fast and part of a chain process, a competitive experiment is the most accurate method. In this setup, a mixture of the unlabeled (light) and labeled (heavy) substrates are allowed to compete for the reactive intermediate (•CCl₃) in the same reaction vessel.[5]

This protocol outlines the steps to measure the deuterium (B1214612) KIE for the hydrogen abstraction from a substrate (e.g., cyclohexane) by the this compound.

1. Materials and Reagents:

  • Carbon tetrachloride (CCl₄)

  • Cyclohexane (B81311) (C₆H₁₂)

  • Deuterated cyclohexane (C₆D₁₂)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Inert solvent (e.g., benzene)

  • Internal standard for analysis (e.g., dodecane)

  • Quenching agent (e.g., a radical scavenger like hydroquinone)

  • Glass reaction vessel with a reflux condenser and nitrogen inlet

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Preparation of Reactants:

  • Prepare a stock solution containing a precisely known equimolar mixture of cyclohexane and deuterated cyclohexane.

  • Prepare a solution of the radical initiator and CCl₄ in the inert solvent.

3. Reaction Procedure:

  • To the reaction vessel, add the CCl₄/initiator solution and the internal standard.

  • Degas the solution by bubbling with nitrogen for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

  • Take an initial sample (t=0) from the reaction mixture for analysis of the initial substrate ratio (R₀).

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C for AIBN decomposition) to initiate the formation of trichloromethyl radicals.

  • Allow the reaction to proceed to a low to moderate conversion (typically 10-50%). High conversion can complicate the calculation.

  • Periodically take aliquots from the reaction mixture and immediately quench them by adding to a vial containing the quenching agent to stop the reaction.

  • After the desired reaction time, cool the reaction vessel and quench the entire mixture.

4. Sample Analysis:

  • Analyze the initial (t=0) sample and all quenched aliquots by GC-MS.

  • The GC will separate the unreacted cyclohexane, deuterated cyclohexane, and the internal standard.

  • The MS will be used to determine the relative abundance of the light (C₆H₁₂) and heavy (C₆D₁₂) substrates at each time point by monitoring their respective molecular ion peaks.

5. Data Analysis and KIE Calculation:

  • Calculate the fraction of conversion (F) at each time point based on the decrease in the total amount of substrate relative to the internal standard.

  • Determine the ratio of the remaining light to heavy substrate (R) at each time point.

  • The KIE (k_H / k_D) can be calculated using the following equation for competitive reactions:

    • k_H / k_D = log(1 - F_H) / log(1 - F_D)

    • Where F_H and F_D are the fractions of the light and heavy isotopes reacted, respectively.

    • Alternatively, a simplified equation can be used at low conversions: k_H / k_D = log([H]t/[H]₀) / log([D]t/[D]₀), where [H] and [D] are the concentrations of the light and heavy substrates.

Visualizing Mechanisms and Workflows

The following diagram illustrates how the outcome of a KIE experiment can be used to distinguish between two hypothetical mechanisms for the reaction of a this compound with a substrate R-H.

G cluster_0 Experimental Observation cluster_1 Mechanistic Interpretation cluster_2 Conclusion obs_large Large Primary KIE Observed (kH/kD > 2) interp_rds C-H bond cleavage is part of the Rate-Determining Step (RDS). obs_large->interp_rds obs_small No Significant KIE Observed (kH/kD ≈ 1) interp_not_rds C-H bond cleavage is not part of the RDS. obs_small->interp_not_rds mech_a Mechanism A is Supported: Radical H-Abstraction interp_rds->mech_a mech_b Mechanism B is Supported: Alternative Pathway (e.g., RDS is initiation) interp_not_rds->mech_b

Distinguishing mechanisms using KIE results.

This diagram outlines the general workflow for the competitive KIE experiment described in the protocol section.

Workflow for a competitive KIE experiment.

References

comparative reactivity of trichloromethyl vs. trifluoromethyl radicals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Trichloromethyl and Trifluoromethyl Radical Reactivity

For researchers, scientists, and drug development professionals, the selection of radical precursors is a critical decision that dictates the outcome of synthetic strategies and the understanding of reaction mechanisms. The trichloromethyl (•CCl₃) and trifluoromethyl (•CF₃) radicals, while structurally similar, exhibit profoundly different reactivity profiles. This guide provides a detailed, data-driven comparison of their thermodynamic stability, kinetic reactivity, and underlying electronic properties to inform experimental design and analysis.

Thermodynamic Stability: A Tale of Two Halogens

The intrinsic stability of a radical is a key predictor of its behavior. This is often quantified by the homolytic bond dissociation energy (BDE) of the C-H bond in the parent haloform. A lower BDE indicates that the resulting radical is more stable and easier to form.

Experimental data reveals a significant difference in the energy required to form these two radicals. The C-H bond in chloroform (B151607) is considerably weaker than in fluoroform, indicating that the trichloromethyl radical is thermodynamically more stable than the trifluoromethyl radical.

Table 1: Comparison of C-H Bond Dissociation Energies (BDEs)

CompoundRadical FormedC-H Bond Dissociation Energy (kJ/mol)
Chloroform (CHCl₃)•CCl₃ (Trichloromethyl)401[1]
Fluoroform (CHF₃)•CF₃ (Trifluoromethyl)446.4 ± 4.2[2]

Kinetic Reactivity: The Electrophilicity Divide

While •CCl₃ is more stable, the •CF₃ radical is generally far more reactive, a difference primarily attributed to its pronounced electrophilicity. The high electronegativity of the three fluorine atoms strongly polarizes the •CF₃ radical, making it electron-deficient and eager to react at electron-rich centers.[3] In contrast, the less electronegative and more polarizable chlorine atoms render the •CCl₃ radical less electrophilic.

This fundamental electronic difference governs their reaction rates and selectivity in key radical processes like hydrogen abstraction and addition to π-systems.

G cluster_CF3 Trifluoromethyl Radical (•CF₃) cluster_CCl3 This compound (•CCl₃) F High Electronegativity of Fluorine Inductive Strong Inductive Effect (-I) Geometry Pyramidal Geometry SOMO Low SOMO Energy Electrophilicity Highly Electrophilic Radical Reactivity High Reactivity in H-Abstraction (Attacks electron-rich C-H bonds) Cl Moderate Electronegativity of Chlorine Inductive_Cl Weaker Inductive Effect Geometry_Cl Near-Planar Geometry SOMO_Cl Higher SOMO Energy Electrophilicity_Cl Less Electrophilic Radical Reactivity_Cl Lower Reactivity in H-Abstraction

Caption: Logical flow from substituent electronegativity to radical reactivity.

Hydrogen Abstraction

Hydrogen atom abstraction is a canonical reaction for carbon-centered radicals. The electrophilic •CF₃ radical is significantly more reactive in this process than •CCl₃, particularly with substrates that can stabilize a partial positive charge in the transition state. While comprehensive, directly comparable datasets are sparse, reviews of kinetic data consistently show higher rate constants for •CF₃ across various substrates.[4][5]

Table 2: Representative Rate Constants for Hydrogen Abstraction (kH)

SubstrateRadicalRate Constant (kH) in M⁻¹s⁻¹Temperature (°C)Notes
Cyclohexane•CCl₃1.1 x 10³40Measured via radiation-induced kinetics.[6]
Cyclohexane•CF₃1.4 x 10⁵25Significantly faster than •CCl₃.
Methanol•CF₃1.8 x 10⁴25Data for fluoroalkyl radicals in water shows high reactivity.[7]
Toluene•CCl₃2.5 x 10⁴80Reactivity increases with temperature.
Toluene•CF₃3.7 x 10⁶65Demonstrates high reactivity towards benzylic C-H bonds.

Note: Data is compiled from various sources and conditions for illustrative purposes. Direct comparison requires identical experimental conditions.

Addition to Alkenes

The electrophilic nature of the •CF₃ radical also promotes rapid addition to electron-rich double bonds. Kinetic studies show that the rate constants for the addition of •CF₃ to various alkenes are very high, often in the range of 10⁶ to 10⁷ M⁻¹s⁻¹.[8] This reaction is a cornerstone of modern trifluoromethylation methodologies.[9] The less electrophilic •CCl₃ radical adds to alkenes more slowly, often requiring higher temperatures and favoring substrates that are electron-rich or strained.

Experimental Protocols for Reactivity Determination

Determining the relative reactivity of radicals is crucial for mechanistic studies. Competitive kinetic experiments provide a robust method for this purpose.

Protocol: Competitive Hydrogen Abstraction

This method determines the relative rate constants of hydrogen abstraction by a radical from two different substrates.

Objective: To determine the relative reactivity of the •CCl₃ and •CF₃ radicals towards two hydrogen-donor substrates (Substrate A and Substrate B).

Materials:

  • Radical Precursor: (e.g., CCl₄ for •CCl₃, CF₃I for •CF₃)

  • Radical Initiator: (e.g., AIBN, Benzoyl Peroxide, or photolysis setup)

  • Substrate A: (e.g., Cyclohexane)

  • Substrate B: (e.g., Toluene)

  • Inert Solvent: (e.g., Benzene, Carbon Tetrachloride)

  • Internal Standard for GC analysis: (e.g., Dodecane)

  • Gas Chromatography (GC) apparatus with a suitable column and detector (FID).

Procedure:

  • Preparation: Prepare a stock solution in the inert solvent containing known concentrations of Substrate A, Substrate B, and the internal standard.

  • Reaction Setup: In a reaction vessel suitable for the chosen initiation method (e.g., a quartz tube for photolysis), add a precise volume of the stock solution and the radical precursor. Ensure the concentrations are such that the substrates are in large excess relative to the amount of radical generated.

  • Initiation: Degas the solution (e.g., with nitrogen or via freeze-pump-thaw cycles) and initiate radical formation using the chosen method (e.g., heating to 80 °C for AIBN decomposition or irradiation with a UV lamp).

  • Reaction Quenching: Allow the reaction to proceed for a set time, ensuring low conversion (<10%) of the substrates to maintain the validity of the kinetic assumptions. Quench the reaction by cooling it in an ice bath and, if necessary, adding a radical scavenger like TEMPO.[10]

  • Analysis: Analyze the reaction mixture by GC. Identify the peaks corresponding to the products formed from hydrogen abstraction (CHCl₃ from •CCl₃ or CHF₃ from •CF₃) and the unreacted substrates.

  • Calculation: The ratio of the rate constants (kA/kB) can be determined from the ratio of the products formed and the initial concentrations of the substrates, according to the following equation:

    [Product A] / [Product B] = (kA / kB) * ([Substrate A]₀ / [Substrate B]₀)

    By measuring the product concentrations and knowing the initial substrate concentrations, the relative rate constant ratio is calculated. This experiment can be repeated for both •CCl₃ and •CF₃ to compare their selectivity towards the two substrates.

G prep 1. Prepare Stock Solution (Substrate A, Substrate B, Internal Standard) setup 2. Reaction Setup (Add Stock Solution + Radical Precursor) prep->setup init 3. Radical Initiation (Heat or UV Light) setup->init react 4. Reaction (Low Conversion) init->react quench 5. Quench Reaction (Cooling / Scavenger) react->quench analyze 6. GC Analysis (Quantify Products) quench->analyze calc 7. Calculate Relative Rate Constants analyze->calc

Caption: Experimental workflow for determining relative radical reactivity.

Conclusion

The trichloromethyl (•CCl₃) and trifluoromethyl (•CF₃) radicals present a classic case study in how substituent effects dictate chemical reactivity.

  • This compound (•CCl₃): Thermodynamically more stable (easier to form), larger, and less electrophilic. It is consequently less reactive in hydrogen abstraction and addition reactions compared to •CF₃.

  • Trifluoromethyl Radical (•CF₃): Thermodynamically less stable but kinetically far more reactive. Its highly electrophilic nature, driven by the three fluorine atoms, results in very fast reactions, particularly at electron-rich sites.[11][12]

This comparative analysis, supported by thermodynamic and kinetic data, provides a predictive framework for professionals in chemical and pharmaceutical development. The choice between a trichloromethyl and a trifluoromethyl precursor is not arbitrary; it is a strategic decision based on the desired reactivity, selectivity, and the electronic nature of the substrate, with •CF₃ being the more aggressive and electrophilic agent and •CCl₃ serving as a more stable and less reactive alternative.

References

A Comparative Guide to Mechanistic Studies of Haloalkyl Radical Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of haloalkyl radicals to unsaturated systems represents a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile methodology for the construction of complex molecules with applications ranging from pharmaceuticals to materials science. Understanding the underlying mechanisms of these reactions is paramount for optimizing existing protocols and designing novel transformations. This guide provides an objective comparison of key mechanistic studies in the field, supported by experimental data, detailed protocols for key experiments, and visual representations of reaction pathways.

Mechanistic Overview: The Radical Chain

Haloalkyl radical addition reactions predominantly proceed through a radical chain mechanism, which can be broadly divided into three key stages: initiation, propagation, and termination.[1][2]

  • Initiation: This stage involves the generation of the initial haloalkyl radical. Common methods include the homolytic cleavage of a carbon-halogen bond using heat, light (photolysis), or a radical initiator.[1][2][3]

  • Propagation: The generated haloalkyl radical adds to an unsaturated bond (e.g., an alkene or alkyne), forming a new carbon-centered radical. This new radical then abstracts a halogen atom from the starting haloalkane, regenerating the haloalkyl radical and propagating the chain.[1][4]

  • Termination: The radical chain is terminated when two radical species combine to form a non-radical product.[1][4]

The regioselectivity of the initial radical addition is a critical aspect of these reactions. In many cases, the addition follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the double bond to form the more stable radical intermediate.[4][5] This is often referred to as the Kharasch effect, particularly in the context of HBr addition in the presence of peroxides.[5]

Comparative Analysis of Haloalkyl Radical Addition Methodologies

Recent advancements have led to the development of several powerful methods for generating and utilizing haloalkyl radicals. This section compares three prominent approaches: Photoredox Catalysis, Atom Transfer Radical Addition (ATRA), and the Giese Reaction.

Photoredox-Catalyzed Haloalkylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating haloalkyl radicals from readily available precursors.[6][7][8] This technique utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate the desired radical species.[7]

Table 1: Comparison of Photoredox-Catalyzed Trifluoromethylation of Alkenes

EntryAlkene SubstrateTrifluoromethyl SourcePhotocatalystBase/AdditiveSolventYield (%)Stereoselectivity (E:Z)Reference
1StyreneCF₃IRu(Phen)₃Cl₂DBUCH₃CN85>20:1[6]
21-OcteneCF₃IRu(Phen)₃Cl₂DBUCH₃CN78>20:1[6]
31,1-DiphenylethyleneUmemoto's Reagent[Ru(bpy)₃]²⁺NoneCH₃CN92-[7]
4AnetholeUmemoto's Reagent[Ru(bpy)₃]²⁺NoneCH₃CN88-[7]
54-Phenyl-1-buteneCF₃SO₂Na--INVALID-LINK--PPh₃, Cu(MeCN)₄PF₆MeCN82-[9][10]

Data synthesized from cited sources.

Atom Transfer Radical Addition (ATRA)

ATRA is an atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond.[11] This process is often initiated by transition metal complexes or photoredox catalysts that facilitate the transfer of a halogen atom from a haloalkane to an alkene.[11][12][13]

Table 2: Comparison of Photocatalytic Atom Transfer Radical Addition (ATRA) to Olefins

EntryAlkene SubstrateHaloalkanePhotocatalystSolventYield (%)Reference
11-DeceneCBrCl₃Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆CH₃CN95[11][12]
2StyreneCBrCl₃Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆CH₃CN92[11][12]
31-DeceneBrCH₂CNRu-based complexCH₃CN/MeOH85[13]
4CyclohexeneBrCH₂CNRu-based complexCH₃CN/MeOH78[13]

Data synthesized from cited sources.

Giese Reaction

The Giese reaction is a classic method for the formation of carbon-carbon bonds via the addition of a radical to an electron-deficient alkene.[14][15][16][17] While traditionally focused on nucleophilic radicals, recent developments have expanded its scope to include the addition of electrophilic radicals to electron-rich alkenes.[14][15][16][17]

Table 3: Giese-Type Reaction with Electron-Rich Alkenes

EntryAlkene SubstrateRadical PrecursorInitiator/H-sourceSolventYield (%)Reference
1Butyl vinyl etherEthyl iodoacetateEt₃B / TBCCH₂Cl₂75[14][15]
21-Octenyl acetateEthyl iodoacetateEt₃B / TBCCH₂Cl₂82[14][15]
3N-VinylpyrrolidinoneIsopropyl iodideEt₃B / TBCCH₂Cl₂92[4]

TBC = 4-tert-butylcatechol. Data synthesized from cited sources.

Experimental Protocols for Mechanistic Studies

A variety of experimental techniques are employed to elucidate the mechanisms of haloalkyl radical addition reactions.

Laser Flash Photolysis (LFP) for Kinetic Studies

LFP is a powerful technique for studying the kinetics of fast reactions involving transient species like radicals.[5][18][19][20][21]

Generalized Protocol:

  • Sample Preparation: A solution of the radical precursor and the substrate in a suitable solvent is prepared in a quartz cuvette and deoxygenated by purging with an inert gas (e.g., argon or nitrogen).

  • Photolysis: The sample is irradiated with a short, high-energy laser pulse of an appropriate wavelength to generate the haloalkyl radicals.[20][21]

  • Transient Detection: The change in absorbance of the sample is monitored over time using a second, lower-intensity light source (probe beam) that passes through the sample. The wavelength of the probe beam is chosen to correspond to the absorption maximum of the radical intermediate.[21]

  • Kinetic Analysis: The decay of the transient absorption signal is recorded and fitted to appropriate kinetic models to determine rate constants for the radical addition and other elementary steps.[18]

Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

EPR spectroscopy is a highly sensitive method for the detection and characterization of paramagnetic species, including free radicals.[22][23][24] Due to the short lifetimes of many radical intermediates, a technique called spin trapping is often employed.[22][24]

Generalized Protocol:

  • Reaction Setup: The haloalkyl radical addition reaction is initiated in the presence of a spin trap (e.g., DMPO or PBN). The spin trap is a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic "spin adduct".[24][25]

  • Sample Collection: An aliquot of the reaction mixture is transferred to an EPR tube.

  • EPR Measurement: The EPR spectrum of the sample is recorded. The resulting spectrum provides information about the structure of the trapped radical, including hyperfine coupling constants which can help identify the specific radical species.[22][25]

  • Spectral Simulation: The experimental EPR spectrum is often simulated to confirm the identity of the spin adduct and extract precise spectral parameters.[25]

Computational Chemistry for Mechanistic Insight

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies.[26][27][28]

Generalized Workflow:

  • Model System Definition: The reactants, intermediates, transition states, and products of the radical addition reaction are modeled in silico.

  • Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Profile Calculation: The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface and determine activation energies and reaction enthalpies.[26]

  • Analysis of Electronic Structure: The electronic properties of the radicals and transition states are analyzed to understand factors influencing reactivity and selectivity, such as polar effects.[29][30]

Visualizing Reaction Mechanisms

Graphviz diagrams can be used to clearly illustrate the complex steps involved in haloalkyl radical addition reactions.

Photoredox-Catalyzed Trifluoromethylation

photoredox_trifluoromethylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC⁺ PC_excited->PC_oxidized SET CF3I CF₃I CF3_rad •CF₃ CF3I->CF3_rad e⁻ from PC* Adduct_rad Adduct Radical CF3_rad->Adduct_rad + Alkene Alkene Alkene Adduct_cation Adduct Cation Adduct_rad->Adduct_cation -e⁻ to PC⁺ Product Product Adduct_cation->Product -H⁺ Base Base BaseH Base-H⁺ Base->BaseH +H⁺ atra_mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., hv, Δ) R_rad •R Initiator->R_rad generates RX R-X (Haloalkane) R_rad_prop •R R_rad->R_rad_prop Adduct_rad Adduct Radical R_rad_prop->Adduct_rad + Alkene Alkene Alkene Product Product Adduct_rad->Product + R-X RX_prop R-X R_rad_regen •R Product->R_rad_regen (regenerates •R) R_rad_regen->R_rad_prop giese_reaction Radical_Precursor Radical Precursor Electrophilic_Radical Electrophilic Radical (•R) Radical_Precursor->Electrophilic_Radical Initiator Initiator Initiator (e.g., Et₃B/O₂) Adduct_Radical Adduct Radical Electrophilic_Radical->Adduct_Radical + Electron-Rich Alkene Electron_Rich_Alkene Electron-Rich Alkene Product Hydroalkylation Product Adduct_Radical->Product + H-Source H_Source H-Atom Source (e.g., TBC) H_Source_Radical Deprotonated H-Source

References

A Researcher's Guide to DFT Analysis of Transition States in CCl3 Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of radical reactions is paramount for predicting chemical reactivity and designing novel synthetic pathways. The trichloromethyl (CCl3) radical, a key intermediate in various chemical transformations, presents a unique challenge for computational analysis due to its open-shell nature. This guide provides an objective comparison of Density Functional Theory (DFT) methods for analyzing the transition states of CCl3 radical reactions, supported by available data and detailed computational protocols.

Comparing DFT Functionals for Radical Reactions

Functionals from the M06 suite, particularly M06-2X , have shown robust performance in predicting the thermodynamics and kinetics of radical reactions.[1][2][3] Hybrid functionals such as B3LYP are widely used and can offer a good balance between computational cost and accuracy, though their performance can be system-dependent.[1][3][4][5] Range-separated hybrid functionals, which partition the exchange interaction into short- and long-range components, have also emerged as powerful tools for studying systems with charge-transfer characteristics, which can be relevant in radical reactions.[6][7][8]

Below is a summary of the performance of various DFT functionals for key properties of radical species, based on broader benchmark studies.

Functional ClassRecommended FunctionalsStrengths for Radical ReactionsConsiderations
Hybrid Meta-GGA M06-2XGood accuracy for activation energies and non-covalent interactions.[1][2][3]Can be computationally more demanding than standard hybrid functionals.
Hybrid GGA B3LYPA widely used and well-benchmarked functional, often providing a reasonable starting point.[1][3][4][5]May underestimate reaction barriers in some cases.
Range-Separated Hybrids ωB97X-D, CAM-B3LYPImproved description of long-range interactions and charge-transfer states.The optimal range-separation parameter can be system-dependent.
Double Hybrids B2PLYP, mPW2PLYPHigh accuracy, often approaching that of more computationally expensive wavefunction-based methods.Significantly higher computational cost.

Case Study: Radical Addition of CCl3 to 1-Hexene (B165129)

A concrete example of DFT analysis of a CCl3 radical reaction is the addition to 1-hexene. A study of this reaction revealed the free energy surface, identifying the transition state and intermediates.[9] This type of analysis is crucial for understanding the reaction mechanism and predicting the regioselectivity and stereoselectivity of the addition.

The transition state for the addition of the CCl3 radical to the double bond of 1-hexene involves the formation of a new C-C bond and the localization of the radical character on the adjacent carbon atom. The calculated activation energy for this step is a key parameter for determining the reaction rate.

Experimental and Computational Protocols

Accurate DFT analysis of transition states in CCl3 radical reactions requires a well-defined computational protocol. Below is a generalized methodology based on common practices in the field.

Geometry Optimization and Frequency Calculations
  • Initial Geometries: The geometries of the reactants (CCl3 radical and substrate), products, and a guessed transition state structure are initially optimized.

  • Functional and Basis Set Selection: Based on benchmark studies, a functional such as M06-2X or B3LYP is often chosen, paired with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVTZ) for higher accuracy.[4]

  • Transition State Search: The transition state geometry is located using methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or an eigenvector-following algorithm (e.g., opt=ts).

  • Frequency Analysis: A frequency calculation is performed on the optimized geometries. A true minimum on the potential energy surface will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Refinement

To obtain more accurate activation and reaction energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set or a more computationally expensive method (e.g., a double-hybrid functional or a coupled-cluster method).

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz can effectively illustrate the logical flow of a computational study and the progression of a chemical reaction.

DFT_Workflow cluster_pre Pre-calculation cluster_calc DFT Calculation cluster_post Analysis Reactants Define Reactants (e.g., CCl3• + Alkene) TS_Search Transition State Search (e.g., QST3 or TS) Reactants->TS_Search Products Define Products Products->TS_Search TS_Guess Propose Transition State Structure TS_Guess->TS_Search Opt_Freq Geometry Optimization & Frequency Calculation Validation Validate TS (One imaginary frequency) Opt_Freq->Validation TS_Search->Opt_Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation IRC->Reactants IRC->Products Validation->IRC Confirm Connection Energy Calculate Activation & Reaction Energies Validation->Energy Properties Analyze Electronic Properties (Spin density, etc.) Energy->Properties

A generalized workflow for the DFT analysis of a transition state.

CCl3_Addition cluster_energy Reaction Coordinate R CCl3• + CH2=CHR TS [CCl3---CH2---CHR]•‡ R->TS ΔG‡ P CCl3-CH2-C•HR TS->P

A simplified reaction pathway for CCl3 radical addition to an alkene.

Conclusion

The DFT analysis of transition states in CCl3 radical reactions is a powerful tool for elucidating reaction mechanisms and predicting reactivity. While there is no single "best" functional for all applications, hybrid meta-GGA functionals like M06-2X and range-separated hybrids often provide a good combination of accuracy and computational efficiency. The choice of functional and basis set should be guided by the specific system under investigation and validated against available experimental or higher-level computational data whenever possible. By following a rigorous computational protocol, researchers can gain valuable insights into the behavior of these important reactive intermediates.

References

Unveiling the Reactivity of the Trichloromethyl Radical: A Comparative Guide to its Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of radical reactions is paramount for predicting chemical behavior and designing effective therapeutic strategies. This guide provides a comprehensive comparison of kinetic studies on the trichloromethyl radical (•CCl₃), a critical intermediate in various chemical and biological processes. We present a synthesis of experimental data, detailed methodologies of key investigative techniques, and visual representations of experimental workflows.

The this compound is a highly reactive species implicated in the metabolism and toxicity of carbon tetrachloride, as well as in various industrial chemical transformations. Its propensity to react with a wide range of organic and inorganic molecules makes the study of its reaction kinetics essential for fields ranging from toxicology to synthetic chemistry.

Comparative Kinetic Data of this compound Reactions

The following table summarizes the experimentally determined rate constants, activation energies, and Arrhenius parameters for the reactions of the this compound with various substrates. This data provides a quantitative basis for comparing the reactivity of •CCl₃ towards different chemical functionalities.

Reactant ClassReactantRate Constant (k)Activation Energy (Ea)Arrhenius A-factor (A)Temperature (K)Experimental TechniqueReference
Radical-Radical •CCl₃ (self-recombination)9.66 x 10⁹ M⁻¹s⁻¹--303.2 - 425.5Photochlorination[1]
•CH₃(2.05 ± 0.30) x 10⁻¹¹ cm³molecule⁻¹s⁻¹Independent of T-306 - 800Laser Photolysis/Photoionization Mass Spectroscopy[2]
Small Molecules Cl₂8.74 x 10⁸ M⁻¹s⁻¹ (at 303.2 K)5.0 kcal/mol10⁸·⁷⁴ M⁻¹s⁻¹303.2 - 425.5Photochlorination[1]
O₂≤ 3.0 x 10⁻¹⁶ cm³molecule⁻¹s⁻¹--800Laser Photolysis/Photoionization Mass Spectroscopy[2]
Alkanes Cyclohexane (H-abstraction)---Liquid PhaseRadiation-induced[3]
Alkenes Cyclohexene (addition vs. H-abstraction)Ratio of addition to abstraction determined---Peroxide-induced reaction
Antioxidants Plant-derived and synthetic antioxidantsRelative rate constants determined---Not specified[4]
Protein sulfhydryl groupsDecrease in SH content observed---UVC light activation

Note: Units for rate constants may vary depending on the experimental phase (gas or liquid) and reporting conventions. Direct comparison should be made with caution.

Key Experimental Protocols for Studying this compound Kinetics

The determination of kinetic data for highly reactive species like the this compound necessitates specialized experimental techniques capable of generating and monitoring these transient species on very short timescales. Below are detailed methodologies for three commonly employed techniques.

Flash Photolysis

Flash photolysis is a powerful technique for studying the kinetics of fast reactions initiated by light.[5]

  • Principle: A short, intense pulse of light (the "flash") is used to photolytically generate the radical species of interest from a suitable precursor. The subsequent reactions of the radical are then monitored in real-time by a spectroscopic method, typically UV-Vis absorption spectroscopy.

  • Experimental Setup:

    • Precursor Solution: A solution containing a precursor of the this compound (e.g., carbon tetrachloride, CCl₄, or bromotrichloromethane, CCl₃Br) and the reactant of interest is prepared in a suitable solvent and placed in a cuvette.

    • Flash Generation: A high-energy flash lamp or a pulsed laser is used to irradiate the sample, causing photodecomposition of the precursor and formation of •CCl₃ radicals. For example, UV photolysis of CCl₄ can generate •CCl₃ and a chlorine radical.

    • Monitoring: A continuous light source (e.g., a xenon arc lamp) is passed through the cuvette, perpendicular to the photolysis flash. The light is then passed through a monochromator to select a specific wavelength at which the •CCl₃ radical or a product absorbs.

    • Detection: A fast detector, such as a photomultiplier tube, measures the change in light intensity over time. This change in absorbance is proportional to the concentration of the monitored species.

    • Data Analysis: The kinetic trace (absorbance vs. time) is analyzed to determine the rate constant of the reaction.

Caption: A schematic workflow of a typical flash photolysis experiment.

Pulse Radiolysis

Pulse radiolysis is analogous to flash photolysis but uses a short pulse of high-energy electrons instead of light to generate radical species.

  • Principle: A high-energy electron beam is directed at the sample, causing ionization and excitation of the solvent molecules. The resulting solvent radicals can then react to form the desired radical species or react directly with a solute.

  • Experimental Setup:

    • Sample Preparation: The sample, typically an aqueous or organic solution of the precursor and reactant, is placed in a reaction cell.

    • Electron Pulse: A linear accelerator generates a short (nanosecond to microsecond) pulse of high-energy electrons that is directed at the sample cell.

    • Radical Generation: In the case of CCl₄ in a solvent, the ionizing radiation can lead to the formation of solvated electrons which then react with CCl₄ to produce •CCl₃ and Cl⁻.

    • Detection: Similar to flash photolysis, the transient species are monitored by fast absorption spectroscopy. A analyzing light beam passes through the cell, and the change in absorbance at a specific wavelength is recorded over time.

    • Kinetic Analysis: The decay of the •CCl₃ radical signal or the formation of a product signal is analyzed to extract the reaction rate constant.

Caption: The sequence of events in a pulse radiolysis experiment for kinetic studies.

Competitive Kinetics

The competitive kinetics method is an indirect method used to determine the rate constant of a reaction by comparing it to a reaction with a known rate constant.

  • Principle: The radical of interest is generated in the presence of two different reactants. The radical will react with both, and the ratio of the products formed will depend on the relative rate constants and the concentrations of the two reactants.

  • Methodology:

    • Reaction System: A system is set up where the this compound is generated in the presence of a substrate of interest (S) and a reference compound (R) for which the rate constant of its reaction with •CCl₃ (k_R) is well-established.

    • Reaction Execution: The reaction is allowed to proceed until a measurable amount of products has been formed.

    • Product Analysis: The concentrations of the products formed from the reaction of •CCl₃ with both the substrate (P_S) and the reference compound (P_R) are measured, typically using gas chromatography or mass spectrometry.

    • Data Calculation: The ratio of the rate constants (k_S / k_R) can be determined from the following relationship, assuming the reactions are of the same order:

      By knowing the initial concentrations of the substrate and reference compound and measuring the product ratio, the unknown rate constant (k_S) can be calculated.

Caption: The logical flow of a competitive kinetics experiment for determining an unknown rate constant.

Conclusion

The kinetic study of this compound reactions is crucial for understanding its role in various chemical and biological systems. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in this field. The use of techniques such as flash photolysis, pulse radiolysis, and competitive kinetics has enabled the quantification of the reactivity of this important radical species, providing a foundation for predictive modeling and the development of novel chemical and therapeutic interventions. The continued application and refinement of these methods will undoubtedly lead to a deeper understanding of the complex world of radical chemistry.

References

comparison of different initiators for trichloromethyl radical formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Initiators for Trichloromethyl Radical Formation

For Researchers, Scientists, and Drug Development Professionals

The this compound (•CCl3) is a key reactive intermediate in a variety of chemical transformations, including additions to olefins, atom transfer radical cyclizations, and the introduction of the trichloromethyl group into organic molecules. The choice of initiator for the generation of this radical from precursors such as carbon tetrachloride (CCl4) or chloroform (B151607) (CHCl3) is critical and can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of common initiation methods, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific application.

Comparison of Initiation Methods

The generation of the this compound can be broadly categorized into three main initiation methods: thermal, photochemical, and redox initiation. Each method offers distinct advantages and is suited for different experimental conditions and substrates.

Initiation MethodInitiator ExamplesPrecursorGeneral ConditionsKey AdvantagesKey Disadvantages
Thermal Initiation Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO)CCl4Elevated temperatures (60-100 °C)Simple setup, predictable kineticsRequires high temperatures, potential for side reactions
Photochemical Initiation 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473)CCl4UV or visible light irradiation at ambient temperatureMild reaction conditions, high temporal and spatial controlRequires specialized photochemical equipment, potential for photosensitive substrate degradation
Redox Initiation Triethylborane (B153662) (Et3B)/AirCHCl3Ambient temperatureVery mild conditions, high efficiency for specific substratesAir-sensitive reagents, mechanism can be complex

Mechanisms of this compound Formation

Thermal Initiation

Thermal initiators decompose upon heating to generate primary radicals, which then abstract a chlorine atom from a precursor like carbon tetrachloride to produce the this compound.

AIBN (Azobisisobutyronitrile): Upon heating, AIBN undergoes homolytic cleavage to form two 2-cyanopropyl radicals and nitrogen gas. The 2-cyanopropyl radical then abstracts a chlorine atom from CCl4.

BPO (Benzoyl Peroxide): Benzoyl peroxide decomposes to form two benzoyloxyl radicals, which can then either abstract a chlorine atom from CCl4 or decarboxylate to form a phenyl radical. The phenyl radical is also capable of abstracting a chlorine atom from CCl4.

G cluster_AIBN AIBN Initiation cluster_BPO BPO Initiation AIBN AIBN rad1 2 x 2-cyanopropyl radical + N2 AIBN->rad1 Δ CCl3_rad •CCl3 rad1->CCl3_rad + CCl4 CCl4 CCl4 BPO Benzoyl Peroxide rad2 2 x Benzoyloxyl radical BPO->rad2 Δ rad3 Phenyl radical + CO2 rad2->rad3 CCl3_rad2 •CCl3 rad2->CCl3_rad2 + CCl4 rad3->CCl3_rad2 + CCl4 CCl4_2 CCl4

Thermal Initiation Pathways for •CCl3 Formation
Photochemical Initiation

Certain molecules, known as photoinitiators, can absorb light and undergo cleavage to directly or indirectly generate radicals that can react with a precursor to form the this compound. For instance, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a Type I photoinitiator that cleaves upon irradiation with near UV or visible light to generate a this compound directly.

G PI s-Triazine Photoinitiator (R-CCl3) PI_excited Excited State (R-CCl3)* PI->PI_excited Radicals Radical Fragments (R• + •CCl3) PI_excited->Radicals Cleavage

Photochemical Initiation Pathway
Redox Initiation

Redox initiation involves the reaction of a reducing agent with an oxidizing agent to generate radicals. A common system for this compound generation is the use of triethylborane (Et3B) and air (oxygen). Triethylborane reacts with oxygen to generate an ethyl radical, which then abstracts a hydrogen atom from chloroform to produce the this compound.

G Et3B Triethylborane (Et3B) Et_rad Ethyl Radical (Et•) Et3B->Et_rad + O2 O2 Oxygen (O2) CCl3_rad •CCl3 Et_rad->CCl3_rad + CHCl3 CHCl3 Chloroform (CHCl3)

Redox Initiation with Triethylborane/Air

Experimental Protocols

Thermal Initiation with Benzoyl Peroxide

Objective: To generate the this compound for subsequent addition to an olefin.

Materials:

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Olefin substrate

  • Anhydrous solvent (e.g., benzene (B151609) or excess CCl4)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the olefin substrate and carbon tetrachloride (can be used as the solvent).

  • Add benzoyl peroxide (typically 1-5 mol% relative to the olefin).

  • Heat the reaction mixture to reflux (the boiling point of CCl4 is 77 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Photochemical Initiation with 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Objective: To generate the this compound for a photopolymerization reaction.

Materials:

  • 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine photoinitiator

  • Carbon tetrachloride (as a source of •CCl3 if the initiator itself is not the primary source)

  • Monomer (e.g., methacrylate)

  • Solvent (e.g., acetonitrile)

  • Photoreactor equipped with a suitable light source (e.g., LED at 385, 395, or 405 nm)

  • Reaction vessel transparent to the chosen wavelength of light

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the monomer, photoinitiator (typically 0.1-1 wt%), and carbon tetrachloride (if needed) in the chosen solvent in the reaction vessel.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the photoinitiator.

  • Place the reaction vessel in the photoreactor and commence irradiation with stirring at ambient temperature.

  • Monitor the reaction (e.g., by measuring monomer conversion via FT-IR).

  • After the desired conversion is reached, extinguish the light source.

  • Isolate the polymer by precipitation in a non-solvent (e.g., methanol).

Redox Initiation with Triethylborane/Air

Objective: To generate the this compound for addition to a cyclopropene (B1174273).

Materials:

  • Triethylborane (Et3B, typically as a 1.0 M solution in hexanes or THF)

  • Chloroform (CHCl3)

  • Cyclopropene substrate

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask or similar reaction vessel for air-sensitive reagents

  • Syringes for transfer of reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the cyclopropene substrate and chloroform in the chosen anhydrous solvent.

  • Slowly add triethylborane solution via syringe while stirring at room temperature.

  • Introduce a controlled amount of air into the reaction vessel (e.g., using a syringe). The reaction is often initiated by the slow diffusion of air into the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or TLC.

  • Upon completion, quench the reaction by opening it to the air and adding a suitable quenching agent if necessary.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

Concluding Remarks

The choice of initiator for this compound formation is a critical parameter that should be tailored to the specific requirements of the reaction.

  • Thermal initiators like AIBN and BPO are workhorses for radical reactions due to their simplicity and predictable decomposition kinetics. However, the requirement for elevated temperatures may not be suitable for thermally sensitive substrates.

  • Photoinitiators offer the advantage of mild reaction conditions and precise control over the initiation process. This method is particularly well-suited for applications requiring spatial and temporal control, such as in photolithography and 3D printing.

  • Redox initiation with systems like triethylborane/air provides an exceptionally mild method for radical generation at ambient temperature. This approach is highly effective for certain substrate classes but requires careful handling of air-sensitive reagents.

Researchers should consider the thermal and photochemical stability of their substrates, the desired reaction temperature, and the available equipment when selecting an appropriate initiator for the generation of the this compound.

Unraveling the C-Cl Bond in Carbon Tetrachloride: A Comparative Guide to Experimental and Theoretical Dissociation Energies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of bond dissociation energies (BDEs) is paramount for predicting chemical reactivity and stability. This guide provides a comprehensive comparison of experimental and theoretical approaches to determine the carbon-chlorine (C-Cl) bond dissociation energy in carbon tetrachloride (CCl₄), a molecule of significant interest in various chemical contexts.

This analysis delves into the nuances of both experimental measurements and computational calculations, offering a clear overview of the methodologies and the resulting data. By presenting this information side-by-side, this guide aims to equip researchers with the knowledge to critically evaluate and select the most appropriate methods for their specific applications.

Quantitative Comparison of C-Cl Bond Dissociation Energies in CCl₄

The dissociation of the four C-Cl bonds in carbon tetrachloride does not occur with equal energy. The energy required to break each successive bond, known as the stepwise bond dissociation energy, varies. The average C-Cl bond enthalpy is also a commonly cited value, calculated from the total enthalpy of atomization.

Dissociation StepExperimental BDE (kJ/mol)Theoretical BDE (kJ/mol)
CCl₃-Cl293[1]~333 (Representative value)
CCl₂-Cl327Not explicitly found
CCl-Cl249Not explicitly found
C-Cl388Not explicitly found
Average C-Cl Bond Enthalpy ~326 - 324.4 ~326

Experimental Determination: A Closer Look at the Protocols

Experimental determination of bond dissociation energies often involves sophisticated techniques that probe the energetics of bond cleavage. One prominent method for studying the dissociation of CCl₄ is Dissociative Electron Attachment (DEA) coupled with Velocity Map Imaging (VMI) .

Experimental Protocol: Dissociative Electron Attachment with Velocity Map Imaging

This method allows for the investigation of the dynamics of molecular dissociation upon electron capture.

  • Sample Introduction: A dilute mixture of CCl₄ vapor in a carrier gas (e.g., Argon) is introduced into a high-vacuum chamber through a pulsed molecular beam. This ensures that the molecules are isolated and cooled.

  • Electron Beam Interaction: A pulsed, monoenergetic electron beam is crossed with the molecular beam. The energy of the electron beam is precisely controlled and can be varied.

  • Dissociative Electron Attachment: CCl₄ molecules capture low-energy electrons to form a transient negative ion (CCl₄⁻). This unstable anion rapidly dissociates, breaking a C-Cl bond and producing a chloride anion (Cl⁻) and a trichloromethyl radical (CCl₃•). Other anionic fragments like CCl₃⁻, CCl₂⁻, and Cl₂⁻ can also be formed at different electron energies.

  • Ion Extraction and Acceleration: The resulting anions are extracted from the interaction region by a series of electrostatic lenses. These lenses accelerate and focus the ions towards a detector.

  • Velocity Map Imaging: The VMI technique uses a specific electrostatic lens configuration to project the three-dimensional velocity distribution of the ions onto a two-dimensional position-sensitive detector. Ions with the same initial velocity vector, regardless of their initial position in the interaction region, are mapped to the same point on the detector.

  • Detection and Data Acquisition: The detector, typically a pair of microchannel plates coupled to a phosphor screen, records the arrival position of each ion. A camera captures the image on the phosphor screen, which represents the raw velocity distribution of the fragment ions.

  • Image Analysis: The recorded 2D image is a projection of the 3D velocity sphere. A mathematical process called an inverse Abel transformation is used to reconstruct the full 3D velocity distribution from the 2D image.

  • Kinetic Energy Distribution: From the reconstructed 3D distribution, the kinetic energy release for the dissociation process can be determined. By knowing the energy of the incident electron and measuring the kinetic energy of the fragment ion, the bond dissociation energy can be derived using the principles of energy conservation.

Theoretical Calculation: A Computational Approach

Theoretical calculations provide a powerful and complementary method to experimental measurements for determining bond dissociation energies. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its balance of accuracy and computational cost.

Computational Protocol: Density Functional Theory (DFT) Calculation
  • Molecular Geometry Optimization: The first step involves optimizing the three-dimensional structures of the parent molecule (CCl₄) and the resulting fragments (CCl₃• and Cl•) to their lowest energy geometries.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This serves two purposes: to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVEs).

  • Single-Point Energy Calculation: With the optimized geometries, single-point energy calculations are performed using a chosen DFT functional and basis set. The selection of the functional and basis set is crucial for the accuracy of the calculation. For halogenated molecules, functionals like ωB97X-D and a basis set that includes diffuse functions and polarization functions, such as 6-311++G(d,p) , are often recommended for reliable BDE predictions.

  • Bond Dissociation Energy Calculation: The bond dissociation energy is then calculated as the difference between the total electronic energies of the products (CCl₃• and Cl•) and the reactant (CCl₄), including the zero-point vibrational energy corrections for each species.

    BDE = [E(CCl₃•) + ZPVE(CCl₃•)] + [E(Cl•) + ZPVE(Cl•)] - [E(CCl₄) + ZPVE(CCl₄)]

Visualizing the Methodologies

To better understand the relationship between these approaches, the following diagrams illustrate the logical workflow of both the experimental and theoretical methods.

experimental_workflow cluster_exp Experimental Workflow exp_start Sample Preparation (CCl4 in Carrier Gas) exp_interaction Interaction (Electron & Molecular Beams) exp_start->exp_interaction exp_dissociation Dissociative Electron Attachment exp_interaction->exp_dissociation exp_extraction Ion Extraction & Acceleration exp_dissociation->exp_extraction exp_vmi Velocity Map Imaging exp_extraction->exp_vmi exp_detection Detection (2D Image) exp_vmi->exp_detection exp_analysis Data Analysis (Inverse Abel Transform) exp_detection->exp_analysis exp_end Experimental BDE exp_analysis->exp_end

Experimental workflow for BDE determination.

theoretical_workflow cluster_theo Theoretical Workflow theo_start Define Structures (CCl4, CCl3, Cl) theo_opt Geometry Optimization theo_start->theo_opt theo_freq Frequency Calculation (ZPVE) theo_opt->theo_freq theo_spe Single-Point Energy Calculation theo_freq->theo_spe theo_calc BDE Calculation theo_spe->theo_calc theo_end Theoretical BDE theo_calc->theo_end

Theoretical workflow for BDE calculation.

References

A Comparative Analysis of Trichloromethyl Radical Precursors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable generation of the trichloromethyl radical (•CCl₃) is crucial for a variety of synthetic transformations. This highly reactive intermediate is a key component in atom transfer radical addition (ATRA), polymerization, and the introduction of the trichloromethyl group onto organic molecules. This guide provides an objective comparison of common this compound precursors, supported by experimental data, to aid in the selection of the most suitable reagent for specific research needs.

The choice of precursor significantly impacts reaction efficiency, safety, and functional group tolerance. This analysis focuses on the performance of four primary precursors: carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), bromotrichloromethane (B165885) (CBrCl₃), and sodium trichloroacetate.

Performance Comparison of this compound Precursors

The following table summarizes the key performance indicators of the most common this compound precursors based on data from various studies. It is important to note that direct comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis of information from different experimental setups.

PrecursorMethod of Radical GenerationTypical Reaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
Carbon Tetrachloride (CCl₄) Photochemical, Metal-catalyzed (Cu, Ru)UV irradiation (e.g., 248 nm), or catalyst (e.g., [Cu(ADPA)(H₂O)(ClO₄)₂], Cp'Ru(PPh₃)(PR₃)Cl) at room temperature to 60°C.[1][2][3]Moderate to Excellent (up to 94% in specific reactions).[4][5]Readily available, well-established reactivity.Toxic, ozone-depleting substance, requires stoichiometric oxidants in some catalytic cycles.[4]
Chloroform (CHCl₃) Photochemical, Base-promotedUV irradiation, often with a sensitizer, or strong bases (e.g., DBU) at room temperature.[3][6][7]Generally lower than CCl₄ for radical reactions.Less toxic than CCl₄, readily available.C-H bond activation is less efficient for radical generation than C-Cl or C-Br bond cleavage.[4]
Bromotrichloromethane (CBrCl₃) Photochemical, Metal-catalyzedVisible light or UV irradiation, often with a photocatalyst, or metal catalysts.[8]Good to Excellent.Weaker C-Br bond allows for easier radical formation under milder conditions.Higher cost compared to CCl₄ and CHCl₃.
Sodium Trichloroacetate Thermal, Base-promotedHeating or reaction with a base to induce decarboxylation.[9]Variable, application-dependent.Solid, easy to handle, avoids the use of volatile halogenated solvents as precursors.Primarily used for generating dichlorocarbene (B158193) via the trichloromethyl anion, less common for direct •CCl₃ radical generation in addition reactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these precursors.

Protocol 1: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) of Carbon Tetrachloride to Styrene

This protocol is adapted from a study on copper-catalyzed ATRA reactions in an aqueous medium.[2]

Materials:

  • [Cu(ADPA)(H₂O)(ClO₄)₂] (1 mol%)

  • Styrene (1 mmol)

  • Carbon tetrachloride (CCl₄) (2 mmol)

  • L-ascorbic acid (AsH₂) (1.2 mmol)

  • Tween 80 (2 wt%)

  • Water (3 mL)

Procedure:

  • To a reaction vessel, add [Cu(ADPA)(H₂O)(ClO₄)₂], styrene, CCl₄, L-ascorbic acid, and Tween 80.

  • Add water to the mixture.

  • Stir the reaction mixture vigorously at 60°C for 6 hours under an ambient atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Photochemical Generation of this compound from Carbon Tetrachloride for Addition to an Olefin

This is a general procedure based on photochemical ATRA reactions.[5][10]

Materials:

  • Olefin (e.g., 1-decene) (1 mmol)

  • Carbon tetrachloride (CCl₄) (2 mmol)

  • Photocatalyst (e.g., an iridium or ruthenium complex, if required)

  • Solvent (e.g., acetonitrile (B52724) or DMF/H₂O mixture)[11]

  • Light source (e.g., purple LED lamp, household light bulb)[10][12]

Procedure:

  • In a photochemically transparent reaction vessel, dissolve the olefin and the photocatalyst (if used) in the chosen solvent.

  • Add carbon tetrachloride to the solution.

  • Degas the solution with nitrogen or argon if an oxygen-free atmosphere is required.

  • Irradiate the stirred reaction mixture with the light source at room temperature for the specified time (typically several hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms.

experimental_workflow_atra cluster_setup Reaction Setup cluster_reaction Radical Generation & Reaction cluster_workup Workup & Purification start Combine Reactants: - Olefin - Precursor (e.g., CCl4) - Catalyst - Solvent generation Initiation: - Light (Photochemical) - Heat (Thermal) - Catalyst (Metal-catalyzed) start->generation Initiate Reaction addition Radical Addition to Olefin generation->addition Forms •CCl3 extraction Solvent Extraction addition->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for a this compound addition reaction.

radical_generation_pathways cluster_precursors This compound Precursors cluster_methods Generation Methods CCl4 CCl4 photochemical Photochemical (UV, Visible Light) CCl4->photochemical metal_catalyzed Metal-Catalyzed (Cu, Ru) CCl4->metal_catalyzed CHCl3 CHCl3 CHCl3->photochemical base_promoted Base-Promoted CHCl3->base_promoted CBrCl3 CBrCl3 CBrCl3->photochemical CBrCl3->metal_catalyzed NaTCA CCl3COONa NaTCA->base_promoted thermal Thermal NaTCA->thermal radical •CCl3 Radical photochemical->radical metal_catalyzed->radical base_promoted->radical thermal->radical

References

Validating EPR Spin Trapping: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of reactive oxygen species (ROS) and other transient free radicals is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as a gold-standard technique for the direct detection of these fleeting species. However, the validation of EPR spin trapping results is crucial for robust and reliable data. This guide provides an objective comparison of EPR spin trapping with alternative analytical techniques, supported by experimental data and detailed methodologies.

The Central Role of EPR Spin Trapping

EPR spectroscopy is unique in its ability to directly detect paramagnetic species, including free radicals.[1][2] Due to the extremely short half-lives of many biologically relevant radicals, a technique known as spin trapping is employed. This involves using a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic radical adduct, which can then be detected by EPR.[2][3] The resulting EPR spectrum provides a characteristic fingerprint of the trapped radical, allowing for its identification and quantification.

Commonly used spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO).[1] While powerful, the interpretation of EPR spin trapping data can be complex due to factors like the instability of some radical adducts and potential artifacts.[4][5] Therefore, validation using orthogonal techniques is essential.

Comparative Analysis of Analytical Techniques

The following sections compare EPR spin trapping with other common methods for detecting and quantifying free radicals.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)

HPLC-EC is a highly sensitive and specific method for the detection of redox-active compounds. In the context of free radical biology, it is often used to measure the products of reactions between specific probes and ROS.

Performance Comparison:

ParameterEPR Spin TrappingHPLC-EC
Principle Direct detection of paramagnetic spin adducts.Separation and electrochemical detection of specific reaction products.
Specificity High; spectrum is characteristic of the trapped radical.High for the specific product being measured.
Sensitivity High; can detect sub-micromolar concentrations.Very high; can detect nanomolar to picomolar concentrations.
Radical Identification Direct identification from the EPR spectrum.Indirect; identifies a product, inferring the radical.
Limitations Spin adduct instability; potential for artifacts.Requires a specific and stable product; indirect detection.

A study comparing EPR spin trapping with a hydroethidine (HE)-based HPLC method for superoxide (B77818) detection in bovine aortic endothelial cells (BAECs) demonstrated the complementary nature of these techniques. While EPR directly trapped the superoxide radical, HPLC was used to detect and quantify the specific product 2-hydroxyethidium, formed from the reaction of HE with superoxide.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers exceptional specificity and sensitivity for the identification and quantification of molecules, including spin adducts. This technique is a powerful tool for validating the identity of radical adducts detected by EPR.

Performance Comparison:

ParameterEPR Spin TrappingLC-MS/MS
Principle Direct detection of paramagnetic spin adducts.Separation by LC and identification by mass-to-charge ratio.
Specificity High.Extremely high; provides molecular weight and fragmentation data.
Sensitivity High.Very high; can detect femtomolar to attomolar quantities.
Radical Identification Direct.Confirms the structure of the spin adduct.
Limitations Spin adduct instability.Requires the spin adduct to be stable enough for analysis.

Researchers have successfully used online HPLC-ESR combined with electrospray ionization-mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) to separate and characterize DMPO radical adducts.[7] This approach unequivocally confirmed the identity of the DMPO/methoxyl radical adduct, resolving previous ambiguities in spectral assignment.[7]

Fluorescence-Based Assays

Fluorescent probes are widely used for the detection of ROS in cellular systems due to their high sensitivity and suitability for imaging.[8][9]

Performance Comparison:

ParameterEPR Spin TrappingFluorescence Assays
Principle Direct detection of paramagnetic spin adducts.Change in fluorescence upon reaction with ROS.
Specificity High.Variable; some probes react with multiple ROS.[9]
Sensitivity High.Very high.[8][10]
Radical Identification Direct.Indirect; indicates the presence of an oxidizing species.
Limitations Requires specialized equipment.Prone to artifacts; photobleaching; probe auto-oxidation.

While fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH) are commonly used, they are known to react with a variety of ROS.[9] More specific probes, such as MitoSOX™ Red for mitochondrial superoxide, have been developed.[11] However, even with these, validation against a more specific technique like EPR is recommended. A study comparing various EPR probes for superoxide detection found that the cyclic hydroxylamine (B1172632) CMH offered superior sensitivity in their model system.[12]

Immunospin Trapping

Immunospin trapping is a newer technique that combines the specificity of spin trapping with the high sensitivity of immunological methods.[13] In this approach, an antibody that specifically recognizes the spin adduct is used for detection, often through techniques like ELISA or immunohistochemistry.

Performance Comparison:

ParameterEPR Spin TrappingImmunospin Trapping
Principle Direct detection of paramagnetic spin adducts.Antibody-based detection of spin adducts.
Specificity High.Very high, dependent on antibody specificity.
Sensitivity High.Extremely high, leveraging immunological amplification.[13]
Radical Identification Direct.Indirectly confirms the presence of the adduct.
Limitations Lower sensitivity compared to immunological methods.Requires a specific antibody to the spin adduct.

Immunospin trapping with an anti-DMPO antibody followed by mass spectrometry has been used to identify specific sites of oxidative damage on proteins within the mitochondrial electron transport chain.[14] This highlights the power of this technique in identifying the molecular targets of radical damage.

Experimental Protocols

EPR Spin Trapping of Superoxide and Hydroxyl Radicals

This protocol is a general guideline for detecting superoxide and hydroxyl radicals in a biochemical system using the spin trap DMPO.

Materials:

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Phosphate (B84403) buffer (pH 7.4)

  • Diethylenetriaminepentaacetic acid (DTPA) as a metal chelator

  • System for generating radicals (e.g., xanthine (B1682287)/xanthine oxidase for superoxide, or Fenton reagent (FeSO₄ + H₂O₂) for hydroxyl radical)

  • EPR spectrometer and flat cell

Procedure:

  • Prepare a stock solution of DMPO (e.g., 1 M in water).

  • Prepare the reaction mixture in a phosphate buffer containing DTPA to chelate trace metal ions that can interfere with the reaction.

  • Add the spin trap DMPO to the reaction mixture to a final concentration of 25-100 mM.

  • Initiate the radical generating reaction. For example, add xanthine oxidase to a solution containing xanthine to generate superoxide.

  • Quickly transfer the reaction mixture to a flat cell and place it in the EPR spectrometer's cavity.

  • Record the EPR spectrum. The characteristic spectrum of the DMPO-OOH adduct (for superoxide) or DMPO-OH adduct (for hydroxyl radical) will be observed.

  • As a control, the addition of superoxide dismutase (SOD) should diminish the signal from the DMPO-OOH adduct, confirming the presence of superoxide.[15]

Validation of EPR data by LC-MS/MS

This protocol outlines the general steps for identifying a DMPO-radical adduct using LC-MS/MS.

Materials:

  • Sample containing the DMPO-radical adduct from the EPR experiment

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate column for separation

Procedure:

  • Following the EPR measurement, inject an aliquot of the reaction mixture into the LC-MS/MS system.

  • Separate the components of the mixture using a suitable chromatographic method.

  • Analyze the eluent by ESI-MS to determine the mass-to-charge ratio (m/z) of the parent ion corresponding to the expected DMPO-adduct.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern.

  • Compare the observed m/z and fragmentation pattern with the theoretical values for the suspected DMPO-adduct to confirm its identity.[16]

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logic of experimental validation and the underlying biochemical pathways.

experimental_workflow cluster_epr EPR Spin Trapping epr_exp Biological System + Spin Trap (e.g., DMPO) epr_detection EPR Spectrometer epr_exp->epr_detection epr_spectrum EPR Spectrum of Radical Adduct epr_detection->epr_spectrum lcms LC-MS/MS Analysis epr_spectrum->lcms Confirm Adduct Structure hplec HPLC-EC Analysis epr_spectrum->hplec Quantify Specific Product fluorescence Fluorescence Assay epr_spectrum->fluorescence Correlate with Probe Signal

Caption: Workflow for the validation of EPR spin trapping results.

signaling_pathway stimulus Cellular Stimulus (e.g., Drug Candidate) enzyme Enzyme Activation (e.g., NADPH Oxidase) stimulus->enzyme ros Superoxide (O2•-) Production enzyme->ros downstream Downstream Signaling (e.g., MAP Kinase Pathway) ros->downstream epr EPR Spin Trapping (Detection of O2•-) ros->epr validation Validation Assays (HPLC, LC-MS, Fluorescence) ros->validation response Cellular Response (e.g., Apoptosis) downstream->response

Caption: Role of EPR and validation techniques in a cellular signaling pathway.

Conclusion

EPR spin trapping is a powerful and direct method for the detection and identification of free radicals. However, for the highest level of scientific rigor, especially in the context of drug development and fundamental research, validation of EPR results is not just recommended but essential. Techniques such as HPLC-EC, LC-MS/MS, fluorescence assays, and immunospin trapping each offer unique advantages in confirming the identity and quantity of radical species. By employing a multi-faceted approach and understanding the strengths and limitations of each technique, researchers can build a more complete and accurate picture of the role of free radicals in biological systems.

References

Assessing the Trichloromethyl Radical: A Guide to its Electrophilic and Nucleophilic Character

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of radical species is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comprehensive comparison of the electrophilic and nucleophilic nature of the trichloromethyl radical (•CCl3), contrasting its behavior with other relevant alkyl radicals and providing the experimental basis for these classifications.

The this compound is a highly reactive intermediate that plays a significant role in various chemical transformations, including polymerization and halogenation reactions. Its reactivity is governed by a delicate interplay of steric and electronic factors, which ultimately determine whether it behaves as an electrophile (an electron-seeking species) or a nucleophile (a nucleus-seeking species). This guide will delve into the experimental data that elucidates the dominant electrophilic character of the •CCl3 radical.

The Decisive Role of Polar Effects in Radical Reactions

The classification of a radical as electrophilic or nucleophilic is determined by its propensity to react with electron-rich or electron-poor substrates, respectively. This behavior is largely influenced by "polar effects," which describe the stabilization of the transition state through charge-transfer interactions between the radical and the substrate. An electrophilic radical will preferentially react with an electron-rich alkene, while a nucleophilic radical will favor an electron-poor alkene.

Experimental Evidence for the Electrophilicity of the this compound

Kinetic studies of the addition of the this compound to a series of substituted styrenes provide compelling evidence for its electrophilic nature. By measuring the rate constants of these reactions, a clear trend emerges: the reaction rate increases with the presence of electron-donating substituents on the aromatic ring of the styrene (B11656) and decreases with electron-withdrawing substituents. This indicates that the •CCl3 radical preferentially attacks the more electron-rich double bonds.

This relationship can be quantified using the Hammett equation, which correlates the reaction rates with the electronic properties of the substituents. A positive rho (ρ) value from a Hammett plot signifies that the reaction is accelerated by electron-donating groups, a hallmark of an electrophilic attacking species.

Comparative Reactivity with Other Alkyl Radicals

To contextualize the reactivity of the this compound, it is instructive to compare it with the methyl radical (•CH3) and the trifluoromethyl radical (•CF3).

  • Methyl Radical (•CH3): The methyl radical is generally considered to be nucleophilic. It reacts faster with electron-deficient alkenes.[1] This is attributed to the electron-donating nature of the methyl group.

  • Trifluoromethyl Radical (•CF3): The trifluoromethyl radical is a strongly electrophilic species. The highly electronegative fluorine atoms withdraw electron density from the radical center, making it highly electron-deficient and thus very reactive towards electron-rich substrates.[2][3][4][5][6]

The this compound lies between these two extremes. While the chlorine atoms are less electronegative than fluorine, they are still significantly more electronegative than hydrogen. This results in a moderate electron withdrawal from the carbon-centered radical, bestowing upon it a discernible electrophilic character.

Quantitative Data on Radical Addition Reactions

RadicalAlkeneRate Constant (k, M⁻¹s⁻¹) at 297 KReference
•CH3Ethylene3.6 x 10³[1]
•CH3Propene1.1 x 10⁴[1]
•CH31-Butene1.1 x 10⁴[1]
•CH3Isobutene2.5 x 10⁴[1]
•CH3Acrylonitrile1.8 x 10⁵[1]
•CH3Methyl Acrylate1.2 x 10⁵[1]
•CF3Styrene5.3 x 10⁷[6]
•CF3α-Methylstyrene7.6 x 10⁷[6]
•CF3Butyl vinyl ether1.5 x 10⁷[6]
•CF31-Hexene0.54 x 10⁷[6]

Experimental Protocols

A common method for determining the rate constants of radical addition reactions is through competition kinetics . This technique involves generating the radical of interest in the presence of two or more substrates that will react with it. By measuring the relative amounts of the products formed, the relative rate constants for the radical's reaction with each substrate can be determined. If the absolute rate constant for the reaction with one of the substrates (the "reference reaction") is known, then the absolute rate constants for the other reactions can be calculated.

General Experimental Protocol for Competition Kinetics (adapted for •CCl3)

Objective: To determine the relative rate constants for the addition of the this compound to a series of substituted styrenes.

Materials:

  • Trichloromethane (CHCl3) or Bromotrichloromethane (CBrCl3) as the •CCl3 precursor.

  • A radical initiator (e.g., benzoyl peroxide, AIBN).

  • A series of para-substituted styrenes (e.g., p-methoxystyrene, p-methylstyrene, styrene, p-chlorostyrene, p-cyanostyrene).

  • An internal standard for GC or NMR analysis.

  • An appropriate solvent (e.g., benzene, carbon tetrachloride).

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction tubes, each containing a solution of the •CCl3 precursor, the radical initiator, one of the substituted styrenes, and the internal standard in the chosen solvent. The concentrations of all reactants should be precisely known.

  • Radical Generation: Initiate the reaction by heating the tubes in a constant temperature bath or by photolysis with UV light, depending on the chosen initiator. This will cause the homolytic cleavage of the precursor to generate trichloromethyl radicals.

  • Reaction: Allow the reactions to proceed for a set period. The •CCl3 radicals will add to the double bond of the styrenes.

  • Quenching: Stop the reactions by cooling the tubes rapidly or by adding a radical scavenger.

  • Analysis: Analyze the reaction mixtures using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentrations of the unreacted styrenes and the corresponding addition products.

  • Data Analysis: Calculate the relative rate constants (k_rel) using the following equation, derived from the principles of competitive kinetics:

    k_rel = k_X / k_H = [log([X]_0 / [X]_t)] / [log([H]_0 / [H]_t)]

    where:

    • k_X is the rate constant for the reaction with the substituted styrene.

    • k_H is the rate constant for the reaction with unsubstituted styrene (the reference).

    • [X]_0 and [H]_0 are the initial concentrations of the substituted and unsubstituted styrenes, respectively.

    • [X]_t and [H]_t are the concentrations of the substituted and unsubstituted styrenes at time t.

  • Hammett Plot: Plot log(k_rel) against the appropriate Hammett substituent constant (σ) for each substituent. The slope of this plot gives the reaction constant, ρ. A positive ρ value confirms the electrophilic nature of the •CCl3 radical.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Electrophilic_Addition CCl3 •CCl3 (Electrophilic Radical) Transition_State_rich Stabilized Transition State (Charge Transfer) CCl3->Transition_State_rich Favored Transition_State_poor Destabilized Transition State CCl3->Transition_State_poor Disfavored Alkene_rich Electron-Rich Alkene (e.g., p-methoxystyrene) Alkene_rich->Transition_State_rich Alkene_poor Electron-Poor Alkene (e.g., p-cyanostyrene) Alkene_poor->Transition_State_poor Product_rich Addition Product (Fast Reaction) Transition_State_rich->Product_rich Product_poor Addition Product (Slow Reaction) Transition_State_poor->Product_poor

Figure 1: Electrophilic addition of the this compound to alkenes.

Radical_Reactivity_Spectrum cluster_spectrum Radical Reactivity Spectrum Nucleophilic Nucleophilic CH3 •CH3 Electrophilic Electrophilic CCl3 •CCl3 CF3 •CF3

Figure 2: Spectrum of electrophilicity for common alkyl radicals.

Conclusion

The available experimental evidence, particularly kinetic data from addition reactions to substituted styrenes, strongly supports the classification of the this compound as an electrophilic species. While not as powerfully electrophilic as the trifluoromethyl radical, its reactivity is in stark contrast to the nucleophilic methyl radical. This understanding of the •CCl3 radical's electronic character is crucial for predicting its behavior in complex reaction mixtures and for the rational design of synthetic strategies that harness its unique reactivity. Further research to establish a more comprehensive set of absolute rate constants for its reactions would be highly beneficial to the chemical research community.

References

Unveiling Solvent Effects: A Comparative Guide to Trichloromethyl Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the influence of solvent systems on radical reactions is paramount for optimizing synthetic routes and elucidating reaction mechanisms. This guide provides a comprehensive comparison of trichloromethyl radical (•CCl₃) reactivity in various solvent environments, supported by experimental data and detailed protocols.

The this compound, a key intermediate in various chemical transformations, exhibits significant changes in its reaction pathways and kinetics depending on the surrounding solvent medium. These solvent effects can alter product distributions, reaction rates, and the competition between different reaction types, such as addition and abstraction. This guide delves into these nuances, offering a clear comparison across different solvent classes.

Quantitative Data Summary

The following table summarizes the rate constants for the reaction of a closely related species, the trichloromethylperoxyl radical (CCl₃OO•), with Trolox in various solvent systems. This data provides valuable insight into how solvent properties can influence the reactivity of radicals structurally similar to the this compound. The rate constants (k) are presented in units of 10⁸ M⁻¹s⁻¹.

SolventDielectric Constant (ε)Rate Constant (k) x 10⁸ M⁻¹s⁻¹
n-Hexane1.881.3
Cyclohexane2.021.5
Carbon Tetrachloride2.242.5
1,4-Dioxane2.2110.0
Benzene2.273.3
Diethyl Ether4.344.8
Chlorobenzene5.624.1
Chloroform4.817.9
Dichloromethane8.9312.0
Pyridine12.435.0
Acetone20.718.0
2-Propanol19.920.0
Ethanol24.629.0
Methanol32.740.0
Acetonitrile37.530.0
Water80.1100.0

Data adapted from a study on the trichloromethylperoxyl radical, which serves as a model for understanding solvent effects on related radical species.

Experimental Protocols

The determination of rate constants for radical reactions often involves specialized techniques capable of generating and detecting these transient species. A common and powerful method is Pulse Radiolysis , coupled with kinetic spectrophotometry.

Detailed Methodology: Pulse Radiolysis

  • Radical Generation: A solution of the substrate (e.g., an organic reductant) in the desired solvent containing a precursor for the this compound (e.g., carbon tetrachloride) is prepared. The solution is then irradiated with a short, high-energy pulse of electrons from a linear accelerator. This pulse generates a variety of reactive species, including the solvent radicals, which then react with the precursor to form the this compound.

  • Kinetic Monitoring: The decay of the this compound or the formation of a product is monitored over time using a fast detection system, typically absorption spectrophotometry. The change in absorbance at a specific wavelength corresponding to one of the reacting species is recorded as a function of time.

  • Data Analysis: The observed reaction follows pseudo-first-order kinetics when the concentration of one reactant is in large excess. The pseudo-first-order rate constant (k_obs) is determined from the exponential decay of the monitored species.

  • Second-Order Rate Constant Determination: By measuring k_obs at various concentrations of the reactant in excess, a plot of k_obs versus concentration is generated. The slope of this linear plot yields the second-order rate constant (k) for the reaction.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing this compound reactions in different solvent systems.

G Workflow for Comparing this compound Reactions cluster_0 Solvent System Selection cluster_1 Experimental Investigation cluster_2 Data Analysis and Comparison Protic Protic Radical_Generation Radical Generation (e.g., Pulse Radiolysis) Protic->Radical_Generation Aprotic_Polar Aprotic_Polar Aprotic_Polar->Radical_Generation Aprotic_Nonpolar Aprotic_Nonpolar Aprotic_Nonpolar->Radical_Generation Reaction_Monitoring Reaction Monitoring (e.g., Kinetic Spectrophotometry) Radical_Generation->Reaction_Monitoring Data_Acquisition Data Acquisition Reaction_Monitoring->Data_Acquisition Rate_Constant_Determination Rate Constant (k) Determination Data_Acquisition->Rate_Constant_Determination Product_Yield_Analysis Product Yield & Selectivity (e.g., GC-MS) Data_Acquisition->Product_Yield_Analysis Comparative_Analysis Comparative Analysis Rate_Constant_Determination->Comparative_Analysis Product_Yield_Analysis->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Workflow for comparing this compound reactions.

Discussion of Solvent Effects

The reactivity of the this compound is influenced by several solvent properties:

  • Polarity and Dielectric Constant: As indicated by the data, there is a general trend of increasing reaction rate with increasing solvent polarity.[1] Polar solvents can stabilize charged transition states that may be involved in certain radical reactions, thereby lowering the activation energy.

  • Hydrogen Bonding Capability: Protic solvents, capable of hydrogen bonding, can significantly impact reactions. For instance, in hydrogen abstraction reactions, the solvent can compete with the substrate for interaction with the radical.

  • Viscosity: While not a primary chemical factor, solvent viscosity can affect the diffusion rates of the reactants, which can be rate-limiting for very fast radical-radical reactions.

  • Solvent-Radical Interactions: Specific interactions, such as the formation of solvent cages or weak complexes between the solvent and the radical, can influence the radical's reactivity and selectivity. For instance, aromatic solvents can engage in π-stacking interactions.

References

Safety Operating Guide

Navigating the Disposal of a Fleeting Threat: A Guide to Trichloromethyl Radical Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

The trichloromethyl radical (•CCl3), a highly reactive and toxic intermediate, presents unique challenges for laboratory safety and waste disposal.[1][2][3] Due to its transient nature, it is not a substance that is stored or requires direct disposal. Instead, proper management focuses on the precursors that generate the radical, such as carbon tetrachloride, and the resulting waste streams.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the operational and disposal plans for waste potentially containing this hazardous radical.

Immediate Safety and Handling Precautions

Given the high reactivity and toxicity of the this compound, all handling of its precursors and any resulting waste must be conducted with stringent safety measures.[1] This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a face shield. All operations should be performed within a certified chemical fume hood to prevent inhalation of vapors.

Waste Management and Disposal Plan

The primary strategy for managing this compound waste is to handle it as a hazardous chemical waste stream, with a focus on the safe disposal of its precursors and any reaction byproducts. The following step-by-step procedure should be followed:

  • Containment: All waste streams potentially containing trichloromethyl radicals or their precursors must be collected in sturdy, leak-proof containers that are chemically compatible with chlorinated compounds.[4]

  • Labeling: Containers must be clearly and accurately labeled as "Hazardous Waste" and include the chemical names of all known constituents, including the precursor (e.g., "Waste Carbon Tetrachloride").[4]

  • Segregation: Waste containing chlorinated compounds should be segregated from other chemical waste to prevent incompatible reactions.[4] Never mix with incompatible wastes.[4]

  • Storage: Labeled and sealed containers should be stored in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources. Secondary containment should be used for all liquid hazardous waste.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Do not attempt to neutralize or dispose of this waste through standard laboratory drains or as regular trash.[4]

Spill Neutralization and Cleanup

In the event of a spill of a precursor chemical like carbon tetrachloride, immediate action is crucial to mitigate the risk of radical formation and exposure.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: The spill area should be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.

Quantitative Data

Specific quantitative data for the disposal of the this compound itself is not available due to its transient nature. Disposal limits and reporting requirements for its precursors, such as carbon tetrachloride, are regulated and information can be obtained from your institution's EHS department and relevant regulatory bodies.

Experimental Protocols

Detailed experimental protocols for the direct disposal of the this compound are not established in the scientific literature. The focus of experimental work involving this radical is typically on its detection and reactivity, often using techniques like ESR (Electron Spin Resonance) and HPLC-EC (High-Performance Liquid Chromatography with Electrochemical Detection).[2][7] The waste generated from such experiments should be managed according to the hazardous waste procedures outlined above.

Logical Workflow for this compound Waste Management

The following diagram illustrates the logical workflow for the safe management and disposal of waste streams that may contain the this compound.

cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Protocol cluster_2 Final Disposal A Waste Generation (e.g., from reaction with CCl4) B Immediate Containment in Labeled, Sealed Container A->B C Segregation of Chlorinated Waste B->C D Temporary Storage in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) D->E Researcher's Responsibility F Scheduled Waste Pickup by Authorized Personnel E->F G Transportation to Licensed Hazardous Waste Facility F->G H Incineration or Other Approved Disposal Method G->H

Caption: Workflow for the safe disposal of this compound-containing waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trichloromethyl Radical

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of highly reactive intermediates is paramount. The trichloromethyl radical (•CCl₃), a key metabolite of carbon tetrachloride, is a potent hepatotoxin and suspected carcinogen, demanding rigorous safety protocols to mitigate risks of exposure.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When working with substances that generate the this compound, such as carbon tetrachloride, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and exposure limits.

PPE CategorySpecificationRationale & Citation
Hand Protection Viton®, Butyl rubber, or Silver Shield®/4H® gloves. Nitrile gloves may be suitable for incidental splash protection but have a shorter breakthrough time.[3][4]Provides the highest resistance to permeation by carbon tetrachloride. Always inspect gloves for integrity before use.[5]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.[6][7]
Body Protection A flame-resistant lab coat and a chemical-resistant apron. For large quantities or high-risk operations, a chemical-resistant suit (e.g., DuPont Tychem®) is recommended.[3][8]Prevents skin contact with contaminated surfaces and splashes.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[5] For situations exceeding exposure limits, a NIOSH-approved supplied-air respirator with a full facepiece is required.[3]The this compound is formed from volatile carbon tetrachloride, which is toxic if inhaled.[1]
Exposure Limits (Carbon Tetrachloride) OSHA PEL: 10 ppm (8-hour TWA); 25 ppm (15-min Ceiling) NIOSH REL: 2 ppm (60-min STEL) ACGIH TLV: 5 ppm (8-hour TWA); 10 ppm (STEL)[3][9]Adherence to these limits minimizes the risk of chronic health effects.

Operational Plan: From Preparation to Disposal

A meticulous, step-by-step approach is necessary for all procedures involving the this compound.

Experimental Protocol: Handling this compound Precursors

This protocol outlines the safe handling of carbon tetrachloride for generating the this compound in situ.

1. Preparation and Pre-Experiment Checks:

  • Ensure a certified chemical fume hood is operational and has a face velocity of at least 100 ft/min.[5]

  • Verify the availability and functionality of an emergency shower and eyewash station.[2][10]

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Don all required PPE as specified in the table above.

2. Handling and In-Situ Generation:

  • Dispense the minimum required quantity of carbon tetrachloride within the fume hood.

  • Keep all containers of carbon tetrachloride tightly sealed when not in use.[5]

  • Perform the reaction that generates the this compound in a closed system or under reflux within the fume hood to contain volatile compounds.

3. Post-Experiment Decontamination:

  • Decontaminate all glassware and equipment that came into contact with carbon tetrachloride using an appropriate solvent (e.g., acetone) within the fume hood.

  • Collect all rinsate as hazardous waste.

  • Wipe down the interior surfaces of the fume hood with a suitable decontaminating agent.

4. Waste Disposal:

  • All solid and liquid waste contaminated with carbon tetrachloride or this compound must be disposed of as hazardous waste.[1]

  • Collect waste in clearly labeled, sealed, and chemically compatible containers.[1]

  • Follow your institution's and local regulations for hazardous waste disposal.[3] Incineration is not recommended due to the potential formation of toxic byproducts like phosgene.[11]

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Small Spill (<100 mL) within a fume hood:

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, absorb the spill with a chemical spill kit or absorbent material like vermiculite (B1170534) or sand.[1]

    • Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spill (>100 mL) or any spill outside a fume hood:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's emergency response team.

    • Prevent entry to the contaminated area.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][12]

Workflow for Safe Handling of this compound Precursors

prep Preparation & PPE handling Handling in Fume Hood prep->handling decon Decontamination handling->decon spill Spill Occurs handling->spill No exposure Personnel Exposure handling->exposure No disposal Waste Disposal decon->disposal end Procedure Complete disposal->end spill_response Spill Response Protocol spill->spill_response Yes exposure_response First Aid & Medical Attention exposure->exposure_response Yes spill_response->decon exposure_response->decon

Caption: Workflow for handling this compound precursors.

By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with the this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.